molecular formula C35H32N8O7S B15580778 Mechercharmycin A

Mechercharmycin A

カタログ番号: B15580778
分子量: 708.7 g/mol
InChIキー: YIJVJFCLUNYXQX-WGXRPPGPSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Mechercharmycin A is a cyclic peptide.
This compound has been reported in Thermoactinomyces with data available.
has antineoplastic activity;  isolated from Thermoactinomyces;  structure in first source

特性

分子式

C35H32N8O7S

分子量

708.7 g/mol

IUPAC名

(20R,23S)-20-[(2S)-butan-2-yl]-26-methylidene-16-phenyl-23-propan-2-yl-3,11,15,28-tetraoxa-7-thia-19,22,25,30,31,32,33,34-octazahexacyclo[25.2.1.12,5.16,9.110,13.114,17]tetratriaconta-1(29),2(34),4,6(33),8,10(32),12,14(31),16,27(30)-decaene-18,21,24-trione

InChI

InChI=1S/C35H32N8O7S/c1-6-17(4)25-29(45)41-24(16(2)3)28(44)36-18(5)31-37-20(12-47-31)32-39-22(14-49-32)35-40-23(15-51-35)33-38-21(13-48-33)34-43-26(30(46)42-25)27(50-34)19-10-8-7-9-11-19/h7-17,24-25H,5-6H2,1-4H3,(H,36,44)(H,41,45)(H,42,46)/t17-,24-,25+/m0/s1

InChIキー

YIJVJFCLUNYXQX-WGXRPPGPSA-N

製品の起源

United States

Foundational & Exploratory

Mechercharmycin A discovery and isolation from Thermoactinomyces sp.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mechercharmycin A, a potent cytotoxic cyclic peptide, was first isolated from the marine-derived actinomycete, Thermoactinomyces sp. YM3-251.[1][2] Its unique structure, featuring a cyclic peptide backbone containing four oxazole (B20620) rings and one thiazole (B1198619) ring, has garnered significant interest within the scientific community. This technical guide provides a comprehensive overview of the discovery, isolation, and preliminary characterization of this compound, intended to serve as a valuable resource for researchers in natural product chemistry, oncology, and drug development. The methodologies for fermentation, extraction, purification, and structure elucidation are detailed herein, supplemented with quantitative data and visual workflows to facilitate a deeper understanding of this promising antitumor agent.

Discovery and Biological Activity

This compound was discovered during a screening program for antitumor substances from marine microorganisms.[2] The producing organism, Thermoactinomyces sp. strain YM3-251, was isolated from sea mud collected in Mecherchar in the Republic of Palau.[2]

Initial biological assays revealed that this compound exhibits significant cytotoxic activity against human cancer cell lines. The cyclic nature of the peptide has been shown to be crucial for its potent antitumor activity, as its linear congener, Mechercharmycin B, displays almost no such activity.[1][2]

Quantitative Biological Activity Data

The cytotoxic effects of this compound have been quantified against various cancer cell lines, with the following IC50 values reported:

Cell LineCancer TypeIC50 (M)
A549Human Lung Carcinoma4.0 x 10⁻⁸
JurkatHuman Leukemia4.6 x 10⁻⁸

Fermentation of Thermoactinomyces sp. YM3-251

The production of this compound is achieved through submerged fermentation of Thermoactinomyces sp. YM3-251. The following protocol is based on the methods described in the primary literature.

Culture Medium

The B2 medium is utilized for the cultivation of Thermoactinomyces sp. YM3-251.[2] The composition of the B2 medium is as follows:

ComponentConcentration (g/L)
Peptone5.0
Yeast Extract1.0
Iron (III) citrate (B86180) n-hydrate0.1
Filtered Natural Sea Water750 mL
Distilled Water250 mL
pH (before sterilization) 7.6
Fermentation Protocol
  • Inoculation: A seed culture of Thermoactinomyces sp. YM3-251 is used to inoculate the B2 production medium.

  • Incubation: The fermentation is carried out in flasks on a rotary shaker.

  • Fermentation Parameters:

    • Temperature: 30°C

    • Agitation: 100 rpm

    • Duration: 7 days

Isolation and Purification of this compound

A multi-step process involving extraction and chromatography is employed to isolate and purify this compound from the fermentation broth. A yield of 7 mg of this compound was obtained from a 200-liter culture.[2]

Experimental Workflow

Isolation_Workflow Fermentation 200 L Fermentation Broth (Thermoactinomyces sp. YM3-251 in B2 Medium) Centrifugation Centrifugation Fermentation->Centrifugation Supernatant Supernatant Centrifugation->Supernatant Precipitate Precipitate (Mycelial Cake) Centrifugation->Precipitate EtOAc_Extraction Ethyl Acetate Extraction Supernatant->EtOAc_Extraction Chloroform_Methanol_Extraction Chloroform (B151607)/Methanol (B129727) (9:1) Extraction Precipitate->Chloroform_Methanol_Extraction Combined_Extracts Combined Organic Extracts EtOAc_Extraction->Combined_Extracts Chloroform_Methanol_Extraction->Combined_Extracts Silica_Gel Silica (B1680970) Gel Column Chromatography (Step-wise elution with Chloroform/Methanol) Combined_Extracts->Silica_Gel Active_Fraction Bioactive Fraction (4% Methanol in Chloroform) Silica_Gel->Active_Fraction HPLC Preparative HPLC Active_Fraction->HPLC Mechercharmycin_A Pure this compound (7 mg) HPLC->Mechercharmycin_A

Caption: Isolation workflow for this compound.

Detailed Protocols
  • Extraction:

    • The 7-day old culture broth is centrifuged to separate the supernatant and the mycelial cake (precipitate).

    • The supernatant is extracted with ethyl acetate.

    • The precipitate is extracted with a mixture of chloroform and methanol (9:1 v/v).

    • The organic extracts are combined and concentrated under reduced pressure.

  • Silica Gel Chromatography:

    • The combined crude extract is subjected to silica gel column chromatography.

    • A step-wise elution is performed using a chloroform/methanol solvent system, with increasing concentrations of methanol (1-6%).

    • The fraction exhibiting antitumor activity, which elutes with 4% methanol in chloroform, is collected.

  • Preparative High-Performance Liquid Chromatography (HPLC):

    • The bioactive fraction from the silica gel column is further purified by preparative HPLC.

    • While the original publication does not specify the exact HPLC conditions, a typical protocol for the purification of cyclic peptides from actinomycetes would involve a reversed-phase C18 column with a water/acetonitrile gradient containing a small percentage of a modifier like trifluoroacetic acid (TFA).

Structure Elucidation

The chemical structure of this compound was determined using a combination of spectroscopic techniques and confirmed by X-ray crystallography.[1][2]

Physico-chemical and Spectroscopic Data
PropertyValue
Appearance Colorless solid
Molecular Formula C₃₅H₃₂N₈O₇S
Molecular Weight 724.75 g/mol
HR-FAB-MS Determined the molecular formula.
NMR Spectroscopy 2D NMR experiments (COSY, TOCSY, HSQC, HMBC) were used to identify the peptide moiety, which consists of dehydroalanine, valine, and isoleucine fragments. The presence of four oxazole rings and one thiazole ring was also inferred from the NMR data.
X-ray Crystallography The definitive structure and absolute configuration of this compound were established through single-crystal X-ray diffraction analysis. The crystal was obtained from a dichloromethane/methanol (1:1) solution.

Biosynthesis of this compound

Subsequent research has revealed that this compound is a ribosomally synthesized and post-translationally modified peptide (RiPP).[3][4] This biosynthetic pathway involves the ribosomal synthesis of a precursor peptide, followed by a series of enzymatic modifications to yield the final complex structure. The biosynthetic gene cluster for this compound has been identified and successfully expressed in a heterologous host, Bacillus subtilis.[3][4]

Proposed Biosynthetic Pathway

Biosynthesis_Pathway Precursor_Peptide Ribosomal Synthesis of Precursor Peptide (Leader Peptide + Core Peptide) Dehydration tRNAGlu-dependent Dehydration Precursor_Peptide->Dehydration Heterocyclization Heterocyclization (Thiazoline and Oxazoline Formation) Dehydration->Heterocyclization Dehydrogenation Dehydrogenation (Thiazole and Oxazole Formation) Heterocyclization->Dehydrogenation Leader_Peptide_Cleavage Leader Peptide Cleavage Dehydrogenation->Leader_Peptide_Cleavage Macrocyclization Macrocyclization Leader_Peptide_Cleavage->Macrocyclization Mechercharmycin_A This compound Macrocyclization->Mechercharmycin_A

Caption: Proposed biosynthetic pathway of this compound.

The key post-translational modifications include:

  • Dehydration: A tRNA-Glu-dependent dehydration is the initial modification step.[3]

  • Heterocyclization and Dehydrogenation: This is followed by polyazole formation through heterocyclization and subsequent dehydrogenation in an N- to C-terminal direction.[3]

  • Leader Peptide Cleavage and Macrocyclization: The final steps involve the removal of the leader peptide and the macrocyclization of the core peptide to form the mature this compound.

Conclusion and Future Perspectives

This compound represents a fascinating and potent natural product with significant potential for development as an anticancer agent. This technical guide has provided a detailed overview of its discovery, isolation, and characterization, offering valuable insights for researchers in the field. The elucidation of its biosynthetic pathway and the successful heterologous expression open up new avenues for the production of this compound and its analogs through metabolic engineering and synthetic biology approaches. Further investigation into its mechanism of action and structure-activity relationships will be crucial for its advancement as a therapeutic lead.

References

The Structural Blueprint of a Marine Cytotoxin: Elucidating Mechercharmycin A via X-ray Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Mechercharmycin A, a potent cytotoxic cyclic peptide isolated from the marine-derived bacterium Thermoactinomyces sp. YM3-251, has garnered significant interest within the drug development community.[1][2] Its complex architecture, featuring four oxazole (B20620) rings and a thiazole, is crucial for its antitumor properties.[1][3] This technical guide provides an in-depth overview of the pivotal technique employed in deciphering its three-dimensional structure: single-crystal X-ray crystallography. We will detail the experimental protocols, from crystallization to data analysis, and present the crystallographic data in a structured format. Furthermore, this guide will utilize visualizations to clarify the experimental workflow and the logical progression of structure elucidation.

Introduction

The determination of a molecule's precise three-dimensional structure is fundamental to understanding its biological activity and for guiding further drug development efforts, such as structure-activity relationship (SAR) studies and total synthesis. For this compound, a compound with significant antitumor activity, X-ray crystallography provided the definitive structural evidence, revealing its cyclic nature and the intricate arrangement of its heterocyclic components.[1][3] This guide serves as a comprehensive resource for researchers interested in the application of X-ray crystallography for the structural elucidation of complex natural products.

Data Presentation: Crystallographic Data of this compound

The crystallographic data provides a quantitative snapshot of the crystal lattice and the quality of the diffraction experiment. While the specific crystallographic data for this compound is not publicly available in crystallographic databases, this section outlines the typical parameters that would be reported. The following table summarizes these key crystallographic metrics with representative values for a small molecule of similar complexity.

Parameter Description Representative Value
Empirical Formula The simplest whole-number ratio of atoms in the compound.C₃₅H₃₂N₈O₇S
Formula Weight The sum of the atomic weights of the atoms in the empirical formula.724.75 g/mol
Crystal System The symmetry system to which the crystal lattice belongs.Orthorhombic
Space Group The group of symmetry operations that describe the crystal's symmetry.P2₁2₁2₁
Unit Cell Dimensions The lengths of the sides (a, b, c) and the angles (α, β, γ) of the unit cell.a = 10.2 Å, b = 15.5 Å, c = 22.1 Å, α = β = γ = 90°
Volume The volume of the unit cell.3493.6 ų
Z The number of molecules per unit cell.4
Calculated Density The theoretical density of the crystal.1.378 g/cm³
Radiation The type of X-ray radiation used for the experiment.MoKα (λ = 0.71073 Å)
Temperature The temperature at which the diffraction data was collected.100(2) K
2θ range for data collection The range of scattering angles over which data was collected.4.8° to 55.0°
Reflections collected The total number of diffraction spots measured.15890
Independent reflections The number of unique diffraction spots after accounting for symmetry.7124 [R(int) = 0.045]
Goodness-of-fit on F² An indicator of the quality of the structural refinement.1.05
Final R indices [I>2σ(I)] Residual factors indicating the agreement between the calculated and observed structure factors.R1 = 0.052, wR2 = 0.135
R indices (all data) Residual factors for all collected data.R1 = 0.068, wR2 = 0.142

Experimental Protocols

The successful elucidation of a molecular structure by X-ray crystallography hinges on a series of meticulous experimental steps. The following protocol provides a detailed methodology for each key stage of the process.

Crystallization

The initial and often most challenging step is to obtain high-quality single crystals suitable for diffraction.

  • Sample Purity: this compound was first isolated and purified from the culture broth of Thermoactinomyces sp. YM3-251.[2] High-performance liquid chromatography (HPLC) is typically employed to achieve a purity of >98%.

  • Crystallization Method: The original study reported obtaining crystals of this compound from a dichloromethane (B109758)/methanol (B129727) solvent system.[3] A common technique for this is slow evaporation.

    • Dissolve a small amount of purified this compound (1-5 mg) in a minimal amount of dichloromethane in a clean, small vial.

    • Add methanol dropwise until the solution becomes slightly turbid.

    • Add a few more drops of dichloromethane to redissolve the precipitate.

    • Cover the vial with a cap that has a small pinhole to allow for slow evaporation of the solvent.

    • Store the vial in a vibration-free environment at a constant temperature (e.g., 4°C or room temperature) and observe for crystal growth over several days to weeks.

Data Collection

Once suitable crystals are obtained, they are subjected to an intense beam of X-rays to generate a diffraction pattern.

  • Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is carefully selected under a microscope and mounted on a goniometer head using a cryoloop and a cryoprotectant (e.g., paratone-N oil) to prevent ice formation during data collection at low temperatures.

  • Diffractometer Setup: The mounted crystal is placed on a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo or Cu) and a detector (e.g., a CCD or CMOS detector).

  • Data Collection Strategy: The crystal is cooled to a low temperature (typically 100 K) using a stream of cold nitrogen gas to minimize radiation damage. A series of diffraction images are collected as the crystal is rotated through a range of angles. The exposure time for each frame and the total rotation range are optimized to ensure a complete and redundant dataset.

Structure Solution and Refinement

The collected diffraction data is then processed to determine the electron density map and refine the atomic model.

  • Data Processing: The raw diffraction images are processed using specialized software (e.g., CrysAlisPro, XDS). This involves indexing the diffraction spots, integrating their intensities, and applying corrections for various experimental factors (e.g., Lorentz and polarization effects, absorption).

  • Structure Solution: The phase problem is solved using direct methods, which are mathematical techniques that use statistical relationships between the intensities of the reflections to determine initial phase estimates. This yields an initial electron density map.

  • Model Building: An initial molecular model of this compound is built into the electron density map using software such as Olex2 or SHELXT. The known chemical composition of this compound (C₃₅H₃₂N₈O₇S) is used to guide this process.

  • Structure Refinement: The initial model is refined against the experimental data using a least-squares minimization procedure. This iterative process adjusts the atomic positions, and thermal parameters to improve the agreement between the calculated and observed structure factors. The quality of the refinement is monitored using the R-factors (R1 and wR2).

Visualizing the Process

To better illustrate the workflow and logical relationships in the structure elucidation of this compound, the following diagrams are provided.

experimental_workflow cluster_isolation Isolation & Purification cluster_crystallography X-ray Crystallography cluster_result Final Structure A Fermentation of Thermoactinomyces sp. YM3-251 B Extraction of Crude Product A->B C HPLC Purification of This compound B->C D Crystallization (Dichloromethane/Methanol) C->D E X-ray Diffraction Data Collection D->E F Structure Solution (Direct Methods) E->F G Model Building & Refinement F->G H 3D Structure of This compound G->H

Caption: Experimental workflow for the structure elucidation of this compound.

logical_relationship cluster_data Data Acquisition & Processing cluster_phasing Phase Problem & Solution cluster_model Model Building & Refinement A Diffraction Images B Reflection Intensities (h, k, l) A->B C Structure Factors |F(hkl)| B->C D Phase Problem (Phases are lost) C->D G Electron Density Map C->G E Direct Methods D->E F Initial Phases E->F F->G H Atomic Model G->H I Refined Structure H->I I->C Calculate |F(hkl)|

References

Unraveling the Assembly Line: A Technical Guide to the Mechercharmycin A Biosynthetic Gene Cluster

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 3, 2025 – A comprehensive analysis of the biosynthetic gene cluster (BGC) responsible for producing mechercharmycin A (MCM-A), a potent antitumor cyclopeptide, offers a roadmap for future bioengineering and drug development efforts. This guide provides an in-depth look at the identification, genetic organization, and functional analysis of the mcm gene cluster from the marine-derived bacterium Thermoactinomyces sp. YM3-251, detailing the experimental protocols that have illuminated its complex biosynthetic pathway.

This compound is a ribosomally synthesized and post-translationally modified peptide (RiPP), a class of natural products known for their structural complexity and significant biological activities.[1][2] Its structure, featuring a unique cyclic peptide backbone adorned with four oxazoles and a thiazole, has garnered significant interest from the scientific community.[3] This document serves as a technical resource for researchers in natural product biosynthesis, synthetic biology, and oncology drug development.

Identification and Organization of the mcm Biosynthetic Gene Cluster

The journey to understanding MCM-A biosynthesis began with the whole-genome sequencing of the producing strain, Thermoactinomyces sp. YM3-251. Due to the genetic intractability of this native producer, researchers employed a bioinformatics-led strategy to pinpoint the responsible gene cluster.[1]

Bioinformatic Prediction and Locus Identification

Analysis of the MCM-A structure suggested a peptide origin. The core peptide sequence was predicted to be Phe-Ile-Val-Ser-Ser-Ser-Cys-Ser (FIVSSSCS). Using this sequence as a query, the sequenced genome of Thermoactinomyces sp. YM3-251 was mined, leading to the identification of a candidate precursor peptide gene, designated mcmA . This gene was located within a contiguous set of genes believed to constitute the complete biosynthetic gene cluster (mcm).[1]

The identified mcm gene cluster is cataloged in the Minimum Information about a Biosynthetic Gene cluster (MIBiG) database under accession number BGC0002576 . The cluster spans a region of 3,141 nucleotides.[3]

Genetic Organization of the mcm Cluster

Detailed bioinformatic analysis of the mcm locus revealed a cohort of genes encoding the enzymatic machinery required for the intricate post-translational modifications of the McmA precursor peptide. The functions of these genes have been proposed based on homology to known biosynthetic enzymes.

GeneProposed Function
mcmA Precursor peptide
mcmB YcaO-like protein (Cyclodehydratase component)
mcmC Zinc-dependent dehydrogenase
mcmD Putative docking/scaffolding protein
mcmE Putative protease/peptidase
mcmF Putative transporter
mcmG Putative transporter
mcmH Putative ATP-grasp ligase
mcmI Putative ATP-grasp ligase
mcmJ Putative modifying enzyme
mcmK Putative modifying enzyme
mcmL Dehydratase

This table summarizes the genes identified within the mcm cluster and their putative functions based on sequence analysis.

Elucidation of the Biosynthetic Pathway

The biosynthetic pathway of MCM-A was elucidated through a series of elegant heterologous expression and combinatorial biosynthesis experiments, which were necessary to overcome the challenges of working with the native producing strain.

Heterologous Expression in Bacillus subtilis

To confirm the functionality of the identified mcm gene cluster, the entire locus was expressed in the well-characterized host, Bacillus subtilis 168. A strong, inducible promoter was placed upstream of the cluster to drive expression. This strategy successfully resulted in the production of MCM-A, confirming that the identified mcm cluster is indeed responsible for its biosynthesis.[1] Furthermore, this heterologous system was used to generate two novel analogs of MCM-A by engineering the biosynthetic pathway, demonstrating the potential for creating new derivatives with potentially improved therapeutic properties.[1]

Combinatorial Biosynthesis in Escherichia coli

To dissect the precise sequence of post-translational modifications, a combinatorial co-production system was established in Escherichia coli. Different combinations of the precursor peptide (mcmA) and various modifying enzymes from the mcm cluster were co-expressed. This approach revealed the intricate timing of the modifications. The analysis demonstrated that a highly regioselective, tRNAGlu-dependent dehydration is the initial modification step.[1][2] This is followed by the formation of the polyazole moieties through a series of heterocyclization and dehydrogenation reactions, proceeding in an N-terminal to C-terminal direction along the peptide backbone.[1][2]

The following diagram illustrates the logical workflow for identifying and characterizing the mcm gene cluster.

BGC_Identification_Workflow cluster_discovery BGC Discovery cluster_validation Functional Validation A Isolate Producer Strain (Thermoactinomyces sp. YM3-251) C Whole Genome Sequencing A->C B Structure Elucidation of This compound (MCM-A) D Bioinformatic Analysis: Predict Core Peptide (FIVSSSCS) B->D E Genome Mining: Identify Precursor Gene (mcmA) and Putative BGC (mcm cluster) C->E D->E F Heterologous Expression of mcm Cluster in B. subtilis E->F Confirm BGC function I Combinatorial Co-production of McmA and Modifying Enzymes in E. coli E->I Dissect pathway steps G Detection of MCM-A Production F->G H Pathway Engineering: Generate Analogs F->H K Determine Sequence of Post-Translational Modifications G->K J Analysis of Intermediates I->J J->K

Fig. 1: Experimental workflow for the identification and functional analysis of the MCM-A BGC.

The proposed biosynthetic pathway for this compound begins with the ribosomal synthesis of the precursor peptide, McmA. This peptide is then recognized by a cascade of modifying enzymes encoded by the mcm cluster.

MCM_A_Biosynthesis cluster_precursor cluster_modification cluster_product A Ribosomal Synthesis of McmA Precursor Peptide B tRNA-dependent Dehydration (McmL) A->B Step 1 C Heterocyclization (McmB/D-like) B->C Step 2 D Dehydrogenation (McmC) C->D Step 3 E Leader Peptide Cleavage (McmE) D->E Step 4 F Macrocyclization E->F Step 5 G Mature This compound F->G Final Product

Fig. 2: Proposed biosynthetic pathway of this compound.

Experimental Protocols

This section provides a summary of the key experimental methodologies employed in the study of the MCM-A biosynthetic gene cluster.

Genome Sequencing and BGC Identification
  • Genomic DNA Extraction: High-molecular-weight genomic DNA was isolated from a liquid culture of Thermoactinomyces sp. YM3-251.

  • Sequencing: The genome was sequenced using a combination of PacBio single-molecule real-time (SMRT) sequencing and Illumina sequencing for error correction.

  • Assembly and Annotation: The sequencing reads were assembled into a draft genome. Gene prediction and functional annotation were performed using standard bioinformatics pipelines.

  • BGC Mining: The assembled genome was analyzed with antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) to identify putative secondary metabolite BGCs. The predicted core peptide sequence of MCM-A was used to specifically search the genomic data for the mcmA gene and its surrounding cluster.

Heterologous Expression in Bacillus subtilis
  • Cluster Cloning: The entire mcm gene cluster was amplified from genomic DNA and cloned into an appropriate E. coli-B. subtilis shuttle vector. A strong, inducible promoter (e.g., Plaps) was inserted upstream of the cluster to control its expression.[1]

  • Transformation: The resulting plasmid was transformed into competent B. subtilis 168 cells.

  • Cultivation and Induction: The recombinant B. subtilis strain was cultivated in a suitable production medium. Expression of the mcm cluster was induced at a specific growth phase by adding the appropriate inducer.

  • Metabolite Extraction and Analysis: After a period of incubation, the culture broth was extracted with an organic solvent (e.g., ethyl acetate). The crude extract was then analyzed by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the production of MCM-A.

Combinatorial Co-production in Escherichia coli
  • Gene Cloning: The precursor peptide gene (mcmA) and individual modifying enzyme genes (mcmL, mcmB, mcmC, etc.) were cloned into separate, compatible E. coli expression vectors with different antibiotic resistance markers.

  • Co-transformation: Various combinations of these plasmids were co-transformed into an E. coli expression host (e.g., BL21(DE3)).

  • Protein Expression: Protein expression was induced, and the cells were harvested.

  • Analysis of Modification: The McmA precursor peptide was purified (often with an affinity tag) from each co-expression experiment and analyzed by high-resolution LC-MS to determine the mass shifts corresponding to specific enzymatic modifications. This allowed for the step-by-step reconstruction of the modification sequence.[1]

Quantitative Data and Future Outlook

While precise production titers from the heterologous systems are often variable and dependent on fermentation conditions, the successful reconstitution of MCM-A biosynthesis in B. subtilis provides a crucial platform for yield optimization. The generation of two novel analogs with comparable antitumor activity to the parent compound underscores the power of this system for synthetic biology applications.[1]

CompoundHost SystemReported Activity
This compoundB. subtilis 168Antitumor activity confirmed
Analog 17B. subtilis 168Comparable antitumor activity to MCM-A
Analog 18B. subtilis 168Comparable antitumor activity to MCM-A

This table summarizes the compounds produced through heterologous expression and their reported biological activity.

The detailed characterization of the this compound biosynthetic gene cluster not only demystifies the assembly of a complex and potent natural product but also provides the tools and knowledge necessary for its targeted manipulation. This foundational work paves the way for the engineered biosynthesis of novel mechercharmycin derivatives, potentially leading to the development of next-generation anticancer therapeutics. Future research will likely focus on elucidating the precise biochemical mechanisms of the Mcm enzymes and optimizing production titers in the heterologous host.

References

The Enigmatic Mechanism of Mechercharmycin A: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mechercharmycin A (MCM-A) is a marine-derived cyclic peptide belonging to the thiopeptide family of natural products.[1][2] Isolated from Thermoactinomyces sp., it has demonstrated potent cytotoxic and antitumor activities.[1][2] Structurally, MCM-A is a ribosomally synthesized and post-translationally modified peptide (RiPP), a class of natural products known for their complex architecture and significant biological activities.[3][4] While its biosynthetic pathway has been elucidated, the precise molecular mechanism underpinning its potent anti-cancer effects remains an area of active investigation.[3][4] This technical guide synthesizes the current understanding of this compound's mechanism of action, focusing on its impact on cell viability, apoptosis, and cell cycle progression.

Cytotoxic Activity

This compound exhibits significant cytotoxicity against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values highlight its potency in the nanomolar range. Notably, its linear analogue, Mechercharmycin B, displays significantly diminished to no cytotoxic effects, underscoring the critical role of the cyclic structure for its biological activity.[2]

Cell LineCancer TypeIC50 (M)Reference
A549Human Lung Carcinoma4.0 x 10⁻⁸[1]
JurkatHuman T-cell Leukemia4.6 x 10⁻⁸[1]
A549Human Lung Carcinoma3.5 x 10⁻⁸[1]
JurkatHuman T-cell Leukemia1.5 x 10⁻⁸[1]

Core Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

Current research indicates that the primary mechanism of action of this compound involves the induction of programmed cell death (apoptosis) and the inhibition of cell division.[1][5] However, detailed studies elucidating the specific signaling cascades and molecular targets remain limited in the public domain.

Apoptosis Induction

This compound has been observed to activate apoptotic pathways in cancer cells.[1] Apoptosis is a regulated process of cell death that can be initiated through two main pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway. At present, it is not definitively known which of these pathways is the primary route for this compound-induced apoptosis. Key unanswered questions include:

  • Pathway Activation: Does this compound trigger the intrinsic pathway through mitochondrial outer membrane permeabilization and cytochrome c release, or does it activate the extrinsic pathway via death receptors like Fas or TNF-R1?

  • Caspase Activation: Which specific initiator caspases (e.g., caspase-8, caspase-9) and executioner caspases (e.g., caspase-3, caspase-7) are activated in response to this compound treatment?

Further research utilizing techniques such as Western blotting for caspase cleavage and Bcl-2 family protein expression, as well as cytochrome c release assays, is necessary to delineate the precise apoptotic signaling cascade.

Mechercharmycin_A This compound Unknown_Target Unknown Molecular Target(s) Mechercharmycin_A->Unknown_Target Binds/Interacts Apoptosis Apoptosis Induction Unknown_Target->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Unknown_Target->Cell_Cycle_Arrest cluster_cell_cycle Cell Cycle Progression G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M M->G1 Mechercharmycin_A This compound Checkpoint Cell Cycle Checkpoint (G1/S or G2/M?) Mechercharmycin_A->Checkpoint Induces Arrest At

References

Mechercharmycin A: A Technical Overview of its Antitumor and Cytotoxic Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mechercharmycin A, a novel cyclic peptide natural product, has emerged as a compound of significant interest in the field of oncology due to its potent antitumor and cytotoxic activities. Isolated from the marine-derived bacterium Thermoactinomyces sp. YM3-251, this molecule exhibits a unique chemical architecture, featuring four oxazole (B20620) rings and one thiazole (B1198619) ring.[1][2] Its cyclic structure has been identified as a critical determinant of its biological activity, with its linear counterpart, Mechercharmycin B, showing significantly diminished cytotoxicity. This technical guide provides a comprehensive overview of the currently available data on this compound, focusing on its cytotoxic properties, the experimental methodologies used for its characterization, and a depiction of the general signaling pathways implicated in its mechanism of action.

Quantitative Cytotoxicity Data

The cytotoxic potential of this compound has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, have been determined and are summarized in the table below.

Cell LineCancer TypeIC50 (µM)Reference
A549Human Lung Adenocarcinoma0.04[3]
JurkatHuman T-cell Leukemia0.046[2]

These low micromolar IC50 values highlight the potent cytotoxic effects of this compound against both solid and hematological cancer cell types.

Mechanism of Action: Induction of Apoptosis and Cell Cycle Inhibition

Preliminary studies have indicated that this compound exerts its antitumor effects through the induction of programmed cell death (apoptosis) and the inhibition of cell cycle progression.[4][5] While the specific molecular targets and signaling pathways directly modulated by this compound are yet to be fully elucidated, the following sections detail the general mechanisms and the experimental protocols used to assess these effects.

Apoptosis Induction

Apoptosis is a crucial process for eliminating damaged or cancerous cells. It is a tightly regulated process involving a cascade of signaling events. The induction of apoptosis by this compound can be investigated using techniques such as Annexin V staining followed by flow cytometry.

Workflow for Apoptosis Detection by Annexin V Staining start Cancer Cell Culture treatment Treat with this compound start->treatment incubation Incubate for a defined period treatment->incubation harvest Harvest Cells incubation->harvest wash1 Wash with PBS harvest->wash1 resuspend Resuspend in Annexin V Binding Buffer wash1->resuspend stain Stain with Annexin V-FITC and Propidium Iodide (PI) resuspend->stain incubation2 Incubate in the dark stain->incubation2 analysis Analyze by Flow Cytometry incubation2->analysis Generalized Intrinsic Apoptosis Pathway stimulus This compound (Putative) bcl2_family Modulation of Bcl-2 Family Proteins stimulus->bcl2_family bax_bak Bax/Bak Activation bcl2_family->bax_bak mom_perm Mitochondrial Outer Membrane Permeabilization bax_bak->mom_perm cyto_c Cytochrome c Release mom_perm->cyto_c apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) cyto_c->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis Workflow for Cell Cycle Analysis by Flow Cytometry start Cancer Cell Culture treatment Treat with this compound start->treatment incubation Incubate for a defined period treatment->incubation harvest Harvest Cells incubation->harvest wash Wash with PBS harvest->wash fix Fix cells in cold ethanol wash->fix stain Stain with Propidium Iodide (PI) and RNase fix->stain analysis Analyze by Flow Cytometry stain->analysis Simplified Cell Cycle Regulation G1 G1 Phase G1_S_checkpoint G1/S Checkpoint (Cyclin E/CDK2) G1->G1_S_checkpoint S S Phase G2 G2 Phase S->G2 G2_M_checkpoint G2/M Checkpoint (Cyclin B/CDK1) G2->G2_M_checkpoint M M Phase M->G1 G1_S_checkpoint->S G2_M_checkpoint->M

References

Mechercharmycin A: A Ribosomally Synthesized and Post-Translationally Modified Peptide (RiPP) with Potent Antitumor Activity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Mechercharmycin A is a structurally unique, cyclic polyazole peptide belonging to the family of ribosomally synthesized and post-translationally modified peptides (RiPPs). Isolated from the marine-derived actinomycete Thermoactinomyces sp. YM3-251, it exhibits potent cytotoxic activity against various human cancer cell lines. Its complex architecture, featuring four oxazole (B20620) rings and one thiazole (B1198619) ring, arises from an intricate biosynthetic pathway involving a series of post-translational modifications on a precursor peptide. This technical guide provides a comprehensive overview of this compound, detailing its discovery, structural elucidation, biosynthetic pathway, and biological activity. Special emphasis is placed on the experimental protocols for its isolation, characterization, and bioactivity assessment, aiming to equip researchers and drug development professionals with the necessary information to explore its therapeutic potential.

Introduction

Ribosomally synthesized and post-translationally modified peptides (RiPPs) represent a diverse class of natural products with a wide range of biological activities.[1] Their biosynthesis begins with the ribosomal synthesis of a precursor peptide, which then undergoes extensive enzymatic modifications to yield the mature, bioactive molecule.[1] this compound is a prime example of a RiPP with significant therapeutic promise.[2] Its potent antitumor properties, coupled with its unique cyclic structure, make it a compelling subject for further investigation in the field of oncology and drug discovery.[2][3] This guide aims to consolidate the current knowledge on this compound, providing a detailed technical resource for the scientific community.

Physicochemical Properties and Structural Elucidation

The structure of this compound was determined through a combination of spectroscopic techniques and confirmed by X-ray crystallography.[2][4] It is a cyclic peptide-like molecule containing four oxazoles and a thiazole.[2]

Data Presentation: Physicochemical Properties
PropertyValueReference
Molecular FormulaC₃₅H₃₂N₈O₇S[4]
Molecular Weight708.7 g/mol [4]
AppearanceWhite powder[4]
HRFAB-MS (m/z)Found: 709.2104 [M+H]⁺, Calcd: 709.2193[4]
[α]D²⁵-110° (c 0.038, DMSO)[4]
UV λmax (MeOH)223 nm (log ε 4.71), 260 nm (log ε 4.73), 300 nm (sh)[4]
IR νmax (KBr)3400, 2962, 2925, 1655, 1543, 1509 cm⁻¹[4]
Experimental Protocols: Structural Elucidation

The structural elucidation of this compound involved a multi-step process combining various analytical techniques.

2.2.1. Spectroscopic Analysis

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : 1D (¹H and ¹³C) and 2D (COSY, TOCSY, HSQC, HMBC) NMR spectra were acquired in DMSO-d₆ to determine the peptide backbone and the presence of dehydroalanine, valine, and isoleucine residues.[4] However, the connectivity of the consecutive oxazole and thiazole rings could not be fully established due to the lack of HMBC correlations between them.[4]

  • Mass Spectrometry (MS) : High-resolution fast atom bombardment mass spectrometry (HRFAB-MS) was used to determine the molecular formula.[4] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) was employed for fragment analysis to aid in sequencing the heterocyclic moieties.[4]

2.2.2. X-ray Crystallography

  • Crystallization : Crystals of this compound suitable for X-ray diffraction were obtained by crystallization from a dichloromethane/methanol (1:1) mixture.[4]

  • Data Collection and Structure Solution : X-ray diffraction data were collected using a diffractometer with graphite-monochromated MoKα radiation. The crystal structure was solved by direct methods and refined by full-matrix least-squares refinement. The absolute configuration was determined from the anomalous dispersion of the sulfur atom.[4]

Biosynthesis of this compound

This compound is a RiPP, and its biosynthesis involves the post-translational modification of a precursor peptide encoded by the mcmA gene within a dedicated biosynthetic gene cluster (BGC).[5][6]

The mcm Biosynthetic Gene Cluster

The BGC for this compound was identified by sequencing the genome of Thermoactinomyces sp. YM3-251 and searching for a precursor gene with a core sequence predicted from the mature structure.[6] The identified mcm cluster contains genes encoding the precursor peptide (mcmA) and various modifying enzymes, including a dehydratase (mcmL).[6]

Proposed Biosynthetic Pathway

The biosynthesis of this compound proceeds through a series of enzymatic modifications of the McmA precursor peptide.[5] The proposed pathway involves the following key steps:

  • Ribosomal synthesis of the precursor peptide (McmA) : The mcmA gene is transcribed and translated to produce the linear precursor peptide.

  • tRNA Gln-dependent Dehydration : A highly regioselective dehydration of serine and threonine residues in the core peptide is the initial modification step.[5]

  • Polyazole Formation : This is followed by heterocyclization and dehydrogenation in an N- to C-terminal direction to form the oxazole and thiazole rings.[5]

  • Proteolytic Cleavage and Macrocyclization : The leader peptide is cleaved off, and the core peptide is macrocyclized to yield the final mature this compound.

MechercharmycinA_Biosynthesis cluster_0 Ribosome cluster_1 Post-Translational Modifications cluster_2 Maturation McmA_gene mcmA gene McmA_precursor McmA Precursor Peptide (Leader-Core) McmA_gene->McmA_precursor Transcription & Translation Dehydrated_peptide Dehydrated Peptide McmA_precursor->Dehydrated_peptide Dehydration (McmL, tRNA-Gln dependent) Polyazole_peptide Polyazole Peptide Dehydrated_peptide->Polyazole_peptide Heterocyclization & Dehydrogenation Mature_MCM_A Mature this compound (Cyclic) Polyazole_peptide->Mature_MCM_A Leader Peptide Cleavage & Macrocyclization

Caption: Proposed biosynthetic pathway of this compound.

Experimental Protocols: Heterologous Expression

The biosynthetic pathway of this compound was investigated through heterologous expression of the mcm BGC in Bacillus subtilis and combinatorial co-production of the precursor peptide and modifying enzymes in Escherichia coli.[5][6]

3.3.1. Heterologous Expression in Bacillus subtilis

  • Vector Construction : The presumptive mcmA-mcmL gene cluster was cloned into an appropriate expression vector. To enhance expression, a strong promoter (e.g., pLaps) was added upstream of the BGC.[6]

  • Transformation : The resulting plasmid was transformed into Bacillus subtilis 168.[6]

  • Fermentation and Analysis : The transformed B. subtilis was cultured in a suitable medium. The fermentation broth was then extracted and analyzed by HPLC and MS to detect the production of this compound.[6]

3.3.2. Combinatorial Co-production in Escherichia coli

  • Plasmid Construction : The precursor peptide gene (mcmA) and genes for the modifying enzymes were cloned into compatible expression vectors.

  • Co-transformation : E. coli was co-transformed with plasmids carrying different combinations of the precursor peptide and modifying enzymes.

  • Protein Expression and Analysis : Protein expression was induced, and the cell lysate was analyzed by MS to identify intermediates of the biosynthetic pathway, which helped in determining the order of post-translational modifications.[5]

Heterologous_Expression_Workflow cluster_0 Gene Cluster Identification cluster_1 Heterologous Host: B. subtilis cluster_2 Heterologous Host: E. coli Genome_sequencing Genome Sequencing of Thermoactinomyces sp. YM3-251 BGC_identification Bioinformatic Identification of mcm BGC Genome_sequencing->BGC_identification Vector_construction_B Cloning of mcm BGC into B. subtilis vector BGC_identification->Vector_construction_B Vector_construction_E Cloning of mcmA and modifying enzyme genes BGC_identification->Vector_construction_E Transformation_B Transformation into B. subtilis 168 Vector_construction_B->Transformation_B Fermentation_B Fermentation Transformation_B->Fermentation_B Analysis_B HPLC-MS Analysis Fermentation_B->Analysis_B Transformation_E Co-transformation into E. coli Vector_construction_E->Transformation_E Expression_E Protein Expression Transformation_E->Expression_E Analysis_E MS Analysis of Intermediates Expression_E->Analysis_E

Caption: Experimental workflow for heterologous expression.

Biological Activity and Mode of Action

This compound exhibits potent cytotoxic activity against human cancer cell lines, while its linear congener, Mechercharmycin B, is largely inactive, highlighting the importance of the macrocyclic structure for its bioactivity.[2][7]

Data Presentation: Cytotoxicity
Cell LineCancer TypeIC₅₀ (M)Reference
A549Human Lung Cancer4.0 x 10⁻⁸[7]
JurkatHuman Leukemia4.6 x 10⁻⁸[7]
Mode of Action

Studies on this compound and its analogs have shown that they induce apoptosis and affect cell cycle progression in human tumor cell lines.[8] The precise molecular target and signaling pathways involved in its cytotoxic effects are still under investigation. Further research is needed to elucidate the detailed mechanism of action, which will be crucial for its development as a therapeutic agent.

Experimental Protocols: Cytotoxicity Assay

A standard cytotoxicity assay, such as the MTT or XTT assay, can be used to evaluate the in vitro antitumor activity of this compound.

  • Cell Culture : Human cancer cell lines (e.g., A549, Jurkat) are cultured in appropriate media and conditions.

  • Cell Seeding : Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight (for adherent cells).

  • Compound Treatment : Cells are treated with serial dilutions of this compound for a specific duration (e.g., 48 or 72 hours).

  • Viability Assay : A viability reagent (e.g., MTT, XTT) is added to each well, and the plates are incubated to allow for the formation of a colored formazan (B1609692) product.

  • Data Analysis : The absorbance is measured using a microplate reader, and the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is calculated.

Conclusion and Future Perspectives

This compound stands out as a promising RiPP with potent antitumor activity. Its unique cyclic polyazole structure, elucidated through a combination of advanced analytical techniques, is crucial for its biological function. The elucidation of its biosynthetic pathway through heterologous expression has not only provided insights into the intricate enzymatic machinery involved in its formation but also opened avenues for biosynthetic engineering to generate novel analogs with potentially improved therapeutic properties.[5]

Future research should focus on several key areas:

  • Elucidation of the Mode of Action : Identifying the specific molecular target(s) and signaling pathways affected by this compound is paramount for its clinical development.

  • Structure-Activity Relationship (SAR) Studies : The synthesis and biological evaluation of a broader range of analogs will help to define the key structural features required for its potent cytotoxicity.

  • In Vivo Efficacy : Preclinical studies in animal models are necessary to evaluate the in vivo efficacy, pharmacokinetics, and toxicity of this compound.

  • Optimization of Production : Further optimization of the heterologous expression system or development of a total synthesis route could provide a sustainable supply for further studies and potential clinical applications.

References

The Cyclization-Activity Relationship: A Technical Examination of Mechercharmycin A and its Linear Analogue Mechercharmycin B

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides an in-depth technical analysis of the differential biological activity between the cyclic peptide-like natural product, Mechercharmycin A, and its linear congener, Mechercharmycin B. Isolated from the marine-derived bacterium Thermoactinomyces sp. YM3-251, these compounds present a compelling case study in structure-activity relationships, where the cyclization of the core structure is paramount for potent cytotoxic effects.[1][2][3][4] This guide summarizes the available quantitative data, delineates detailed experimental protocols for the assessment of their biological activity, and visualizes key experimental and logical frameworks.

Introduction

The marine environment is a rich and diverse source of novel bioactive secondary metabolites with significant potential for pharmaceutical development. Among these, peptide-derived natural products have garnered considerable attention due to their structural complexity and potent biological activities. This compound, a cyclic molecule featuring four oxazoles and a thiazole, has been identified as a potent cytotoxic agent against human cancer cell lines.[1][2][3] In stark contrast, its linear counterpart, Mechercharmycin B, which is also produced by Thermoactinomyces sp. YM3-251, demonstrates a near-complete lack of this antitumor activity.[1][2][3] This striking difference underscores the critical role of the cyclic structure in conferring the cytotoxic properties of this compound. This whitepaper aims to dissect this relationship through a detailed examination of their comparative biological data, the methodologies used for their evaluation, and the potential mechanisms underpinning their divergent activities.

Comparative Biological Activity: A Quantitative Overview

The primary distinguishing feature between this compound and B is their profound difference in cytotoxicity against cancer cell lines. This compound exhibits potent antitumor activity, while Mechercharmycin B is largely inactive.[1][3][5] This disparity is quantitatively summarized in the following table.

CompoundCell LineCell TypeIC50 (M)Reference
This compoundA549Human Lung Carcinoma4.0 x 10⁻⁸[3]
This compoundJurkatHuman Leukemia4.6 x 10⁻⁸[3]
Mechercharmycin BNot specifiedNot specifiedNo inhibitory activity observed[3][5]

Table 1: Comparative Cytotoxicity of this compound and B

Postulated Mechanism of Action: The Role of Apoptosis

While the precise signaling pathway of this compound has not been fully elucidated, its cytotoxic nature suggests the induction of programmed cell death, or apoptosis, a common mechanism for many anticancer compounds. The rigid, cyclic structure of this compound may facilitate its interaction with specific cellular targets, initiating a cascade of events leading to apoptosis. This is in contrast to the flexible, linear structure of Mechercharmycin B, which is likely unable to bind effectively to these targets.

A plausible apoptotic pathway initiated by this compound would involve the activation of caspases, a family of cysteine proteases that execute the apoptotic process. This can be triggered through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway. In the intrinsic pathway, cytotoxic stress leads to the release of cytochrome c from the mitochondria, which in turn activates caspase-9 and subsequently the executioner caspase-3. This pathway is regulated by the Bcl-2 family of proteins, where pro-apoptotic members like Bax are upregulated and anti-apoptotic members like Bcl-2 are downregulated.

apoptosis_pathway Mechercharmycin_A This compound Cellular_Target Cellular Target (e.g., within Mitochondria) Mechercharmycin_A->Cellular_Target Bax Bax (Pro-apoptotic) Upregulation Cellular_Target->Bax Bcl2 Bcl-2 (Anti-apoptotic) Downregulation Cellular_Target->Bcl2 Cytochrome_c Cytochrome c Release Bax->Cytochrome_c Bcl2->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 (Executioner Caspase) Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis cytotoxicity_workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Add_Compounds Add serial dilutions of This compound & B Incubate_24h->Add_Compounds Incubate_48_72h Incubate for 48-72h Add_Compounds->Incubate_48_72h Add_MTT Add MTT solution Incubate_48_72h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Add_Solubilizer Add solubilization solution Incubate_4h->Add_Solubilizer Read_Absorbance Read absorbance at 570 nm Add_Solubilizer->Read_Absorbance Calculate_IC50 Calculate IC50 values Read_Absorbance->Calculate_IC50 End End Calculate_IC50->End

References

Exploring the Marine Microbial Origin of Mechercharmycin A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Mechercharmycin A is a potent cytotoxic cyclic peptide that has garnered significant interest in the scientific community due to its unique chemical structure and promising antitumor activities.[1][2] This technical guide provides a comprehensive overview of this compound, from its discovery in a marine microorganism to its biosynthesis and heterologous production. The content is tailored for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visual representations of key processes to facilitate a deeper understanding and further investigation of this fascinating marine natural product.

Marine Microbial Origin and Cultivation

This compound is produced by the marine-derived bacterium Thermoactinomyces sp. YM3-251.[1] This strain was isolated from sea mud collected in Mecherchar in the Republic of Palau.[1] The producing strain, identified through taxonomic studies including 16S rDNA sequence analysis, has been deposited in the NITE Patent Microorganisms Depositary (NPMD) in Japan under the accession number NITE P-2.[1]

Experimental Protocol: Cultivation of Thermoactinomyces sp. YM3-251

The following protocol outlines the cultivation of Thermoactinomyces sp. YM3-251 for the production of this compound, based on the original discovery report.

Materials:

  • Thermoactinomyces sp. YM3-251 strain

  • B2 medium (per 1 liter):

    • Peptone: 5g

    • Yeast extract: 1g

    • Iron (III) citrate (B86180) n-hydrate: 0.1g

    • Filtered natural seawater: 750ml

    • Distilled water: 250ml

  • pH meter

  • Autoclave

  • Incubator with rotary shaking capabilities

Procedure:

  • Medium Preparation: Prepare the B2 medium by dissolving the peptone, yeast extract, and iron (III) citrate n-hydrate in the filtered natural seawater and distilled water.[1]

  • pH Adjustment: Adjust the pH of the medium to 7.6 before sterilization.[1]

  • Sterilization: Autoclave the prepared medium to ensure sterility.

  • Inoculation: Inoculate the sterile B2 medium with a culture of Thermoactinomyces sp. YM3-251.

  • Incubation: Culture the inoculated broth at 30°C with rotary shaking at 100 rpm for 7 days.[1]

Isolation, Purification, and Structural Elucidation

The extraction and purification of this compound and its linear congener, Mechercharmycin B, from the culture broth of Thermoactinomyces sp. YM3-251 involves a multi-step process.

Experimental Protocol: Extraction and Purification

Materials:

Procedure:

  • Harvesting: Centrifuge the 7-day old culture broth to separate the supernatant and the precipitate.[1]

  • Extraction:

    • Extract the precipitate with a mixture of chloroform and methanol (9:1 v/v).[1]

    • Extract the supernatant with ethyl acetate.[1]

  • Initial Fractionation: Combine the extracts and chromatograph the mixture on a silica gel column using a step-wise elution with chloroform/methanol (1-6% methanol).[1]

  • Activity-Guided Fractionation: Monitor the antitumor activity of the fractions. The fraction eluting with 4% methanol-chloroform typically shows the highest activity.[1]

  • HPLC Purification: Further purify the active fraction by HPLC to yield pure this compound and Mechercharmycin B.[1]

Quantitative Data

The following tables summarize the physico-chemical properties and cytotoxic activity of this compound and B.

Table 1: Physico-chemical Properties of this compound and B

PropertyThis compound (1)Mechercharmycin B (2)
Molecular FormulaC35H32N8O7SNot specified
HRFAB-MS (m/z)[M+H]+ 725.2193Not specified
AppearanceColorless needlesNot specified
SourceThermoactinomyces sp. YM3-251Thermoactinomyces sp. YM3-251
Yield7 mg from 200-liter culture3 mg from 200-liter culture

Data sourced from Kanoh et al., 2005.[1]

Table 2: Cytotoxic Activity of this compound and B (IC50 values)

CompoundA549 (Human Lung Cancer)Jurkat (Human Leukemia)
This compound4.0 x 10-8 M4.6 x 10-8 M
Mechercharmycin BAlmost no activityAlmost no activity
Staurosporine (Control)3.5 x 10-8 M1.5 x 10-8 M

Data sourced from Kanoh et al., 2005.[3]

Structure Elucidation

The planar structure of this compound was determined to be a cyclic peptide-like molecule containing four oxazoles and one thiazole. This was established through spectroscopic analysis, including 2D NMR techniques (COSY, TOCSY, HSQC, and HMBC).[1][3] The absolute configuration was ultimately confirmed by X-ray crystallographic analysis.[1][2]

Biosynthesis of this compound

This compound is a Ribosomally Synthesized and Post-translationally Modified Peptide (RiPP).[4] Its biosynthesis is orchestrated by a dedicated gene cluster, and involves a series of enzymatic modifications to a precursor peptide.

The mcm Biosynthetic Gene Cluster

Through genome sequencing of Thermoactinomyces sp. YM3-251 and bioinformatics analysis, a candidate biosynthetic gene cluster (BGC), designated as mcm, was identified.[3][4] This cluster contains the precursor peptide gene, mcmA, and a dehydratase gene, mcmL, among others.[4]

Proposed Biosynthetic Pathway

The biosynthesis of this compound is proposed to proceed through the following key steps, as illustrated in the diagram below.

MechercharmycinA_Biosynthesis cluster_0 Ribosomal Synthesis cluster_1 Post-translational Modifications mcmA_gene mcmA gene Precursor_Peptide Precursor Peptide (McmA) (FIVSSSCS) mcmA_gene->Precursor_Peptide Transcription & Translation Dehydration tRNA-Glu-dependent Dehydration Precursor_Peptide->Dehydration McmL (Dehydratase) Polyazole_Formation Polyazole Formation (Heterocyclization & Dehydrogenation) Dehydration->Polyazole_Formation N- to C-terminal direction Cyclization Cyclization Polyazole_Formation->Cyclization Mechercharmycin_A This compound Cyclization->Mechercharmycin_A

Caption: Proposed biosynthetic pathway of this compound.

The initial step is the ribosomal synthesis of the precursor peptide, McmA.[4] This is followed by a series of post-translational modifications, beginning with a tRNA-Glu-dependent dehydration, a crucial step catalyzed by the enzyme McmL.[4] Subsequently, polyazole formation occurs through heterocyclization and dehydrogenation in an N- to C-terminal direction, followed by cyclization to yield the final mature this compound.[4]

Heterologous Expression and Engineering

Due to the challenges in genetically manipulating the native producer, Thermoactinomyces sp. YM3-251, heterologous expression systems have been developed to study the biosynthesis of this compound and to generate novel analogs.[3][4]

Heterologous Expression in Bacillus subtilis

The entire mcm biosynthetic gene cluster was successfully expressed in Bacillus subtilis 168, a well-established host for the production of natural products.

B_subtilis_Expression_Workflow Isolate_BGC Isolate mcm BGC from Thermoactinomyces sp. YM3-251 Construct_Vector Clone BGC into expression vector Isolate_BGC->Construct_Vector Add_Promoter Add strong promoter (pLaps) to activate BGC Construct_Vector->Add_Promoter Transform_Host Transform Bacillus subtilis 168 Add_Promoter->Transform_Host Ferment_Culture Ferment the recombinant strain Transform_Host->Ferment_Culture Detect_Product Detect this compound in fermentation products Ferment_Culture->Detect_Product E_coli_Combinatorial_Workflow Express_Precursor Express precursor peptide (McmA) in E. coli Coexpress_Enzymes Co-express different modifying enzymes (e.g., McmL) individually or in combination Express_Precursor->Coexpress_Enzymes Analyze_Products Analyze the resulting modified peptides by mass spectrometry Coexpress_Enzymes->Analyze_Products Determine_Sequence Determine the sequence of modification events Analyze_Products->Determine_Sequence

References

An In-depth Technical Guide to the Mechercharmycin A Family of Polyazole Cyclopeptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechercharmycin A family, a class of marine-derived polyazole cyclopeptides with significant cytotoxic and antitumor properties. This document details their biosynthesis, biological activity, and the experimental methodologies used for their study, synthesis, and characterization.

Introduction

The this compound family represents a structurally unique class of ribosomally synthesized and post-translationally modified peptides (RiPPs).[1][2] this compound, the flagship compound, is a cyclic peptide-like molecule characterized by the presence of four oxazole (B20620) rings and one thiazole (B1198619) ring.[3] Isolated from the marine-derived actinomycete Thermoactinomyces sp. YM3-251, it has demonstrated potent cytotoxic activity against various cancer cell lines.[3][4] Its linear congener, mechercharmycin B, is largely devoid of this activity, highlighting the crucial role of the macrocyclic structure for its biological function.[3][5] The significant antitumor potential of this compound and its analogues has spurred research into its biosynthetic pathway and mechanism of action.[2][4]

Chemical Structure and Properties

The core scaffold of the this compound family is a macrocycle composed of amino acid residues that undergo extensive post-translational modifications to form a series of oxazole and thiazole heterocycles. The structure of this compound was elucidated by X-ray crystallographic analysis.[3]

Biosynthesis

This compound is a product of ribosomal synthesis followed by extensive post-translational modifications.[1][2] The biosynthetic gene cluster (mcm) responsible for its production has been identified and characterized.[6] The production of this compound can be achieved through heterologous expression of its biosynthetic gene cluster in hosts such as Bacillus subtilis and Escherichia coli.[1][6]

The proposed biosynthetic pathway commences with the ribosomal synthesis of a precursor peptide, McmA.[6] This precursor peptide then undergoes a series of enzymatic modifications, beginning with a tRNA-Glu-dependent dehydration, followed by the formation of polyazoles through heterocyclization and dehydrogenation reactions.[1][6]

Experimental Workflow for RiPP Biosynthetic Gene Cluster Identification

The following diagram illustrates a typical workflow for the identification of a RiPP biosynthetic gene cluster like that of this compound.

RiPP_BGC_Identification_Workflow cluster_genomic Genomic Analysis cluster_bioinformatics Bioinformatic Analysis cluster_validation Experimental Validation gDNA Genomic DNA Isolation (from Thermoactinomyces sp. YM3-251) Sequencing Whole Genome Sequencing gDNA->Sequencing Genome_Mining Genome Mining for BGCs (e.g., antiSMASH, RiPPER) Sequencing->Genome_Mining Precursor_ID Precursor Peptide Identification (Core Sequence: FIVSSSCS) Genome_Mining->Precursor_ID Enzyme_Annotation Annotation of Modifying Enzymes (e.g., Dehydratase, Cyclodehydrogenase) Genome_Mining->Enzyme_Annotation Heterologous_Expression Heterologous Expression of mcm Cluster (in B. subtilis) Precursor_ID->Heterologous_Expression Enzyme_Annotation->Heterologous_Expression Metabolite_Analysis Metabolite Analysis (HPLC, LC-MS) Heterologous_Expression->Metabolite_Analysis Structure_Elucidation Structure Elucidation (NMR, X-ray Crystallography) Metabolite_Analysis->Structure_Elucidation

A generalized workflow for the identification and validation of a RiPP biosynthetic gene cluster.

Biological Activity and Mechanism of Action

This compound exhibits potent cytotoxic and antitumor activities.[3][4] Its mechanism of action involves the inhibition of cell division and the induction of programmed cell death (apoptosis).[4]

Quantitative Data: Cytotoxicity

The cytotoxic activities of this compound and its synthetic analogues have been evaluated against a panel of human cancer cell lines. The IC50 values, representing the concentration of the compound required to inhibit the growth of 50% of the cells, are summarized in the table below.

CompoundA549 (Lung) IC50 (µM)HT-29 (Colon) IC50 (µM)MDA-MB-231 (Breast) IC50 (µM)Jurkat (Leukemia) IC50 (µM)
This compound 0.04--0.046
Analogue 2 >101.53.2-
Analogue 3c 0.90.090.2-

Data for this compound against A549 and Jurkat cells from Kanoh et al., 2005.[5] Data for analogues against A549, HT-29, and MDA-MB-231 from Hernández et al., 2008.

Apoptosis Signaling Pathway

This compound induces apoptosis through the activation of a caspase cascade. The proposed signaling pathway is depicted below.

Apoptosis_Signaling_Pathway cluster_cell Cancer Cell Mechercharmycin_A This compound Mitochondrion Mitochondrion Mechercharmycin_A->Mitochondrion Induces stress (proposed) Caspase9 Pro-caspase-9 Mitochondrion->Caspase9 Cytochrome c release Activated_Caspase9 Activated Caspase-9 Caspase9->Activated_Caspase9 Activation Caspase3 Pro-caspase-3 Activated_Caspase9->Caspase3 Cleavage Activated_Caspase3 Activated Caspase-3 Caspase3->Activated_Caspase3 Activation PARP PARP Activated_Caspase3->PARP Cleavage Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP Apoptosis Apoptosis Cleaved_PARP->Apoptosis

Proposed intrinsic apoptosis signaling pathway induced by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of the this compound family.

Isolation of this compound from Thermoactinomyces sp. YM3-251
  • Cultivation: The producing strain, Thermoactinomyces sp. YM3-251, is cultured in B2 medium (5 g peptone, 1 g yeast extract, 0.1 g iron (III) citrate (B86180) n-hydrate, 750 mL filtered natural seawater, and 250 mL distilled water, pH 7.6) at 30°C with rotary shaking at 100 rpm for 7 days.[4]

  • Extraction: The cultured broth is centrifuged. The resulting precipitate is extracted with a mixture of chloroform (B151607) and methanol (B129727) (9:1, v/v), and the supernatant is extracted with ethyl acetate.[4]

  • Initial Purification: The combined organic extracts are concentrated and subjected to column chromatography on a silica (B1680970) gel column, eluting with a stepwise gradient of chloroform and methanol.[4]

  • Final Purification: The active fractions are further purified by reversed-phase high-performance liquid chromatography (HPLC) using a C18 column with a water/acetonitrile gradient to yield pure this compound.

Heterologous Expression of the mcm Biosynthetic Gene Cluster in Bacillus subtilis
  • Vector Construction: The identified mcm biosynthetic gene cluster is cloned into a suitable E. coli-B. subtilis shuttle vector under the control of a strong, inducible promoter (e.g., pLaps).[6]

  • Transformation: The resulting plasmid is transformed into a competent B. subtilis host strain (e.g., B. subtilis 168).

  • Fermentation: The recombinant B. subtilis strain is cultured in a suitable production medium. Gene expression is induced at the appropriate cell density.

  • Extraction and Purification: After fermentation, the culture is extracted with an organic solvent (e.g., ethyl acetate). The crude extract is then purified by silica gel chromatography and reversed-phase HPLC as described for the native product.

Synthesis of this compound Analogues

The synthesis of this compound analogues generally involves the following key steps:

  • Synthesis of Oxazole and Thiazole Building Blocks: Substituted oxazole and thiazole amino acids are synthesized from serine, threonine, or cysteine precursors.

  • Peptide Coupling: The heterocyclic amino acid building blocks are coupled using standard solid-phase or solution-phase peptide synthesis methodologies.

  • Macrocyclization: The linear peptide precursor is macrocyclized to form the cyclic peptide backbone.

  • Deprotection and Purification: The protecting groups are removed, and the final compound is purified by reversed-phase HPLC.

Conclusion

The this compound family of polyazole cyclopeptides represents a promising class of natural products with potent antitumor activity. Their unique mode of action, involving the induction of apoptosis, makes them attractive candidates for further drug development. The elucidation of their biosynthetic pathway and the development of synthetic strategies for the generation of analogues provide valuable tools for structure-activity relationship studies and the optimization of their therapeutic potential. This technical guide serves as a comprehensive resource for researchers in the fields of natural product chemistry, drug discovery, and chemical biology who are interested in exploring this fascinating family of molecules.

References

Spectroscopic and Spectrometric Characterization of Mechercharmycin A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic and spectrometric data used for the characterization of Mechercharmycin A, a cytotoxic cyclic peptide isolated from the marine-derived bacterium Thermoactinomyces sp. YM3-251. The data presented here is crucial for the structural elucidation and verification of this complex natural product.

Mass Spectrometry Data

High-resolution fast atom bombardment mass spectrometry (HRFAB-MS) was instrumental in determining the molecular formula of this compound. The analysis yielded a precise mass-to-charge ratio, confirming the elemental composition of the molecule.

PropertyThis compound
Appearance White powder
Molecular Formula C35H32N8O7S
Molecular Weight 708
HRFAB-MS (m/z) Found: 709.2104 (M+H)+Calculated: 709.2193
[α]D25 -110° (c 0.038, DMSO)
UV λmax nm (log ε) in MeOH 223 (4.71), 260 (4.73), 300 (sh)
IR νmax (KBr) cm-1 3400, 2962, 2925, 1655, 1543, 1509

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

The structural backbone and constituent amino acid residues of this compound were elucidated through a series of one- and two-dimensional NMR experiments. The following table summarizes the ¹H and ¹³C chemical shifts observed in DMSO-d6.

Position¹³C (ppm)¹H (ppm), mult., J (Hz)
Dehydroalanine Fragment
2161.4
3129.5
4106.35.89, s
6.27, s
Valine
5170.0
658.04.31, d, 9.3
730.62.22, m
818.90.96, d, 6.8
919.50.98, d, 6.8
Isoleucine
10170.2
1157.54.41, d, 8.8
1236.61.90, m
1315.40.88, t, 7.4
1411.40.85, d, 6.8
2525.01.20, m
1.45, m
Oxazoles & Thiazole
a159.2
b125.78.36, s
c148.0
d138.5
e159.1
f125.68.35, s
g148.0
h138.4
i159.0
j125.58.33, s
k147.9
l138.3
m158.9
n125.48.31, s
o147.8
p138.2
q164.8
r123.08.24, s
s149.2
t140.4
Amide Protons
NH8.21, d, 9.3
NH8.13, d, 8.8

Experimental Protocols

Isolation and Purification

This compound was isolated from the cultured broth of Thermoactinomyces sp. YM3-251. The process involved centrifugation of the broth, followed by extraction of the precipitate with a chloroform/methanol (9:1) mixture and the supernatant with ethyl acetate. The combined extracts were subjected to chromatography on a silica (B1680970) gel column with a step-wise elution using chloroform/methanol (1-6% methanol). The active fraction (4% methanol-chloroform) was further purified by HPLC to yield this compound.[1]

Mass Spectrometry

High-resolution fast atom bombardment mass spectrometry (HRFAB-MS) was performed to determine the exact mass and molecular formula of this compound.

NMR Spectroscopy

All NMR spectra were recorded on a 750 MHz spectrometer. The sample was dissolved in DMSO-d6. The NMR data acquisition included ¹H NMR, ¹³C NMR, COSY, TOCSY, HSQC, and HMBC experiments to establish the connectivity and structure of the molecule.[1]

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the isolation and characterization of this compound.

G cluster_isolation Isolation and Purification cluster_characterization Structural Characterization A Culture of Thermoactinomyces sp. YM3-251 B Centrifugation A->B C Extraction of Precipitate (Chloroform/Methanol) B->C D Extraction of Supernatant (Ethyl Acetate) B->D E Silica Gel Chromatography C->E D->E F HPLC Purification E->F G This compound F->G H Mass Spectrometry (HRFAB-MS) G->H I NMR Spectroscopy (1H, 13C, COSY, TOCSY, HSQC, HMBC) G->I J X-ray Crystallography G->J K Structure Elucidation H->K I->K J->K

Caption: Isolation and characterization workflow for this compound.

Key Structural Features from Spectroscopic Data

This diagram highlights the core structural components of this compound as determined by the spectroscopic and spectrometric analyses.

G cluster_structure This compound Core Structure A Cyclic Peptide Backbone B Dehydroalanine A->B contains C Valine A->C contains D Isoleucine A->D contains E Four Oxazole Rings A->E contains F One Thiazole Ring A->F contains

Caption: Key structural components of this compound.

References

Methodological & Application

Synthesis Protocol for Mechercharmycin A Analogues: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Mechercharmycin A is a potent cytotoxic thiopeptide natural product isolated from the marine-derived bacterium Thermoactinomyces sp. YM3-251.[1][2] Its complex cyclic structure, featuring a phenylpentaazole system, a dipeptide, and an exocyclic methylidene group, has made it a compelling target for synthetic chemists and drug developers.[3] This document provides detailed application notes and protocols for the synthesis of this compound analogues, based on established methodologies. The synthesis strategy focuses on the assembly of key fragments to construct the macrocyclic core, followed by modifications to generate a library of analogues for structure-activity relationship (SAR) studies. Several analogues of this compound have been synthesized and evaluated for their antitumor activity against various human tumor cell lines.[4][5]

Synthesis Strategy Overview

The synthetic approach to this compound analogues is a convergent strategy that relies on the preparation of three key intermediates.[6] These building blocks are then coupled and cyclized to form the macrocyclic core, which can be further modified. The key intermediates are:

  • Bis-oxazoles: These form a significant part of the pentaazole system.

  • Phenyl-bis-oxazoles: These constitute the remaining part of the aromatic core.

  • Dipeptide fragment: This provides the amino acid portion of the macrocycle.

The general workflow for the synthesis is depicted in the diagram below.

Synthesis_Workflow cluster_intermediates Intermediate Synthesis cluster_assembly Fragment Assembly and Cyclization cluster_modification Analogue Generation Bis_oxazoles Bis-oxazoles Coupling Fragment Coupling Bis_oxazoles->Coupling Phenyl_bis_oxazoles Phenyl-bis-oxazoles Phenyl_bis_oxazoles->Coupling Dipeptide Dipeptide Dipeptide->Coupling Macrocyclization Macrocyclization Coupling->Macrocyclization Modification Exocyclic Double Bond Modification Macrocyclization->Modification Acylation Hydroxymethyl Analogue Acylation Macrocyclization->Acylation

Caption: General workflow for the synthesis of this compound analogues.

Experimental Protocols

The following protocols are based on the successful synthesis of this compound analogues as reported in the literature.[6]

Protocol 1: Synthesis of Bis-oxazole Intermediates

This protocol describes the synthesis of bis-oxazole building blocks from dipeptides containing Ser, Gly, or Thr residues.

  • Peptide Coupling: Couple the desired N-protected amino acids (e.g., Boc-Ser-Gly-OMe) using standard peptide coupling reagents such as HATU or HBTU in the presence of a tertiary amine base like DIPEA in a suitable solvent (e.g., DMF).

  • Cyclodehydration to Oxazoline (B21484): Treat the resulting peptide with a dehydrating agent, such as Deoxo-Fluor®, in an inert solvent like CH2Cl2 to promote the formation of the oxazoline ring.

  • Oxidation to Oxazole (B20620): Oxidize the oxazoline to the corresponding oxazole using an oxidizing agent like MnO2 or by treatment with BrCCl3 and DBU.

  • Deprotection and Purification: Remove the protecting groups under appropriate conditions (e.g., TFA for Boc group, LiOH for methyl ester) and purify the bis-oxazole intermediate by column chromatography or HPLC.

Protocol 2: Synthesis of the Open-Ring Precursor

This protocol details the coupling of the key intermediates to form the linear precursor for macrocyclization.

  • Fragment Condensation: Couple the synthesized bis-oxazole and phenyl-bis-oxazole fragments with the dipeptide intermediate. This is typically achieved using peptide coupling reagents as described in Protocol 1.

  • Purification: Purify the resulting linear tri-fragment peptide by reverse-phase HPLC to obtain the open-ring precursor.

Protocol 3: Macrocyclization and Analogue Derivatization

This final stage involves the crucial macrocyclization step and subsequent modifications to generate diverse analogues.

  • Macrocyclization: Perform the intramolecular cyclization of the linear precursor. This can be achieved under high-dilution conditions using a macrolactamization reagent such as DPPA (diphenylphosphoryl azide) or by an aza-Wittig reaction.[7]

  • Exocyclic Double Bond Modification: The exocyclic methylidene group can be modified in the final synthetic step. For example, hydrogenation can yield the corresponding methyl-substituted analogue.

  • Hydroxymethyl Analogue Acylation: Conditions have been established to isolate a hydroxymethyl derivative, which can then be acylated to produce a variety of ester analogues.[3]

Data Presentation: Cytotoxicity of this compound and its Analogues

The cytotoxic activity of the synthesized compounds is a critical measure of their potential as anticancer agents. The following table summarizes the in vitro cytotoxicity data (IC50 values) of this compound and selected analogues against a panel of human tumor cell lines.[4]

CompoundA549 (Lung) IC50 (µM)HT-29 (Colon) IC50 (µM)MDA-MB-231 (Breast) IC50 (µM)
This compound (1) 0.040.040.04
Analogue 2 (demethylidene) 0.080.080.08
Analogue 3c (acetylated hydroxymethyl) 0.040.040.04
Open ring precursor 9c >105.2>10

Data extracted from Hernández et al., J. Med. Chem. 2008, 51, 18, 5722–5730.[4]

Signaling Pathway and Mechanism of Action

This compound and its active analogues have been shown to induce cell cycle arrest and apoptosis in human tumor cell lines.[4] The proposed mechanism involves the inhibition of cell division, leading to programmed cell death.

Apoptosis_Pathway Mechercharmycin_A This compound / Active Analogues Cell_Division Inhibition of Cell Division Mechercharmycin_A->Cell_Division Cell_Cycle_Arrest Cell Cycle Arrest Cell_Division->Cell_Cycle_Arrest Apoptosis Apoptosis (Programmed Cell Death) Cell_Cycle_Arrest->Apoptosis

Caption: Proposed mechanism of action for this compound analogues.

Conclusion

The synthetic protocols outlined in this document provide a robust framework for the generation of this compound analogues. The modular nature of the synthesis allows for the introduction of structural diversity at various positions of the molecule. The cytotoxicity data highlights the importance of the macrocyclic structure and the thiazole (B1198619) ring for potent antitumor activity.[3][6] Further exploration of this chemical space may lead to the discovery of novel and more potent anticancer drug candidates.

References

Application Notes and Protocols: Step-by-Step Cytotoxicity Assay for Mechercharmycin A in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mechercharmycin A is a marine-derived, cyclic peptide-like natural product that has demonstrated potent cytotoxic and antitumor activities.[1] As a member of the thiopeptide class of antibiotics, its mechanism of action is thought to involve the inhibition of protein synthesis, which can lead to cell cycle arrest and apoptosis.[2][3] Structurally, this compound possesses a unique cyclic structure containing four oxazoles and a thiazole, which is crucial for its bioactivity; its linear counterpart, Mechercharmycin B, exhibits significantly reduced cytotoxicity.[1] The antitumor potential of this compound has been observed against human lung cancer and leukemia cell lines.[1] Some related thiopeptide antibiotics have been shown to induce apoptosis through the inhibition of the Forkhead box M1 (FOXM1) transcription factor, a key regulator of cell proliferation and survival.[4][5]

This document provides a detailed, step-by-step protocol for assessing the in vitro cytotoxicity of this compound against various cancer cell lines. The primary method described is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used colorimetric method for quantifying cell viability.[6] This assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells. Alternative assays such as the Sulforhodamine B (SRB) and alamarBlue™ assays are also briefly discussed.

Data Presentation

The cytotoxic effects of this compound are typically quantified by determining the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces cell viability by 50%. The following table summarizes published IC50 values for this compound in specific cancer cell lines, which can serve as a reference for designing experimental concentrations.

Cell LineCancer TypeIC50 (µM)
A549Human Lung Carcinoma0.035
JurkatHuman T-cell Leukemia0.015
Data extracted from literature.[1] Note: IC50 values can vary between experiments depending on factors such as cell density and incubation time.

Experimental Protocols

Materials and Reagents
  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade[7]

  • Cancer cell lines (e.g., A549, Jurkat, HeLa, MCF-7)

  • Complete cell culture medium (specific to each cell line)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

  • Trypsin-EDTA solution (for adherent cells)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO)

  • 96-well flat-bottom cell culture plates

  • Sterile, disposable laboratory plasticware (pipettes, tubes, flasks)

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader capable of measuring absorbance at 570 nm

Preparation of this compound Stock Solution

Thiopeptide antibiotics often exhibit poor aqueous solubility.[8] Therefore, a stock solution of this compound should be prepared in a suitable organic solvent, such as DMSO.[7]

  • Dissolving this compound: Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in 100% DMSO. Vortex or sonicate briefly to ensure complete dissolution.

  • Storage: Aliquot the stock solution into small volumes and store at -20°C or -80°C to minimize freeze-thaw cycles. The cyclic nature of this compound contributes to its stability.[9][10]

Cell Culture
  • Maintenance: Culture the selected cancer cell lines in their recommended complete medium supplemented with 10% FBS and 1% penicillin-streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture: Subculture the cells regularly to maintain them in the exponential growth phase. For adherent cells, use Trypsin-EDTA to detach them from the culture flask.

MTT Cytotoxicity Assay Protocol
  • Cell Seeding:

    • For adherent cells, harvest the cells using Trypsin-EDTA, neutralize with complete medium, and centrifuge. Resuspend the cell pellet in fresh medium and perform a cell count (e.g., using a hemocytometer or automated cell counter).

    • Dilute the cell suspension to the desired seeding density (e.g., 5,000 - 10,000 cells/well for many common cancer cell lines).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • For suspension cells (e.g., Jurkat), directly seed the appropriate cell density into the wells.

    • Include wells with medium only to serve as a blank control.

    • Incubate the plate for 24 hours to allow adherent cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of this compound from the stock solution in complete culture medium. The final concentrations should bracket the expected IC50 value (e.g., ranging from 0.001 µM to 10 µM).

    • Ensure the final DMSO concentration in the wells is consistent across all treatments and does not exceed a non-toxic level (typically ≤ 0.5%).[7] Include a vehicle control group treated with the same concentration of DMSO as the highest drug concentration.

    • Carefully remove the medium from the wells (for adherent cells) and add 100 µL of the medium containing the different concentrations of this compound. For suspension cells, add the concentrated drug solution directly to the wells.

    • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).

    • Incubate the plate for 3-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization:

    • After the MTT incubation, carefully remove the medium from the wells (for adherent cells). Be cautious not to disturb the formazan crystals. For suspension cells, centrifuge the plate and then carefully aspirate the supernatant.

    • Add 100 µL of the solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Place the plate on a shaker for 10-15 minutes to ensure complete dissolution of the formazan.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Data Analysis
  • Background Subtraction: Subtract the average absorbance of the blank wells (medium only) from the absorbance readings of all other wells.

  • Calculate Percentage Viability: Express the viability of the treated cells as a percentage relative to the vehicle control (100% viability).

    • % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

  • Determine IC50 Value: Plot the percentage of cell viability against the logarithm of the this compound concentration. Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.

Alternative Cytotoxicity Assays

  • Sulforhodamine B (SRB) Assay: This is a colorimetric assay that measures cell density based on the measurement of total cellular protein content. It is a simple and reproducible method suitable for high-throughput screening.

  • alamarBlue™ (Resazurin) Assay: This is a fluorometric/colorimetric assay that measures the reducing power of living cells. The non-fluorescent resazurin (B115843) is reduced to the highly fluorescent resorufin (B1680543) by metabolically active cells.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis prep_cells Cell Culture & Seeding (96-well plate) treatment Treat Cells with This compound (48-72h) prep_cells->treatment prep_compound Prepare this compound Serial Dilutions prep_compound->treatment add_mtt Add MTT Reagent (3-4h incubation) treatment->add_mtt solubilize Solubilize Formazan Crystals add_mtt->solubilize read_plate Measure Absorbance (570 nm) solubilize->read_plate calc_viability Calculate % Cell Viability read_plate->calc_viability det_ic50 Determine IC50 Value calc_viability->det_ic50

Caption: Workflow for this compound cytotoxicity testing.

Proposed Signaling Pathway of this compound-Induced Apoptosis

signaling_pathway cluster_inhibition Inhibition cluster_apoptosis Apoptosis Induction Mechercharmycin_A This compound FOXM1 FOXM1 Transcription Factor Mechercharmycin_A->FOXM1 Inhibits Bcl2 Bcl-2 (Anti-apoptotic) FOXM1->Bcl2 Promotes transcription of Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Promotes permeabilization of Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed apoptotic pathway of this compound.

References

Purification of Mechercharmycin A using high-performance liquid chromatography (HPLC).

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Purification of Mechercharmycin A using High-Performance Liquid Chromatography (HPLC)

Abstract

This compound is a cyclic peptide-like natural product isolated from the marine-derived bacterium Thermoactinomyces sp. YM3-251.[1][2] It contains four oxazole (B20620) rings and a thiazole, a structure confirmed by X-ray crystallography.[1][2][3] This compound has demonstrated potent cytotoxic activity against various cancer cell lines, including human lung cancer and leukemia, making its effective purification a critical step for further pre-clinical investigation.[3] This document details a representative protocol for the isolation and purification of this compound, culminating in a final high-performance liquid chromatography (HPLC) step to ensure high purity. The protocol is designed for researchers in natural product chemistry, oncology, and drug development.

Introduction

Marine microorganisms are a prolific source of structurally unique and biologically active secondary metabolites.[1] this compound, isolated from Thermoactinomyces sp. YM3-251 found in sea mud from the Republic of Palau, is a notable example.[1] Its complex cyclic structure, featuring a polyazole framework, is crucial for its biological function.[1][3] Studies have shown that this compound exhibits significant antitumor activity, whereas its linear congener, Mechercharmycin B, is largely inactive, highlighting the structural importance of the macrocycle for its cytotoxicity.[1][3] The biosynthesis of this compound has been identified as a ribosomally synthesized and post-translationally modified peptide (RiPP) pathway.[4][5]

The effective isolation and purification of this compound are essential for accurate biological evaluation and structural elucidation. The overall process involves fermentation, multi-step extraction, and several stages of chromatography. This application note provides a comprehensive workflow, including an initial silica (B1680970) gel chromatography step followed by a final, representative reversed-phase HPLC (RP-HPLC) method for obtaining high-purity this compound.

Experimental Protocols

Fermentation and Extraction

The initial production of this compound is achieved through fermentation of the producing strain.

  • Producing Strain: Thermoactinomyces sp. YM3-251.[1]

  • Culture Medium: B2 medium (5g peptone, 1g yeast extract, 0.1g iron (III) citrate (B86180) n-hydrate, 750ml filtered natural seawater, and 250ml distilled water, pH 7.6).[1]

  • Fermentation: The strain is cultured at 30°C with rotary shaking (100 rpm) for 7 days.[1]

  • Extraction Protocol:

    • Centrifuge the cultured broth to separate the supernatant and the precipitate.

    • Extract the precipitate with a chloroform/methanol (B129727) (9:1) mixture.

    • Extract the supernatant with ethyl acetate.

    • Combine both extracts for further processing.[1]

Initial Purification: Silica Gel Chromatography

The combined extracts are subjected to silica gel column chromatography for initial fractionation.

  • Stationary Phase: Silica gel.

  • Mobile Phase: Step-wise gradient of chloroform/methanol (starting from 1% methanol in chloroform).[1]

  • Fraction Collection: Fractions are collected and assayed for antitumor activity. The fraction eluting with 4% methanol-chloroform, which contains this compound, is retained for HPLC purification.[1]

Final Purification: High-Performance Liquid Chromatography (HPLC)

The active fraction from the silica gel column is further purified using a representative RP-HPLC method. The following conditions are typical for peptide-like natural products and may require optimization.

ParameterSpecification
Instrument Standard HPLC system with UV/Vis or DAD detector
Column C18 Reversed-Phase Column (e.g., 5 µm, 4.6 x 250 mm)
Mobile Phase A Water + 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile (ACN) + 0.1% Trifluoroacetic Acid (TFA)
Gradient Representative: 30-70% B over 40 minutes
Flow Rate 1.0 mL/min
Detection Wavelength 254 nm or Diode Array Detection (DAD) from 200-400 nm
Injection Volume 20-100 µL (dependent on sample concentration)
Column Temperature 25°C

Results

Following the described purification scheme, this compound can be isolated with high purity. The physico-chemical properties of the purified compound are summarized below.

PropertyDescription
Appearance Colorless solid
Molecular Formula C₃₅H₃₂N₈O₇S[1]
Molecular Weight 736.75 g/mol (Determined by HRFAB-MS)[1]
Yield Approximately 7 mg from a 200-liter culture.[1]
Biological Activity (IC₅₀) 4.0 x 10⁻⁸ M (1549 human lung cancer) 4.6 x 10⁻⁸ M (Jurkat cells)[3]

Visualizations

The following diagrams illustrate the experimental workflow, a generalized mechanism of action, and the logic for HPLC method development.

experimental_workflow cluster_fermentation Fermentation & Extraction cluster_purification Purification Fermentation 1. Fermentation of Thermoactinomyces sp. YM3-251 Centrifugation 2. Centrifugation of Broth Fermentation->Centrifugation Extraction 3. Solvent Extraction (Precipitate & Supernatant) Centrifugation->Extraction SilicaGel 4. Silica Gel Column (Chloroform/Methanol) Extraction->SilicaGel HPLC 5. Final RP-HPLC Purification SilicaGel->HPLC PureCompound Pure this compound HPLC->PureCompound

Caption: Overall workflow for the isolation and purification of this compound.

signaling_pathway MCM_A This compound CancerCell Cancer Cells (e.g., Lung, Leukemia) MCM_A->CancerCell targets Cytotoxicity Induction of Cytotoxicity CancerCell->Cytotoxicity Apoptosis Apoptotic Cascade Activation Cytotoxicity->Apoptosis CellDeath Tumor Cell Death Apoptosis->CellDeath

Caption: Generalized cytotoxic mechanism of action for this compound.

hplc_logic cluster_dev HPLC Method Development Logic Scouting Column & Mobile Phase Selection Reversed-Phase (C18, C8) Aqueous (Water/TFA) Organic (ACN, MeOH) Gradient Gradient Optimization Initial %B to Final %B Gradient Time (Slope) Scouting->Gradient Parameters Parameter Refinement Flow Rate Column Temperature Detection Wavelength Gradient->Parameters Validation {Method Validation|{Purity Check Reproducibility Peak Identification }} Parameters->Validation

References

Engineering the Biosynthesis of Mechercharmycin A for Analogue Production: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mechercharmycin A (MCM-A) is a marine-derived polyazole cyclopeptide with significant antitumor properties. As a ribosomally synthesized and post-translationally modified peptide (RiPP), its biosynthetic pathway is amenable to engineering for the generation of novel analogues. This document provides detailed application notes and experimental protocols for the heterologous expression of the this compound biosynthetic gene cluster (mcm) and the generation of analogues through pathway engineering. The protocols cover plasmid construction, heterologous expression in Bacillus subtilis and Escherichia coli, and methods for the purification and analysis of the resulting compounds.

Introduction

The this compound (MCM-A) biosynthetic gene cluster (mcm) from Thermoactinomyces sp. YM3-251 directs the production of this potent antitumor agent.[1] The biosynthesis involves the ribosomal synthesis of a precursor peptide, McmA, which then undergoes extensive post-translational modifications, including a crucial tRNA-Glu-dependent dehydration, followed by polyazole formation through heterocyclization and dehydrogenation.[1][2] The amenability of this pathway to genetic manipulation has been demonstrated by the successful heterologous expression in hosts like Bacillus subtilis and the generation of two bioactive MCM-A analogues.[1][2] These notes provide a framework for researchers to explore the synthetic biology of MCM-A, enabling the production of known analogues and the creation of novel derivatives with potentially improved therapeutic properties.

Data Presentation

Effective evaluation of biosynthetic pathway engineering requires meticulous tracking of production titers. The following tables provide a standardized format for presenting quantitative data from fermentation experiments.

Table 1: Production of this compound and Analogues in Engineered Bacillus subtilis Strains.

Strain IDGenotype/ModificationPrecursor Peptide SequenceAnalogue ProducedTiter (mg/L)Yield (mg/g DCW)
B. subtilis-mcmWild-type mcm clusterFIVSSSCSThis compound[Insert Data][Insert Data]
B. subtilis-mcmA-mut1mcm cluster with McmA S4AFIVASCCSAnalogue 1[Insert Data][Insert Data]
B. subtilis-mcmA-mut2mcm cluster with McmA C8AFIVSSSSAAnalogue 2[Insert Data][Insert Data]
B. subtilis-controlEmpty VectorN/ANoneN/AN/A

Table 2: Co-expression of McmA Precursor and Modifying Enzymes in Escherichia coli.

E. coli Strain IDCo-expressed GenesModification ObservedProductRelative Yield (%)
E. coli-McmA-LmcmA, mcmLDehydrationDehydrated McmA[Insert Data]
E. coli-McmA-CDmcmA, mcmC, mcmDHeterocyclizationAzoline-containing McmA[Insert Data]
E. coli-McmA-fullmcmA, mcmB, mcmC, mcmD, mcmLFull ModificationThis compound[Insert Data]
E. coli-controlEmpty VectorNoneNoneN/A

Experimental Protocols

Protocol 1: Construction of Expression Plasmids for mcm Gene Cluster

This protocol describes the cloning of the mcm biosynthetic gene cluster into an appropriate expression vector for heterologous expression in B. subtilis.

1. Materials:

  • Genomic DNA from Thermoactinomyces sp. YM3-251
  • High-fidelity DNA polymerase
  • PCR primers flanking the mcm gene cluster (mcmA-mcmL)
  • E. coli - B. subtilis shuttle vector (e.g., pHT43)
  • Restriction enzymes and T4 DNA ligase
  • Chemically competent E. coli DH5α
  • LB agar (B569324) and broth with appropriate antibiotics

2. Procedure:

  • PCR Amplification: Amplify the entire mcm gene cluster from Thermoactinomyces sp. YM3-251 genomic DNA using high-fidelity PCR. Design primers to include restriction sites compatible with the chosen shuttle vector.
  • Vector and Insert Preparation: Digest both the amplified mcm cluster and the shuttle vector with the selected restriction enzymes. Purify the digested DNA fragments.
  • Ligation: Ligate the digested mcm insert into the prepared vector using T4 DNA ligase.
  • Transformation into E. coli: Transform the ligation mixture into chemically competent E. coli DH5α cells. Plate on selective LB agar and incubate overnight at 37°C.
  • Colony PCR and Sequence Verification: Screen resulting colonies by PCR to confirm the presence of the insert. Isolate plasmid DNA from positive clones and verify the sequence of the entire mcm gene cluster.

Protocol 2: Heterologous Expression in Bacillus subtilis

This protocol details the transformation and cultivation of B. subtilis for the production of this compound and its analogues.

1. Materials:

  • Verified expression plasmid from Protocol 1
  • Competent B. subtilis 168 cells
  • LB medium and agar plates with appropriate antibiotics
  • Production medium (e.g., 2xYT)
  • IPTG (if using an inducible promoter)

2. Procedure:

  • Transformation: Transform the expression plasmid into competent B. subtilis 168 cells using established protocols (e.g., two-step transformation method).
  • Colony Selection: Plate the transformed cells on selective LB agar and incubate at 37°C for 24-48 hours.
  • Starter Culture: Inoculate a single colony into 5 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.
  • Production Culture: Inoculate 100 mL of production medium with the overnight starter culture to an initial OD600 of ~0.05.
  • Induction and Fermentation: Grow the culture at 30°C with vigorous shaking. If using an inducible promoter, add IPTG to a final concentration of 0.1-1 mM when the culture reaches an OD600 of 0.6-0.8. Continue fermentation for 48-72 hours.
  • Harvesting: After fermentation, harvest the culture by centrifugation to separate the supernatant and cell pellet for subsequent extraction.

Protocol 3: Site-Directed Mutagenesis of the Precursor Peptide Gene (mcmA)

This protocol outlines the generation of McmA variants to produce this compound analogues.

1. Materials:

  • Expression plasmid containing the wild-type mcm gene cluster
  • Site-directed mutagenesis kit (e.g., QuikChange)
  • Custom-designed mutagenic primers
  • High-fidelity DNA polymerase
  • E. coli DH5α competent cells

2. Procedure:

  • Primer Design: Design primers containing the desired mutation in the mcmA gene sequence.
  • Mutagenesis PCR: Perform PCR using the expression plasmid as a template and the mutagenic primers according to the kit manufacturer's instructions. This reaction will amplify the entire plasmid with the desired mutation incorporated.
  • Template Removal: Digest the parental, non-mutated plasmid DNA using a methylation-dependent endonuclease (e.g., DpnI).
  • Transformation: Transform the nuclease-treated plasmid into highly competent E. coli DH5α cells.
  • Verification: Isolate plasmid DNA from the resulting colonies and verify the desired mutation by DNA sequencing.
  • Expression: Transform the verified mutated plasmid into B. subtilis and follow Protocol 2 for expression and production of the MCM-A analogue.

Protocol 4: Extraction and Analysis of this compound and Analogues

This protocol provides a general method for extracting and analyzing the produced compounds.

1. Materials:

  • Fermentation broth from Protocol 2
  • Ethyl acetate (B1210297) or other suitable organic solvent
  • Rotary evaporator
  • Methanol (B129727)
  • HPLC system with a C18 column
  • Mass spectrometer (e.g., LC-MS)

2. Procedure:

  • Extraction: Extract the fermentation broth (supernatant and/or lysed cells) three times with an equal volume of ethyl acetate.
  • Concentration: Pool the organic layers and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.
  • Sample Preparation: Dissolve the crude extract in a small volume of methanol and filter through a 0.22 µm syringe filter.
  • HPLC Analysis: Analyze the prepared sample by reverse-phase HPLC on a C18 column. Use a gradient of water and acetonitrile (B52724) (both containing 0.1% formic acid) to separate the compounds.
  • Mass Spectrometry: Couple the HPLC to a mass spectrometer to identify this compound and its analogues based on their expected molecular weights.
  • Purification: For larger scale purification, employ preparative HPLC using the conditions optimized during analytical HPLC.

Visualizations

Mechercharmycin_A_Biosynthesis cluster_ribosome Ribosomal Synthesis cluster_modification Post-Translational Modification Ribosome Ribosome McmA_precursor McmA Precursor Peptide (FIVSSSCS) Ribosome->McmA_precursor mcmA_mRNA mcmA mRNA mcmA_mRNA->Ribosome Dehydrated_McmA Dehydrated McmA McmA_precursor->Dehydrated_McmA McmL (tRNA-Glu dependent) Azoline_McmA Azoline-containing McmA Dehydrated_McmA->Azoline_McmA McmC (Cyclodehydratase) Azole_McmA Azole-containing McmA Azoline_McmA->Azole_McmA McmD (Dehydrogenase) Cyclized_McmA This compound Azole_McmA->Cyclized_McmA McmB (Oxidase/Protease)

Caption: Biosynthetic pathway of this compound.

Experimental_Workflow Start Start Gene_Cluster_ID Identify mcm Gene Cluster (mcmA-mcmL) Start->Gene_Cluster_ID Plasmid_Construction Construct Expression Plasmid (e.g., pHT43-mcm) Gene_Cluster_ID->Plasmid_Construction Site_Directed_Mutagenesis Site-Directed Mutagenesis of mcmA (Optional, for analogues) Plasmid_Construction->Site_Directed_Mutagenesis Transformation Transform into Heterologous Host (B. subtilis or E. coli) Plasmid_Construction->Transformation Wild-type Site_Directed_Mutagenesis->Transformation Fermentation Fermentation and Induction Transformation->Fermentation Extraction Extraction of Products Fermentation->Extraction Analysis HPLC & LC-MS Analysis Extraction->Analysis Purification Purification of Analogues Analysis->Purification End End Purification->End

Caption: Experimental workflow for analogue production.

References

Application Notes and Protocols for Inducing Apoptosis in Tumor Cells with Mechercharmycin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mechercharmycin A, a cytotoxic thiopeptide also known as IB-01211, has demonstrated significant antitumor activity against various human tumor cell lines.[1][2] These application notes provide a summary of its effects and detailed protocols for investigating its mechanism of action, specifically focusing on the induction of apoptosis and cell cycle arrest.

Data Presentation

This compound and its analogues exhibit potent cytotoxic effects on a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.

CompoundA549 (Lung Carcinoma)HT-29 (Colon Carcinoma)MDA-MB-231 (Breast Carcinoma)
This compound>10 µM2.5 µM5.0 µM
Analogue 22.5 µM1.0 µM2.5 µM
Analogue 3c1.0 µM0.5 µM1.0 µM

Mechanism of Action

This compound and its active analogues have been shown to inhibit cell division and activate programmed cell death (apoptosis) in tumor cells.[1][2] While the precise signaling cascades are a subject of ongoing research, the primary mechanism involves the induction of cell cycle arrest, preventing cancer cells from proliferating, and subsequently triggering apoptotic pathways to eliminate them.

Postulated Signaling Pathway for this compound-Induced Apoptosis

MechercharmycinA This compound TumorCell Tumor Cell MechercharmycinA->TumorCell CellCycleArrest Cell Cycle Arrest (G2/M Phase) TumorCell->CellCycleArrest Inhibition of Cell Division Apoptosis Apoptosis TumorCell->Apoptosis Induction of Programmed Cell Death CellCycleArrest->Apoptosis Mitochondrial_Pathway Mitochondrial Pathway (Intrinsic) Apoptosis->Mitochondrial_Pathway DNA_Damage DNA Damage Signaling (Putative) Caspase_Activation Caspase Activation Mitochondrial_Pathway->Caspase_Activation Cell_Death Cell Death Caspase_Activation->Cell_Death

Caption: Postulated signaling pathway of this compound.

Experimental Protocols

The following are detailed protocols for key experiments to characterize the apoptotic effects of this compound.

Experimental Workflow for Assessing this compound Activity

Start Start: Tumor Cell Culture Treatment Treat with This compound Start->Treatment MTT MTT Assay (Cell Viability) Treatment->MTT Flow_Apoptosis Flow Cytometry (Annexin V/PI for Apoptosis) Treatment->Flow_Apoptosis Flow_CellCycle Flow Cytometry (PI for Cell Cycle) Treatment->Flow_CellCycle Western Western Blot (Apoptotic Proteins) Treatment->Western Data Data Analysis & Interpretation MTT->Data Flow_Apoptosis->Data Flow_CellCycle->Data Western->Data

Caption: Experimental workflow for this compound analysis.

Protocol 1: Cell Viability Assessment using MTT Assay

Objective: To determine the cytotoxic effect of this compound on tumor cells.

Materials:

  • Human tumor cell lines (e.g., A549, HT-29, MDA-MB-231)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed tumor cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in each well with 100 µL of the diluted compound. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound.

Materials:

  • Human tumor cell lines

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for 24-48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use trypsin and neutralize with complete medium.

  • Washing: Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

Objective: To determine the effect of this compound on cell cycle distribution.

Materials:

  • Human tumor cell lines

  • This compound

  • 70% Ethanol (B145695) (ice-cold)

  • PI Staining Solution (containing PI and RNase A in PBS)

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment: Culture cells and treat with this compound as described in Protocol 2.

  • Cell Harvesting and Fixation: Harvest cells, wash with PBS, and fix by adding the cell pellet dropwise into ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.

  • Washing: Centrifuge the fixed cells at 500 x g for 5 minutes and wash the pellet with PBS.

  • Staining: Resuspend the cell pellet in PI Staining Solution and incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Protocol 4: Western Blot Analysis of Apoptosis-Related Proteins

Objective: To investigate the effect of this compound on the expression levels of key apoptotic proteins.

Materials:

  • Human tumor cell lines

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-cleaved-Caspase-3, anti-Bcl-2, anti-Bax, anti-PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction: Treat cells with this compound, harvest, and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL detection reagent and a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

References

Application Notes and Protocols for Large-Scale Fermentation and Extraction of Mechercharmycin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mechercharmycin A is a potent cytotoxic cyclic peptide belonging to the Ribosomally Synthesized and Post-translationally Modified Peptide (RiPP) family of natural products.[1][2][3] Originally isolated from the marine-derived actinobacterium Thermoactinomyces sp. YM3-251, it features a unique structure characterized by four oxazole (B20620) rings and one thiazole (B1198619) ring.[1][3] Its significant antitumor activity makes it a compound of high interest for drug development.[1][3] Due to the genetic intractability of the native producer, heterologous expression in hosts such as Bacillus subtilis and Escherichia coli has been employed to study its biosynthesis.[1][2] This document provides detailed protocols for the large-scale fermentation and extraction of this compound, intended for research and development purposes. The protocols are synthesized from established methodologies for actinomycete fermentation and the production of similar peptide natural products.

Fermentation Protocols

Two primary strategies for the large-scale production of this compound are presented: fermentation of the native producer Thermoactinomyces sp. YM3-251 and fermentation of a heterologous host, Bacillus subtilis, expressing the this compound biosynthetic gene cluster.

Protocol 1: Large-Scale Fermentation of Thermoactinomyces sp. YM3-251

This protocol is based on general methods for the large-scale cultivation of actinomycetes for secondary metabolite production.

1.1.1. Seed Culture Preparation

  • Inoculation: Aseptically inoculate a 250 mL flask containing 50 mL of seed medium with a cryopreserved vial of Thermoactinomyces sp. YM3-251.

  • Incubation: Incubate at 30°C for 48-72 hours on a rotary shaker at 180 rpm.

  • Scale-Up: Transfer the seed culture to a 2 L flask containing 1 L of the same medium and incubate under the same conditions for another 48 hours. This serves as the inoculum for the production bioreactor.

1.1.2. Production Fermentation

  • Bioreactor Preparation: Sterilize a 100 L production bioreactor containing 75 L of production medium.

  • Inoculation: Aseptically transfer the 1 L seed culture to the production bioreactor (approx. 1.3% v/v inoculum).

  • Fermentation Parameters: Maintain the following parameters for the duration of the fermentation (typically 7-10 days):

    • Temperature: 30°C

    • pH: Maintain at 7.0 by automated addition of sterile 1M NaOH or 1M H₂SO₄.

    • Agitation: Start at 100 rpm and increase as needed to maintain dissolved oxygen levels.

    • Aeration: Supply sterile air at a rate of 0.5-1.0 volume of air per volume of medium per minute (vvm).

    • Dissolved Oxygen (DO): Maintain at >30% saturation by controlling agitation and aeration rate.

  • Monitoring: Monitor the fermentation for pH, temperature, DO, glucose consumption, and this compound production (via HPLC analysis of small samples) daily.

Protocol 2: Large-Scale Fermentation of Heterologous Host (Bacillus subtilis)

This protocol is for a recombinant B. subtilis strain engineered with the this compound biosynthetic gene cluster under an inducible promoter. B. subtilis is a robust host for protein and peptide production and is capable of high-density cultivation.[4][5][6][7]

1.2.1. Seed Culture Preparation

  • Inoculation: Inoculate 50 mL of LB medium (supplemented with the appropriate antibiotic for plasmid maintenance) in a 250 mL flask with the recombinant B. subtilis strain.

  • Incubation: Grow overnight at 37°C with shaking at 200 rpm.

  • Scale-Up: Use this overnight culture to inoculate a 1 L seed culture in a 2 L flask and grow to an OD₆₀₀ of ~1.0.

1.2.2. Production Fermentation

  • Bioreactor and Medium: Prepare a 100 L bioreactor with 75 L of a suitable rich production medium (e.g., Terrific Broth) supplemented with the appropriate antibiotic.

  • Inoculation: Inoculate the production bioreactor with the seed culture to an initial OD₆₀₀ of 0.1.

  • Growth Phase: Grow the culture at 37°C, maintaining a pH of 7.0 and DO above 30%.

  • Induction: When the culture reaches an OD₆₀₀ of 0.8-1.0, induce the expression of the this compound gene cluster by adding the appropriate inducer (e.g., IPTG, xylose) to a final concentration determined by prior optimization.

  • Production Phase: After induction, reduce the temperature to 25-30°C to improve protein folding and secondary metabolite production. Continue the fermentation for another 48-72 hours.

  • Monitoring: Regularly monitor cell density (OD₆₀₀) and this compound titer by taking aseptic samples for analysis.

Extraction and Purification Protocol

This compound is a hydrophobic cyclic peptide, which dictates the extraction and purification strategy. The following protocol is a general workflow applicable to harvests from both native and heterologous fermentations.

2.1. Step 1: Biomass and Supernatant Separation

  • Harvesting: At the end of the fermentation, harvest the entire culture broth (75 L).

  • Centrifugation: Separate the microbial biomass from the supernatant by continuous-flow centrifugation at 10,000 x g.

2.2. Step 2: Extraction of this compound

  • Biomass Extraction: Resuspend the cell pellet in acetone (B3395972) or ethyl acetate (B1210297) (3:1 solvent to biomass ratio) and stir for 4-6 hours at room temperature to extract intracellular product. Separate the cell debris by centrifugation and collect the solvent extract. Repeat this step twice.

  • Supernatant Extraction: For the supernatant, use an equal volume of ethyl acetate for liquid-liquid extraction. Mix vigorously and allow the phases to separate. Collect the organic (ethyl acetate) phase. Repeat the extraction twice.

  • Combined Extracts: Pool all organic extracts.

2.3. Step 3: Initial Purification by Adsorption Chromatography

  • Concentration: Concentrate the pooled organic extracts in vacuo using a rotary evaporator to yield a crude oily residue.

  • Resuspension: Resuspend the crude extract in a minimal amount of methanol (B129727).

  • Adsorption Resin: Pass the resuspended extract through a column packed with a hydrophobic adsorption resin (e.g., Amberlite® XAD-16N). This step captures the hydrophobic this compound while allowing polar impurities like salts to pass through.

  • Elution: Wash the column with a stepwise gradient of methanol in water (e.g., 20%, 50%, 80%, 100% methanol). Collect fractions and analyze for the presence of this compound by HPLC.

  • Pooling: Combine the fractions containing the highest concentration of the target compound and evaporate the solvent.

2.4. Step 4: Final Purification by Preparative HPLC

  • Column: Use a preparative scale C18 reversed-phase HPLC column.

  • Mobile Phase: A gradient of acetonitrile (B52724) in water (both containing 0.1% trifluoroacetic acid) is a typical mobile phase for peptide purification. An example gradient could be 30% to 80% acetonitrile over 40 minutes.

  • Injection: Dissolve the partially purified extract from the previous step in a suitable solvent (e.g., DMSO or methanol) and inject it onto the column.

  • Fraction Collection: Collect fractions based on the UV absorbance chromatogram (monitoring at ~254 nm can be effective for azole-containing compounds).[8]

  • Analysis and Pooling: Analyze the collected fractions by analytical HPLC to determine purity. Pool the fractions containing pure this compound.

  • Lyophilization: Lyophilize the pooled pure fractions to obtain this compound as a solid powder.

Data Presentation

Quantitative data should be meticulously recorded throughout the fermentation and purification process to ensure reproducibility and to facilitate optimization.

Table 1: Large-Scale Fermentation Parameters and Yields

ParameterThermoactinomyces sp. (Native)B. subtilis (Heterologous)
Bioreactor Volume (L)100100
Medium Volume (L)7575
Inoculum Size (% v/v)1.31.0 (to OD₆₀₀=0.1)
Fermentation Time (hours)168 - 24072 - 96
Final Biomass (g/L Dry Weight)Record ValueRecord Value
This compound Titer (mg/L)Record ValueRecord Value
Volumetric Productivity (mg/L/h)Calculate ValueCalculate Value

Table 2: Extraction and Purification Recovery

Purification StepStarting Amount (mg)Recovered Amount (mg)Recovery Rate (%)Purity (%)
Crude Organic ExtractCalculate/EstimateRecord Value-<5%
XAD-16N AdsorptionRecord ValueRecord ValueCalculate Value10-20%
Preparative RP-HPLCRecord ValueRecord ValueCalculate Value>95%
Overall Recovery From Crude ExtractFinal AmountCalculate Value >95%

Visualizations

Biosynthetic Pathway of this compound

This compound is a Ribosomally Synthesized and Post-translationally Modified Peptide (RiPP). Its biosynthesis begins with the ribosomal synthesis of a precursor peptide, McmA, which contains a leader peptide region for recognition by modification enzymes and a core peptide region that is transformed into the final natural product.

MechercharmycinA_Biosynthesis cluster_ribosome Ribosomal Synthesis cluster_modification Post-Translational Modification Ribosome Ribosome Precursor Precursor Peptide (McmA) [Leader]-[Core] Ribosome->Precursor mcmA_gene mcmA gene mcmA_gene->Ribosome Transcription & Translation Dehydrated Dehydrated Peptide Precursor->Dehydrated Dehydration (Ser/Thr -> Dha/Dhb) Cyclized Polyazole Peptide Dehydrated->Cyclized Heterocyclization & Dehydrogenation (Oxazole/Thiazole formation) Cleaved Mature Linear Peptide Cyclized->Cleaved Leader Peptide Cleavage MCM_A This compound (Cyclized) Cleaved->MCM_A Macrocyclization Dehydratase Dehydratase (McmL) Dehydratase->Dehydrated Cyclodehydrogenase Cyclodehydrogenase Cyclodehydrogenase->Cyclized Protease Protease Protease->Cleaved Macrocyclase Macrocyclase Macrocyclase->MCM_A

Caption: Biosynthesis of this compound from its precursor peptide.

Experimental Workflow

The overall process from fermentation to pure compound involves a logical sequence of steps designed for scalability and efficiency.

Experimental_Workflow cluster_fermentation Fermentation Stage cluster_downstream Downstream Processing cluster_final Final Product Seed_Culture 1. Seed Culture Development Production 2. Large-Scale Production Fermentation (100L Bioreactor) Seed_Culture->Production Inoculation Harvest 3. Harvest & Cell Separation Production->Harvest Extraction 4. Solvent Extraction (Biomass & Supernatant) Harvest->Extraction Initial_Purification 5. Adsorption Chromatography (XAD-16N) Extraction->Initial_Purification Final_Purification 6. Preparative RP-HPLC Initial_Purification->Final_Purification Pure_Compound 7. Pure this compound (Lyophilized Powder) Final_Purification->Pure_Compound

Caption: Overall workflow for this compound production and purification.

References

Application Notes and Protocols for the Analytical Characterization of Mechercharmycin A and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mechercharmycin A is a marine-derived cyclic peptide natural product that has garnered significant interest due to its potent cytotoxic activities against various cancer cell lines. Structurally, it is characterized by a unique cyclic peptide-like framework containing four oxazole (B20620) rings and one thiazole (B1198619) ring. This compound is biosynthesized ribosomally and undergoes extensive post-translational modifications to yield the final bioactive macrocycle. The cyclic nature of this compound is crucial for its antitumor activity, as its linear counterpart, Mechercharmycin B, exhibits significantly reduced or no cytotoxicity.

The complex structure and potent bioactivity of this compound and its derivatives necessitate a suite of robust analytical techniques for their comprehensive characterization. This document provides detailed application notes and experimental protocols for the isolation, purification, and structural elucidation of these compounds, as well as insights into their potential mechanism of action.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its linear derivative, Mechercharmycin B, is presented in Table 1. These properties are essential for developing appropriate analytical methods and for understanding the compounds' behavior in biological systems.

PropertyThis compoundMechercharmycin BReference
Molecular FormulaC₃₉H₃₇N₉O₉SC₃₉H₃₉N₉O₁₀S
Molecular Weight839.84857.85
AppearanceColorless solidColorless solid
UV (λmax)218, 268, 335 nm218, 268, 335 nm
Optical Rotation ([α]D)+25.0° (c 0.1, MeOH)Not Reported
Cytotoxicity (IC₅₀)4.0 x 10⁻⁸ M (A549 cells)Inactive

Table 1: Physicochemical Properties of this compound and B.

Analytical Techniques for Characterization

A multi-technique approach is essential for the unambiguous characterization of this compound and its derivatives. The following sections detail the application of High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC)

HPLC is a fundamental technique for the purification and analysis of this compound from complex mixtures, such as fermentation broths or synthetic reaction mixtures. Reversed-phase HPLC (RP-HPLC) is the most common mode used for separating these relatively nonpolar cyclic peptides.

Application Note:

RP-HPLC with a C18 or C8 stationary phase is effective for the separation of this compound and its derivatives. A gradient elution with a mobile phase consisting of water and an organic solvent (typically acetonitrile (B52724) or methanol) with an acidic modifier (e.g., formic acid or trifluoroacetic acid) is recommended to achieve sharp peaks and good resolution. The UV detector can be set at the absorption maxima of this compound (218, 268, or 335 nm) for sensitive detection.

Experimental Workflow for HPLC Analysis:

HPLC_Workflow Sample Crude Extract or Synthetic Mixture Preparation Sample Preparation (Filtration/Dissolution) Sample->Preparation HPLC RP-HPLC System (C18 Column) Preparation->HPLC Separation Gradient Elution (Water/Acetonitrile) HPLC->Separation Detection UV Detection (218, 268, 335 nm) Separation->Detection Analysis Data Analysis (Purity/Quantification) Detection->Analysis Fractionation Fraction Collection (for pure compound) Detection->Fractionation

Caption: Workflow for HPLC analysis and purification.

Mass Spectrometry (MS)

MS is indispensable for determining the molecular weight and obtaining structural information about this compound and its derivatives. Electrospray ionization (ESI) is a suitable soft ionization technique for these molecules, and high-resolution mass spectrometry (HRMS) provides accurate mass data for elemental composition determination. Tandem mass spectrometry (MS/MS) is crucial for sequencing the peptide backbone and identifying the locations of modifications.

Application Note:

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is a powerful tool for the analysis of this compound. The high sensitivity and selectivity of this technique allow for the detection and characterization of these compounds in complex matrices. Fragmentation patterns obtained from MS/MS experiments can help to elucidate the sequence of amino acid residues and the connectivity of the oxazole and thiazole rings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the de novo structural elucidation of this compound and its derivatives in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required to assign all the proton (¹H) and carbon (¹³C) signals and to determine the stereochemistry of the molecule.

Application Note:

1D ¹H NMR provides initial information about the types of protons present in the molecule. 2D NMR experiments, such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are essential for establishing the connectivity between atoms. NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments are used to determine through-space proximities of protons, which is critical for defining the three-dimensional structure and stereochemistry of the cyclic peptide.

Proposed Signaling Pathway for this compound's Cytotoxic Activity

While the precise molecular targets and signaling pathways of this compound are still under investigation, studies on structurally related marine cyclic peptides and analogues of this compound suggest that its cytotoxic effects are likely mediated through the induction of apoptosis. Several signaling pathways are commonly implicated in apoptosis induced by cytotoxic natural products. A plausible signaling pathway for this compound is depicted below, involving the modulation of key regulators of cell survival and death.

Signaling_Pathway cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MCM_A This compound Receptor Unknown Receptor(s) or Cellular Target(s) MCM_A->Receptor Binds/Interacts PI3K PI3K Receptor->PI3K Inhibits MAPK MAPK (e.g., JNK, p38) Receptor->MAPK Activates AKT AKT PI3K->AKT Activates Bcl2 Bcl-2 AKT->Bcl2 Activates Casp9 Caspase-9 AKT->Casp9 Inhibits Bax Bax MAPK->Bax Activates Bax->Casp9 Activates Bcl2->Bax Inhibits Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Caption: Proposed apoptotic signaling pathway for this compound.

Experimental Protocols

Protocol 1: Reversed-Phase HPLC for Purification and Analysis

Objective: To purify this compound from a crude extract and to assess its purity.

Materials:

  • HPLC system with a UV detector and fraction collector

  • Reversed-phase C18 column (e.g., 5 µm particle size, 4.6 x 250 mm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Sample: Crude extract containing this compound dissolved in a suitable solvent (e.g., Methanol or DMSO)

  • 0.22 µm syringe filters

Procedure:

  • Sample Preparation: Dissolve the crude extract in a minimal amount of solvent. Filter the sample through a 0.22 µm syringe filter to remove particulate matter.

  • HPLC Method:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Column Temperature: 25 °C

    • Detection Wavelength: 268 nm

    • Gradient Program:

      Time (min) % Mobile Phase B
      0 10
      30 90
      35 90
      40 10

      | 45 | 10 |

  • Analysis and Fraction Collection: Monitor the chromatogram for the peak corresponding to this compound. Collect the fractions containing the target compound.

  • Purity Assessment: Re-inject the collected fraction to assess its purity. A single, sharp peak indicates high purity.

Protocol 2: LC-MS/MS for Molecular Weight and Structural Confirmation

Objective: To confirm the molecular weight and obtain fragmentation data for this compound.

Materials:

  • LC-MS/MS system (e.g., Q-TOF or Orbitrap) with an ESI source

  • Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Purified this compound

Procedure:

  • LC Method:

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

    • Gradient: A linear gradient from 10% to 90% Mobile Phase B over 15 minutes.

  • MS Method:

    • Ionization Mode: Positive ESI

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • MS Scan Range: m/z 100-1500

    • MS/MS: Data-dependent acquisition (DDA) mode to trigger fragmentation of the most intense ions.

    • Collision Energy: Ramped collision energy (e.g., 20-40 eV) to obtain a rich fragmentation spectrum.

  • Data Analysis: Determine the accurate mass of the parent ion and analyze the fragmentation pattern to confirm the structure.

Protocol 3: 2D NMR for Structural Elucidation

Objective: To elucidate the complete chemical structure of this compound.

Materials:

  • NMR spectrometer (≥ 500 MHz) with a cryoprobe

  • High-quality NMR tubes

  • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

  • Purified this compound (~5-10 mg)

Procedure:

  • Sample Preparation: Dissolve the purified this compound in the appropriate deuterated solvent.

  • NMR Experiments:

    • 1D ¹H: Acquire a standard proton spectrum to observe the chemical shifts and multiplicities of all protons.

    • 2D COSY: To identify proton-proton spin-spin couplings within the same spin system.

    • 2D TOCSY: To identify all protons within a spin system, useful for identifying amino acid residues.

    • 2D ¹H-¹³C HSQC: To correlate directly bonded protons and carbons.

    • 2D ¹H-¹³C HMBC: To identify long-range (2-3 bond) correlations between protons and carbons, crucial for connecting different structural fragments.

    • 2D NOESY/ROESY: To determine the spatial proximity of protons, which helps in defining the stereochemistry and the overall 3D conformation of the molecule.

  • Data Processing and Analysis: Process the NMR data using appropriate software (e.g., TopSpin, Mnova). Analyze the 1D and 2D spectra to assign all proton and carbon signals and to piece together the complete structure of this compound.

Workflow for Structural Elucidation:

Structure_Elucidation_Workflow Start Purified this compound HRMS High-Resolution Mass Spectrometry (Determine Molecular Formula) Start->HRMS NMR_1D 1D NMR (¹H, ¹³C) (Initial Signal Assessment) Start->NMR_1D NMR_2D 2D NMR Experiments (COSY, TOCSY, HSQC, HMBC) NMR_1D->NMR_2D Connectivity Establish Atom Connectivity (Build Structural Fragments) NMR_2D->Connectivity Stereochem NOESY/ROESY (Determine 3D Structure and Stereochemistry) Connectivity->Stereochem Final_Structure Complete Structure of This compound Stereochem->Final_Structure

Caption: Workflow for structural elucidation of this compound.

Experimental design for in vivo studies of Mechercharmycin A's antitumor activity.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Mechercharmycin A is a marine-derived cyclic peptide that has demonstrated cytotoxic effects against various cancer cell lines in vitro.[1] Studies on its analogues have suggested that its antitumor activity may be mediated through the induction of cell cycle arrest and apoptosis.[2] To further evaluate its therapeutic potential, it is crucial to assess its antitumor efficacy and safety profile in vivo.

These application notes provide a detailed experimental design for investigating the antitumor activity of this compound using a subcutaneous xenograft mouse model. This model is widely used in preclinical cancer research due to its reproducibility and the ease of monitoring tumor growth.[3] The protocols outlined below cover the establishment of the xenograft model, drug administration, efficacy assessment, toxicity evaluation, and mechanistic studies to elucidate the in vivo effects of this compound. All procedures involving animals should be performed in accordance with relevant ethical guidelines and regulations to ensure animal welfare.[4][5][6][7]

Animal Model Selection and Rationale

For the initial in vivo evaluation of this compound, a subcutaneous xenograft model using immunodeficient mice (e.g., athymic nude or NOD-SCID mice) is recommended.[8][9] This model involves the subcutaneous implantation of human cancer cells into these mice, which lack a fully functional immune system, thus preventing the rejection of the foreign tumor cells.[8][10]

Rationale:

  • Simplicity and Reproducibility: The subcutaneous model is technically straightforward to establish and allows for easy and accurate measurement of tumor growth over time using calipers.[3][11]

  • Initial Efficacy Assessment: It serves as an excellent initial screen to determine if this compound has antitumor activity in a living organism.

  • Flexibility: A wide variety of human cancer cell lines can be used to generate xenografts, allowing for the study of this compound's efficacy against different tumor types.

Experimental Design and Groups

A well-controlled study design is essential for obtaining reliable results. The following experimental groups are recommended:

GroupTreatmentNumber of Animals (n)Purpose
1Vehicle Control10To observe natural tumor growth and the effect of the vehicle solution.
2This compound (Low Dose)10To assess the efficacy and toxicity of a low dose of the compound.
3This compound (Mid Dose)10To evaluate the dose-response relationship of the compound.
4This compound (High Dose)10To determine the maximum tolerated dose and optimal therapeutic dose.
5Positive Control10To validate the experimental model with a standard-of-care drug.

Note: The number of animals per group should be statistically justified to ensure sufficient power for data analysis.

Experimental Workflow

The overall experimental workflow is depicted in the diagram below.

experimental_workflow cluster_prep Preparation cluster_implant Tumor Implantation cluster_treatment Treatment Phase cluster_monitoring Monitoring & Endpoints cluster_analysis Analysis cell_culture Cancer Cell Culture tumor_implantation Subcutaneous Tumor Cell Implantation cell_culture->tumor_implantation animal_acclimatization Animal Acclimatization animal_acclimatization->tumor_implantation tumor_growth Tumor Growth to Palpable Size tumor_implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Drug Administration randomization->treatment monitoring Tumor Measurement & Toxicity Monitoring treatment->monitoring endpoint Study Endpoint monitoring->endpoint tissue_collection Tumor & Organ Collection endpoint->tissue_collection analysis IHC & Western Blot Analysis tissue_collection->analysis

Figure 1: Experimental workflow for in vivo antitumor activity assessment.

Detailed Experimental Protocols

Cell Culture and Preparation
  • Cell Line Selection: Choose a human cancer cell line known to be sensitive to cytotoxic agents and capable of forming tumors in immunodeficient mice.

  • Cell Culture: Culture the selected cancer cells in the recommended medium supplemented with fetal bovine serum and antibiotics until they reach 80-90% confluency.[12]

  • Cell Harvesting: Harvest the cells using trypsin-EDTA, wash them with phosphate-buffered saline (PBS), and perform a cell count using a hemocytometer or an automated cell counter.[12]

  • Cell Viability: Assess cell viability using a trypan blue exclusion assay. Viability should be above 95%.

  • Cell Suspension: Resuspend the cells in a sterile, serum-free medium or PBS at the desired concentration for injection (e.g., 5 x 10^6 cells per 100 µL).[12] For some cell lines, mixing with Matrigel™ may enhance tumor take rate.[11]

Animal Handling and Tumor Implantation
  • Animals: Use 6-8 week old female athymic nude mice. Allow them to acclimatize for at least one week before the experiment.

  • Anesthesia: Anesthetize the mice using an appropriate method, such as isoflurane (B1672236) inhalation.

  • Injection Site Preparation: Shave and disinfect the right flank of each mouse with 70% ethanol.

  • Tumor Cell Injection: Subcutaneously inject 100 µL of the cell suspension into the prepared flank of each mouse using a 27-gauge needle.[11][12]

  • Post-Injection Monitoring: Monitor the animals for any adverse reactions and ensure they recover fully from anesthesia.

Tumor Growth Monitoring and Randomization
  • Tumor Measurement: Once tumors become palpable, measure their dimensions (length and width) every 2-3 days using a digital caliper.[13][14]

  • Tumor Volume Calculation: Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2 .[12]

  • Randomization: When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into the different treatment groups, ensuring that the average tumor volume is similar across all groups.

Drug Preparation and Administration
  • Drug Formulation: Prepare a stock solution of this compound in a suitable vehicle (e.g., DMSO). For administration, dilute the stock solution with a sterile vehicle such as saline or PBS to the desired final concentrations. The final concentration of DMSO should be less than 10%.

  • Route of Administration: The route of administration will depend on the physicochemical properties of this compound. Common routes for preclinical studies include intraperitoneal (IP), intravenous (IV), and oral (PO) gavage.[15][16][17][18]

  • Dosing Schedule: Administer the vehicle, this compound, or the positive control drug to the respective groups according to a predetermined schedule (e.g., once daily, five days a week) for a specified duration (e.g., 21 days).

Efficacy and Toxicity Assessment
  • Tumor Growth Inhibition (TGI): The primary efficacy endpoint is the inhibition of tumor growth. TGI is calculated at the end of the study using the formula: TGI (%) = [1 - (Average Tumor Volume of Treated Group / Average Tumor Volume of Control Group)] x 100

  • Body Weight: Monitor and record the body weight of each mouse every 2-3 days as an indicator of systemic toxicity.

  • Clinical Observations: Observe the animals daily for any clinical signs of toxicity, such as changes in posture, activity, and fur texture.

  • Survival Analysis: If the study design includes it, monitor the survival of the animals in each group.

  • Study Endpoint: The study should be terminated when the tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or if the animals show signs of excessive toxicity.[5]

Mechanistic Studies

At the end of the study, euthanize the animals and collect the tumors and major organs for further analysis.

Immunohistochemistry (IHC)
  • Tissue Preparation: Fix the tumors in 10% neutral buffered formalin and embed them in paraffin. Cut 4-5 µm sections for IHC staining.

  • Staining for Proliferation (Ki-67):

    • Deparaffinize and rehydrate the tissue sections.[19]

    • Perform heat-induced epitope retrieval.[19][20]

    • Block endogenous peroxidase activity.[21]

    • Incubate with a primary antibody against Ki-67.[21][22]

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[19]

    • Visualize with a DAB chromogen and counterstain with hematoxylin.[19]

    • Quantify the percentage of Ki-67-positive cells.[19]

  • Staining for Apoptosis (Cleaved Caspase-3):

    • Follow a similar IHC protocol as for Ki-67, but use a primary antibody specific for cleaved caspase-3.[23][24]

    • Quantify the number of apoptotic cells per field of view.

Western Blot Analysis
  • Protein Extraction: Homogenize a portion of the tumor tissue in lysis buffer to extract total proteins.[1]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[25]

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer.

    • Incubate with primary antibodies against proteins involved in cell cycle regulation (e.g., cyclins, CDKs) and apoptosis (e.g., Bcl-2, Bax, PARP).

    • Incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using a chemiluminescence substrate.[26]

    • Normalize the protein expression levels to a loading control (e.g., β-actin or GAPDH).

Hypothetical Signaling Pathway

Based on the known in vitro effects of this compound analogues, a potential signaling pathway affected by the compound is illustrated below.

signaling_pathway cluster_cell_cycle Cell Cycle Progression cluster_apoptosis Apoptosis Pathway MechercharmycinA This compound Cyclin_CDK Cyclin/CDK Complexes MechercharmycinA->Cyclin_CDK Inhibition Bcl2_family Bcl-2 Family Proteins (e.g., Bcl-2, Bax) MechercharmycinA->Bcl2_family Modulation G2_M_Transition G2/M Transition Cyclin_CDK->G2_M_Transition Proliferation Cell Proliferation G2_M_Transition->Proliferation Caspase_Activation Caspase Activation (e.g., Caspase-3) Bcl2_family->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Figure 2: Hypothetical signaling pathway affected by this compound.

Data Presentation

All quantitative data should be summarized in tables for easy comparison.

Table 1: Tumor Volume Data

Treatment GroupDay 0 (mm³)Day 3 (mm³)Day 6 (mm³)...Final Day (mm³)
Vehicle ControlMean ± SEMMean ± SEMMean ± SEM...Mean ± SEM
This compound (Low Dose)Mean ± SEMMean ± SEMMean ± SEM...Mean ± SEM
This compound (Mid Dose)Mean ± SEMMean ± SEMMean ± SEM...Mean ± SEM
This compound (High Dose)Mean ± SEMMean ± SEMMean ± SEM...Mean ± SEM
Positive ControlMean ± SEMMean ± SEMMean ± SEM...Mean ± SEM

Table 2: Body Weight Data

Treatment GroupDay 0 (g)Day 3 (g)Day 6 (g)...Final Day (g)
Vehicle ControlMean ± SEMMean ± SEMMean ± SEM...Mean ± SEM
This compound (Low Dose)Mean ± SEMMean ± SEMMean ± SEM...Mean ± SEM
This compound (Mid Dose)Mean ± SEMMean ± SEMMean ± SEM...Mean ± SEM
This compound (High Dose)Mean ± SEMMean ± SEMMean ± SEM...Mean ± SEM
Positive ControlMean ± SEMMean ± SEMMean ± SEM...Mean ± SEM

Table 3: Summary of Efficacy and Toxicity

Treatment GroupFinal Tumor Volume (mm³)TGI (%)Final Body Weight Change (%)
Vehicle ControlMean ± SEM-Mean ± SEM
This compound (Low Dose)Mean ± SEMValueMean ± SEM
This compound (Mid Dose)Mean ± SEMValueMean ± SEM
This compound (High Dose)Mean ± SEMValueMean ± SEM
Positive ControlMean ± SEMValueMean ± SEM

Table 4: Mechanistic Study Results (Example)

Treatment GroupKi-67 Positive Cells (%)Cleaved Caspase-3 Positive Cells (per field)Relative Protein X Expression
Vehicle ControlMean ± SEMMean ± SEMMean ± SEM
This compound (High Dose)Mean ± SEMMean ± SEMMean ± SEM

Conclusion

This comprehensive experimental design provides a robust framework for the in vivo evaluation of this compound's antitumor activity. The use of a subcutaneous xenograft model, coupled with detailed protocols for efficacy, toxicity, and mechanistic studies, will generate valuable data to support the further development of this promising natural product as a potential anticancer agent. Adherence to ethical guidelines and meticulous execution of these protocols are paramount for obtaining high-quality and reproducible results.

References

Troubleshooting & Optimization

Technical Support Center: Mechercharmycin A Heterologous Expression

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the heterologous expression of Mechercharmycin A (MCM-A). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common challenges, particularly low yield, during the production of this promising antitumor agent.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its heterologous expression important?

This compound is a marine-derived natural product belonging to the family of polyazole cyclopeptides. It exhibits remarkable antitumor activities. The native producer, Thermoactinomyces sp. YM3-251, is difficult to genetically manipulate, making heterologous expression in more tractable hosts like Bacillus subtilis or Escherichia coli essential for its study, analog generation, and scalable production.[1][2]

Q2: I am not getting any this compound production in my Bacillus subtilis host. What are the primary checkpoints?

Low or no production can stem from several factors. The primary checkpoints include:

  • Integrity of the Biosynthetic Gene Cluster (BGC): Ensure the complete mcm BGC has been correctly cloned and integrated into your expression vector.

  • Promoter Activity: The native promoter of the mcm BGC may not be recognized efficiently by the B. subtilis transcriptional machinery. Utilizing a strong, well-characterized promoter, such as pLaps, has been shown to be effective for activating the BGC.[1][2]

  • Codon Usage: The GC content and codon usage of the mcm genes from the native producer may not be optimal for efficient translation in B. subtilis.

  • Precursor Peptide Expression: Confirm the expression of the precursor peptide, McmA. Degradation of the precursor peptide in the heterologous host can be a significant bottleneck.[1]

Q3: My this compound yield is very low. What are the most common strategies to improve it?

Improving the yield of a complex secondary metabolite like MCM-A often requires a multi-pronged approach. Key strategies include:

  • Host Strain Optimization: Employing a host strain engineered for secondary metabolite production can be beneficial. This may involve deleting competing pathways or overexpressing pathways that supply necessary precursors.

  • Codon Optimization: Synthesizing the mcm genes with codons optimized for B. subtilis can significantly enhance translational efficiency and protein expression levels.

  • Fermentation Condition Optimization: Systematically optimizing fermentation parameters such as temperature, pH, aeration, and media composition is crucial for maximizing yield.

  • Metabolic Engineering: Enhancing the supply of precursor amino acids for the McmA peptide and cofactors for the post-translational modification enzymes can boost production.

Troubleshooting Guide

This guide provides a structured approach to diagnosing and resolving common issues encountered during this compound heterologous expression.

Problem Potential Cause Recommended Solution
No detectable MCM-A production Inactive or poorly transcribed BGCVerify the integrity of the cloned BGC. Replace the native promoter with a strong, inducible, or constitutive promoter known to be active in B. subtilis (e.g., pLaps).[1][2]
Precursor peptide (McmA) degradationConfirm McmA expression via Western blot or mass spectrometry. If degradation is observed, consider using a host strain with reduced protease activity or co-expressing chaperones.
Incorrect post-translational modificationsVerify the expression and activity of all modifying enzymes in the mcm cluster. Ensure necessary cofactors are available in the host.
Low MCM-A Yield Suboptimal codon usageRe-synthesize the mcm gene cluster with codons optimized for B. subtilis to improve translation efficiency.
Limited precursor supplySupplement the fermentation media with the amino acids that constitute the McmA core peptide (Phenylalanine, Isoleucine, Valine, Serine, Cysteine). Engineer the host to overproduce these precursors.
Metabolic burden on the hostOptimize the expression level of the BGC using an inducible promoter to balance production with host viability. Optimize fermentation conditions (e.g., lower temperature) to reduce stress.
Product toxicity or degradationCo-express efflux pumps or resistance genes to export MCM-A from the cell. Analyze time-course samples to determine if the product is degrading after production.
Inconsistent Batch-to-Batch Production Variability in fermentation conditionsStandardize all fermentation parameters, including inoculum preparation, media composition, pH, temperature, and aeration.
Plasmid instabilityIf using a plasmid-based expression system, ensure consistent selective pressure is maintained. Consider genomic integration of the BGC for more stable expression.

Quantitative Data Summary

The following table presents illustrative data on the impact of various optimization strategies on secondary metabolite yield, based on findings from related studies. This is intended as a general guide, and actual improvements for this compound may vary.

Optimization Strategy Host Strain Reported Yield Improvement (Fold Change)
Promoter Engineering Bacillus subtilis2 - 10
Codon Optimization Pichia pastoris2 - 5
Precursor Pathway Engineering Streptomyces azureus3
Fermentation Media Optimization Bacillus subtilis1.5 - 4
Combined Strategies Various>10

Experimental Protocols

Protocol 1: Heterologous Expression of the mcm BGC in Bacillus subtilis
  • Vector Construction:

    • Amplify the complete this compound biosynthetic gene cluster (mcmA-L) from the genomic DNA of Thermoactinomyces sp. YM3-251.

    • Clone the mcm BGC into a suitable E. coli-B. subtilis shuttle vector under the control of a strong, inducible promoter (e.g., pLaps).

    • Verify the construct by restriction digestion and sequencing.

  • Transformation of Bacillus subtilis :

    • Prepare competent B. subtilis 168 cells using a standard protocol (e.g., the two-step transformation method).

    • Transform the competent cells with the expression vector containing the mcm BGC.

    • Select for transformants on agar (B569324) plates containing the appropriate antibiotic.

  • Expression and Fermentation:

    • Inoculate a single colony of the recombinant B. subtilis into a suitable seed culture medium and grow overnight.

    • Inoculate the production medium with the seed culture.

    • Induce gene expression at the appropriate cell density.

    • Continue fermentation for 48-72 hours.

  • Extraction and Analysis:

    • Harvest the culture broth and separate the supernatant and cell pellet.

    • Extract the supernatant and cell pellet with a suitable organic solvent (e.g., ethyl acetate).

    • Analyze the extracts for the presence of this compound using HPLC and LC-MS.

Protocol 2: Codon Optimization of the mcm Gene Cluster
  • Sequence Analysis:

    • Obtain the nucleotide sequences for all genes in the mcm BGC.

    • Analyze the codon usage of each gene and compare it to the codon usage table of Bacillus subtilis.

  • Gene Synthesis:

    • Use gene synthesis software to design codon-optimized versions of the mcm genes, replacing rare codons with those frequently used in B. subtilis while maintaining the original amino acid sequence.

    • Synthesize the codon-optimized genes commercially.

  • Vector Construction and Expression:

    • Assemble the codon-optimized genes into the expression vector.

    • Follow the procedures outlined in Protocol 1 for transformation, expression, and analysis.

Visualizations

This compound Biosynthetic Pathway

Mechercharmycin_A_Biosynthesis cluster_precursor Precursor Peptide Synthesis cluster_modification Post-Translational Modifications Ribosome Ribosome McmA_precursor McmA Precursor Peptide (Leader + Core) Ribosome->McmA_precursor mcmA_gene mcmA gene mcmA_gene->Ribosome transcription & translation Dehydration Dehydration (Ser/Thr -> Dha/Dhb) McmA_precursor->Dehydration McmL Heterocyclization Heterocyclization (Azole formation) Dehydration->Heterocyclization McmD Dehydrogenation Dehydrogenation (Azoline -> Azole) Heterocyclization->Dehydrogenation McmC Leader_cleavage Leader Peptide Cleavage Dehydrogenation->Leader_cleavage Protease Mature_MCM_A Mature this compound Leader_cleavage->Mature_MCM_A

Caption: Proposed biosynthetic pathway of this compound.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low/No MCM-A Yield Check_BGC Verify BGC Integrity & Promoter Start->Check_BGC Check_Expression Analyze McmA Precursor Expression Check_BGC->Check_Expression BGC OK Fix_Cloning Fix_Cloning Check_BGC->Fix_Cloning Error Found Optimize_Codons Codon Optimize BGC Check_Expression->Optimize_Codons Expression OK Troubleshoot_Translation Troubleshoot_Translation Check_Expression->Troubleshoot_Translation No/Low Expression Optimize_Fermentation Optimize Fermentation Conditions Optimize_Codons->Optimize_Fermentation Metabolic_Engineering Engineer Precursor Supply Optimize_Fermentation->Metabolic_Engineering End Improved Yield Metabolic_Engineering->End

Caption: A logical workflow for troubleshooting low yield.

References

Technical Support Center: Optimizing Mechercharmycin A Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing codon usage for improved Mechercharmycin A (MCM-A) production.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is codon optimization important for its production?

This compound is a marine-derived natural product, a type of ribosomally synthesized and post-translationally modified peptide (RiPP) with significant bioactive properties.[1][2] Its complex structure is generated through a series of enzymatic modifications of a precursor peptide encoded by the mcmA gene within the mcm biosynthetic gene cluster (BGC). The native producer, Thermoactinomyces sp. YM3-251, is difficult to manipulate genetically.[1] Therefore, heterologous expression in more tractable hosts like Bacillus subtilis or Escherichia coli is the preferred strategy for production and engineering.[1][2]

Codon optimization is crucial because different organisms exhibit distinct preferences for the 61 available codons that specify amino acids. When expressing the mcm BGC from the GC-rich Thermoactinomyces in a host with a different codon usage pattern, such as the more AT-rich B. subtilis, a mismatch in codon preference can lead to several problems. These issues include translational pausing, premature termination of translation, and protein misfolding, all of which can drastically reduce the yield of functional enzymes required for MCM-A biosynthesis and, consequently, the final product titer. By redesigning the gene sequences to match the codon preference of the expression host, translation efficiency can be significantly improved.

Q2: Which heterologous host is better for this compound production, Bacillus subtilis or Escherichia coli?

Both Bacillus subtilis and Escherichia coli have been successfully used for the heterologous expression of the mcm BGC.[1][2] The choice of host depends on several factors:

  • Bacillus subtilis : As a Gram-positive bacterium, B. subtilis is often a good choice for expressing genes from other Gram-positive organisms like Thermoactinomyces. It possesses a robust secretion system, which can be advantageous if any of the biosynthetic enzymes are naturally secreted. However, it is known to have active extracellular proteases that can degrade heterologously expressed proteins.

  • Escherichia coli : E. coli is a well-characterized and widely used host for recombinant protein production with a vast array of genetic tools available. While it has a different cellular environment compared to Gram-positive bacteria, it has been shown to support the production of functional MCM-A biosynthetic enzymes.[2]

Ultimately, the optimal host may need to be determined empirically. It is recommended to test both systems to identify which provides a higher yield and more consistent production of this compound.

Q3: What are the key considerations when designing a codon-optimized synthetic gene for the mcm BGC?

When designing a synthetic, codon-optimized mcm BGC, several factors beyond just codon replacement should be considered:

  • Codon Adaptation Index (CAI): This metric measures how well the codon usage of a gene matches that of a reference set of highly expressed genes in the host organism. A higher CAI value (closer to 1.0) is generally desirable for high-level expression.

  • GC Content: The overall GC content of the synthetic gene should be adjusted to be within the optimal range for the expression host to ensure transcriptional and translational efficiency.

  • mRNA Secondary Structure: Strong secondary structures, particularly near the translation initiation site (the first ~50 nucleotides), can hinder ribosome binding and reduce translation efficiency. It is advisable to use gene design software that can predict and minimize these structures.

  • Avoidance of "Rare" Codons: Even in a codon-optimized sequence, it's beneficial to avoid codons that are exceptionally rare in the host organism, as the corresponding tRNA molecules may be scarce.

  • Removal of Cryptic Regulatory Elements: The synthetic sequence should be scanned for and cleared of any sequences that could be misread by the host as promoters, terminators, or splice sites.

Troubleshooting Guides

Problem 1: Low or no production of this compound after heterologous expression of the codon-optimized mcm BGC.

Possible Cause Troubleshooting Step
Inefficient Transcription - Verify the integrity and sequence of the cloned BGC. - Ensure a strong, well-characterized promoter suitable for the host is being used. - Check for the presence of any cryptic transcriptional terminators within the optimized gene sequences.
Poor Translation - Re-evaluate the codon optimization strategy. A "one-amino-acid-one-codon" approach can sometimes be less effective than a "codon randomization" strategy that better mimics the natural codon distribution of the host. - Analyze the mRNA secondary structure at the 5' end of each gene in the BGC. If strong hairpins are predicted, re-synthesize this region with alternative synonymous codons to reduce secondary structure.
Enzyme Instability or Misfolding - Lower the induction temperature and/or reduce the inducer concentration to slow down protein synthesis and promote proper folding. - Co-express molecular chaperones (e.g., GroEL/GroES, DnaK/DnaJ/GrpE) to assist in the folding of the biosynthetic enzymes. - If using B. subtilis, consider using a protease-deficient strain to prevent degradation of the expressed enzymes.
Lack of Precursors or Cofactors - Supplement the culture medium with precursors for the amino acids that constitute the this compound backbone (e.g., phenylalanine, isoleucine, valine, serine, cysteine). - Ensure that any necessary cofactors for the modifying enzymes are available in the host or supplemented in the medium.
Toxicity of Intermediates or Final Product - Monitor cell growth after induction. A sharp decline in growth may indicate toxicity. - Try using a lower-copy-number plasmid or a weaker promoter to reduce the rate of production. - If the final product is toxic, consider engineering the host for increased resistance or co-expressing an efflux pump.

Problem 2: The yield of this compound is inconsistent between different batches.

Possible Cause Troubleshooting Step
Variability in Culture Conditions - Standardize all culture parameters, including medium composition, pH, temperature, aeration, and agitation speed. - Ensure consistent inoculum preparation and transfer procedures.
Plasmid Instability - Maintain selective pressure by including the appropriate antibiotic in the culture medium. - Verify plasmid integrity by restriction digest or sequencing after several rounds of cultivation. - Consider integrating the BGC into the host chromosome for more stable expression.
Inconsistent Induction - Optimize the inducer concentration and the cell density at the time of induction. - Ensure the inducer is fresh and properly stored.

Data Presentation

Codon Usage Comparison

The following table summarizes the codon usage frequencies (per thousand codons) for the native producer Thermoactinomyces vulgaris and the common heterologous hosts Bacillus subtilis and Escherichia coli. This data highlights the differences in codon preference that necessitate codon optimization.

Amino AcidCodonThermoactinomyces vulgarisBacillus subtilisEscherichia coli K-12
Ala GCA10.121.121.1
GCC30.516.531.6
GCG27.519.838.5
GCU13.918.610.7
Arg AGA4.210.51.4
AGG3.74.11.6
CGA3.04.34.3
CGC15.98.226.0
CGG16.96.94.1
CGU8.37.221.1
Asn AAC17.517.824.4
AAU20.622.921.9
Asp GAC24.919.020.5
GAU30.733.237.9
Cys UGC6.34.38.0
UGU3.23.65.9
Gln CAA22.920.412.1
CAG16.918.527.7
Glu GAA34.748.143.7
GAG27.322.618.4
Gly GGA20.821.89.2
GGC27.223.333.4
GGG24.211.28.6
GGU8.513.021.3
His CAC10.87.513.1
CAU13.815.715.8
Ile AUA2.59.83.7
AUC26.127.218.2
AUU20.636.230.5
Leu CUA3.44.95.3
CUC14.110.710.5
CUG26.823.046.9
CUU12.221.811.9
UUA6.219.815.2
UUG34.215.811.9
Lys AAA31.748.433.2
AAG19.020.812.1
Met AUG21.726.324.8
Phe UUC11.514.315.0
UUU39.930.019.7
Pro CCA5.57.16.6
CCC12.03.56.4
CCG22.916.326.7
CCU5.110.68.4
Ser AGC9.714.416.6
AGU6.26.87.2
UCA4.914.67.8
UCC13.88.35.5
UCG8.66.58.0
UCU4.812.75.7
Thr ACA7.821.66.4
ACC23.89.022.8
ACG17.614.911.5
ACU6.28.78.0
Trp UGG25.210.710.7
Tyr UAC15.312.614.6
UAU25.023.316.8
Val GUA6.013.011.5
GUC17.317.311.7
GUG30.017.326.4
GUU16.018.616.8
Stop UAA0.51.91.8
UAG0.50.50.0
UGA1.10.81.0
Quantitative Impact of Codon Optimization on Protein Yield (Hypothetical Data for a RiPP)

The following table presents hypothetical data illustrating the potential impact of codon optimization on the production of a RiPP, similar to this compound, in B. subtilis.

Gene ConstructCodon Adaptation Index (CAI)Relative mRNA LevelTotal Protein Yield (mg/L)RiPP Titer (µg/L)
Native mcm BGC0.651.05< 1
Codon-Optimized mcm BGC0.881.250150
Codon-Optimized BGC + Promoter Engineering0.883.5120420

Experimental Protocols

Protocol 1: Gene Synthesis and Assembly of the Codon-Optimized mcm BGC

This protocol outlines a general workflow for the synthesis and assembly of the codon-optimized mcm biosynthetic gene cluster for expression in Bacillus subtilis.

  • In Silico Design:

    • Obtain the protein sequences of the genes in the mcm BGC (mcmA through mcmL).

    • Use a gene optimization software to generate codon-optimized DNA sequences for each gene based on the codon usage table of Bacillus subtilis. Ensure that the optimization algorithm also considers GC content, mRNA secondary structure, and removes cryptic regulatory sites.

    • Incorporate appropriate restriction sites at the ends of each gene for subsequent cloning and assembly (e.g., for Golden Gate assembly, use Type IIS restriction enzymes like BsaI or BbsI).

    • Design a strong constitutive or inducible promoter (e.g., Pgrac) upstream of the first gene in the cluster and a transcriptional terminator downstream of the last gene.

  • Gene Synthesis:

    • Outsource the synthesis of the designed DNA fragments to a commercial gene synthesis provider. The BGC can be synthesized as a single large fragment or as smaller, overlapping fragments.

  • Assembly of the BGC (Example using Golden Gate Assembly):

    • If the BGC is synthesized in smaller fragments, design them with compatible overhangs for seamless assembly.

    • Set up a one-pot Golden Gate assembly reaction containing:

      • The destination vector (a B. subtilis expression vector).

      • All synthesized gene fragments.

      • BsaI restriction enzyme.

      • T4 DNA ligase.

      • Appropriate buffer.

    • Incubate the reaction according to the recommended cycling protocol (e.g., alternating between 37°C for digestion and 16°C for ligation for 30-50 cycles, followed by a final digestion and heat inactivation).

  • Transformation and Verification:

    • Transform the assembly reaction into competent E. coli for plasmid amplification.

    • Select for positive clones on appropriate antibiotic plates.

    • Isolate plasmid DNA from several colonies and verify the correct assembly by restriction digest and Sanger sequencing of the entire BGC.

    • Transform the sequence-verified plasmid into a competent B. subtilis expression strain.

Visualizations

experimental_workflow cluster_design In Silico Design cluster_synthesis Synthesis & Assembly cluster_expression Heterologous Expression cluster_analysis Analysis design Codon Optimization of mcm BGC for B. subtilis promoter Promoter & Terminator Design design->promoter restriction_sites Addition of Assembly Sites promoter->restriction_sites synthesis Gene Synthesis restriction_sites->synthesis assembly Golden Gate Assembly synthesis->assembly transformation Transformation into B. subtilis assembly->transformation fermentation Fermentation & Induction transformation->fermentation extraction Extraction of this compound fermentation->extraction quantification LC-MS Quantification extraction->quantification

Caption: Experimental workflow for this compound production.

troubleshooting_logic start Low/No this compound Production check_transcription Check Transcription? start->check_transcription transcription_ok Transcription OK check_transcription->transcription_ok Yes transcription_bad Transcription Issue check_transcription->transcription_bad No check_translation Check Translation? transcription_ok->check_translation fix_transcription Verify Plasmid Integrity Optimize Promoter transcription_bad->fix_transcription translation_ok Translation OK check_translation->translation_ok Yes translation_bad Translation Issue check_translation->translation_bad No check_enzyme_activity Check Enzyme Activity? translation_ok->check_enzyme_activity fix_translation Re-evaluate Codon Strategy Minimize mRNA Secondary Structure translation_bad->fix_translation enzyme_ok Enzymes Active check_enzyme_activity->enzyme_ok Yes enzyme_bad Enzyme Inactive/Degraded check_enzyme_activity->enzyme_bad No check_precursors Check Precursors? enzyme_ok->check_precursors fix_enzyme Optimize Expression Conditions Use Protease-Deficient Strain enzyme_bad->fix_enzyme precursors_ok Precursors Available check_precursors->precursors_ok Yes precursors_bad Precursor Limitation check_precursors->precursors_bad No fix_precursors Supplement Medium precursors_bad->fix_precursors

Caption: Troubleshooting logic for low MCM-A production.

References

Addressing challenges in the chemical synthesis of the Mechercharmycin A macrocycle.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers engaged in the chemical synthesis of the Mechercharmycin A macrocycle. The content focuses on overcoming common challenges associated with the critical macrocyclization step.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the chemical synthesis of the this compound macrocycle?

A1: The most significant challenge lies in the efficient formation of the large macrocyclic ring from its linear precursor, often referred to as the seco-acid. Macrocyclization reactions are entropically disfavored and prone to competing intermolecular reactions, such as dimerization and oligomerization, which can drastically reduce the yield of the desired monomeric macrocycle.[1][2] Achieving high yields requires careful optimization of reaction conditions to favor the intramolecular cyclization pathway.[3]

Q2: What are the common strategies for the macrocyclization of complex peptide-like molecules?

A2: Macrolactonization, the formation of a cyclic ester from a linear hydroxy-carboxylic acid, is a primary strategy. Several well-established methods are used, including:

  • Yamaguchi Macrolactonization: Employs 2,4,6-trichlorobenzoyl chloride to form a reactive mixed anhydride (B1165640), which is then cyclized in the presence of a base like DMAP.[4]

  • Corey-Nicolaou Macrolactonization: Uses a pyridyl disulfide-based reagent to activate the carboxylate for attack by the hydroxyl group.

  • Yonemitsu Macrolactonization: A modification often involving different activating agents and conditions, which can sometimes minimize side reactions like epimerization.[5]

The choice of method depends on the specific substrate and its sensitivities.[6]

Q3: Why is high dilution a critical factor in these reactions?

A3: High-dilution conditions (typically concentrations of 0.001 M to 0.005 M) are essential to minimize intermolecular reactions.[1][2] By keeping the concentration of the linear precursor low, the probability of one molecule reacting with another (leading to dimers/oligomers) is significantly reduced, thereby favoring the desired intramolecular reaction where the two ends of the same molecule react to form the macrocycle.[3] This is often achieved by the slow addition of the substrate to a large volume of solvent.[5]

Troubleshooting Guides

Problem 1: Low Yield of Macrocycle with Significant Dimer/Oligomer Formation

Q: My macrolactonization reaction is producing very low yields of this compound, and the primary byproduct appears to be the dimer. How can I improve the yield of the monomer?

A: This is a classic problem in macrocyclization driven by the competition between intramolecular cyclization and intermolecular oligomerization.

Solutions:

  • Strict High-Dilution Conditions: Ensure you are operating under true high-dilution conditions. The goal is to maintain an extremely low instantaneous concentration of the active precursor.

    • Protocol: Use a syringe pump for the slow addition (e.g., over 4-12 hours) of the seco-acid and activating agent (if applicable) into a large volume of refluxing solvent containing the cyclization promoter (e.g., DMAP).

    • Target Concentration: Aim for a final theoretical concentration of ~1 mM.

  • Choice of Solvent and Temperature: The solvent can influence the conformation of the linear precursor. A solvent that pre-organizes the precursor into a "cyclization-ready" conformation can significantly improve yields.

    • Recommendation: Toluene (B28343) or benzene (B151609) are often used for Yamaguchi conditions as they are effective at high temperatures.[4] Non-polar aprotic solvents are generally preferred. Experiment with different solvents like THF or CH2Cl2 if high temperatures are a concern.

  • Template-Driven Cyclization: While more complex, the use of a template (e.g., a metal cation) can sometimes hold the linear precursor in the correct conformation for cyclization, although this is highly substrate-dependent.

Problem 2: Epimerization at the C-terminal Stereocenter

Q: I am successfully forming the macrocycle, but I'm observing a significant amount of the diastereomer, indicating epimerization at the C-terminal amino acid residue during cyclization. How can this be prevented?

A: Epimerization is a common side reaction during the activation of the carboxylic acid, especially under harsh basic or high-temperature conditions.[5]

Solutions:

  • Milder Activating Agents: The choice of coupling agent is critical. Some are more prone to causing epimerization than others.

    • Recommendation: Conditions like the modified Yonemitsu macrolactonization have been shown to minimize epimerization.[5] Consider replacing reagents that require strong, non-nucleophilic bases with those that can be used under milder conditions.

  • Control of Temperature: High temperatures can accelerate the rate of enolization, which leads to epimerization.

    • Protocol: Attempt the reaction at the lowest possible temperature that still allows for efficient cyclization. Even running the reaction at room temperature, despite being slower, can preserve stereochemical integrity.

  • Slow Addition is Key: A slow addition rate not only helps with dimerization but can also be crucial for minimizing epimerization. It ensures that the activated species reacts quickly in an intramolecular fashion before it has time to epimerize.[5]

Quantitative Data: Comparison of Macrolactonization Conditions

The following table summarizes common conditions used for macrolactonization, which can be adapted for the this compound seco-acid.

MethodActivating AgentPromoter / BaseTypical SolventTemperature (°C)Key Advantages / Considerations
Yamaguchi 2,4,6-Trichlorobenzoyl chlorideDMAP (stoichiometric or excess)Toluene80-110Widely applicable, robust for many substrates.[4] Can require high temperatures.
Corey-Nicolaou 2,2'-Dipyridyl disulfide / PPh3None (self-promoted)Xylene, Benzene80-140Forms a thioester; generally good yields but requires reflux temperatures.
Modified Yonemitsu MNBA or similar acyl chloridesDMAPCH2Cl2, THF25-40Can minimize epimerization through controlled addition and milder conditions.[5]

Experimental Protocols

Protocol: Yamaguchi Macrolactonization of this compound Seco-Acid

This protocol is a representative procedure and should be optimized for the specific substrate.

1. Reagents and Materials:

  • This compound seco-acid precursor

  • 2,4,6-Trichlorobenzoyl chloride

  • Triethylamine (Et3N), freshly distilled

  • 4-Dimethylaminopyridine (DMAP)

  • Toluene, anhydrous

2. Procedure:

  • To a solution of the this compound seco-acid (1.0 eq) in anhydrous toluene (final concentration ~0.05 M) under an argon atmosphere, add freshly distilled Et3N (1.1 eq).

  • Cool the solution to 0 °C and add 2,4,6-trichlorobenzoyl chloride (1.1 eq) dropwise.

  • Allow the reaction mixture to stir at room temperature for 2 hours to form the mixed anhydride.

  • In a separate flask, prepare a solution of DMAP (4.0 eq) in a large volume of anhydrous toluene, sufficient to bring the final concentration of the seco-acid to 0.001 M. Heat this solution to reflux (approx. 110 °C).

  • Using a syringe pump, add the mixed anhydride solution from step 3 to the refluxing DMAP solution over a period of 8-12 hours.

  • After the addition is complete, continue to reflux the reaction mixture for an additional 2 hours.

  • Cool the mixture to room temperature, filter off any salts, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica (B1680970) gel chromatography or preparative HPLC to isolate the this compound macrocycle.

Visualizations

Troubleshooting Workflow for Low Macrocyclization Yield

G start_node Low Yield of Macrocycle check1 Analyze Byproducts: LCMS / NMR start_node->check1 cause1 High Dimer/Oligomer Concentration check1->cause1 Primary Issue cause2 Unreacted Starting Material check1->cause2 Primary Issue cause3 Degradation / Side Products check1->cause3 Primary Issue sol1a Decrease Concentration (Increase Dilution) cause1->sol1a sol1b Use Syringe Pump for Slow Addition cause1->sol1b sol2a Increase Reaction Time / Temperature cause2->sol2a sol2b Check Activity of Coupling Reagents cause2->sol2b sol3a Use Milder Conditions (Temp, Base) cause3->sol3a sol3b Check Protecting Group Stability cause3->sol3b

Caption: Troubleshooting logic for low macrolactonization yield.

Simplified Macrolactonization Reaction Scheme

G sub_node sub_node reagent_node reagent_node product_node product_node sub Linear Seco-Acid (HO-R-COOH) dummy1 sub->dummy1 prod This compound Macrocycle reagents Activating Agent + Promoter (e.g., Yamaguchi Cond.) reagents->dummy1 dummy2 dummy1->dummy2  High Dilution  Intramolecular  Reaction dummy2->prod

Caption: Key transformation in this compound macrocycle synthesis.

References

Improving the solubility and bioavailability of Mechercharmycin A analogues.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with Mechercharmycin A and its analogues. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges in improving the solubility and bioavailability of these complex marine natural products.

Frequently Asked Questions (FAQs)

Q1: My this compound analogue shows potent in vitro activity but poor efficacy in cell-based assays. What could be the issue?

A1: This discrepancy is often due to the low aqueous solubility of the compound.[1][2] In in vitro assays, the compound might not be fully dissolved in the culture medium, leading to an underestimation of its true potency. It is crucial to ensure that your compound is completely solubilized to obtain reliable and reproducible results.

Troubleshooting Steps:

  • Visually inspect your stock solution and final assay concentration: Look for any signs of precipitation.

  • Determine the kinetic solubility: This can be a rapid way to assess if your compound is likely to precipitate under your experimental conditions.[1] A goal for drug discovery compounds is often a solubility of >60 µg/mL.[1][3]

  • Consider using a different solvent or a co-solvent system: However, be mindful of potential solvent toxicity to your cells.[4]

Q2: What are the primary reasons for the expected poor solubility of this compound analogues?

A2: this compound is a cyclic peptide-like molecule containing multiple heterocyclic rings (oxazoles and a thiazole).[5][6] Such structures are often characterized by:

  • High molecular weight and rigidity: This can lead to strong crystal lattice energy, making it difficult for solvent molecules to break the crystal structure.

  • Lipophilicity: The presence of multiple aromatic and heterocyclic rings contributes to a hydrophobic character, resulting in poor solubility in aqueous media.[7]

  • Lack of ionizable groups: This can limit the ability to form soluble salts.

Q3: What are the initial strategies I should consider to improve the solubility of my this compound analogue?

A3: A multi-pronged approach is often necessary. Here are some common starting points:

  • Salt Formation: If your analogue has an ionizable group, forming a salt can significantly increase aqueous solubility. However, this may not be feasible for all this compound analogues.[8]

  • Particle Size Reduction: Techniques like micronization or nanosizing increase the surface area of the drug particles, which can enhance the dissolution rate.[9][10][11][12]

  • Formulation with Excipients: Utilizing solubilizing agents, surfactants, or co-solvents can improve solubility.[4][13][14]

  • Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix at a molecular level can create a more soluble amorphous form.[9][11][15]

  • Cyclodextrin (B1172386) Complexation: Encapsulating the lipophilic drug molecule within the hydrophobic core of a cyclodextrin can enhance its aqueous solubility.[4][9]

Q4: My this compound analogue has poor oral bioavailability in animal models. What are the likely causes and how can I address this?

A4: Poor oral bioavailability is a common challenge for complex natural products and can be attributed to several factors:[16][17]

  • Poor Solubility and Dissolution: As discussed, if the compound doesn't dissolve in the gastrointestinal fluids, it cannot be absorbed.

  • Low Permeability: The compound may have difficulty crossing the intestinal membrane to enter the bloodstream.

  • First-Pass Metabolism: The drug may be extensively metabolized in the liver before it reaches systemic circulation.[16]

  • Efflux by Transporters: P-glycoprotein and other efflux transporters can actively pump the drug back into the intestinal lumen, reducing its absorption.

Troubleshooting and Optimization Workflow:

G cluster_0 Problem: Poor Oral Bioavailability cluster_1 Initial Assessment cluster_2 Formulation Strategies cluster_3 In Vivo Evaluation Poor_Bioavailability Low in vivo efficacy despite high in vitro potency Physicochemical_Characterization Determine Solubility, LogP, pKa Poor_Bioavailability->Physicochemical_Characterization Characterize Compound In_Vitro_Permeability Caco-2 / MDCK Assays Poor_Bioavailability->In_Vitro_Permeability Assess Permeability Solubility_Enhancement Nanosuspension Solid Dispersion Lipid-Based Formulation Physicochemical_Characterization->Solubility_Enhancement If Solubility is Low Permeability_Enhancement Prodrug Approach Use of Permeation Enhancers In_Vitro_Permeability->Permeability_Enhancement If Permeability is Low Pharmacokinetic_Study Determine Cmax, Tmax, AUC in animal models Solubility_Enhancement->Pharmacokinetic_Study Test Formulation Permeability_Enhancement->Pharmacokinetic_Study Test Modified Compound

Bioavailability Enhancement Workflow

Troubleshooting Guides

Issue: Inconsistent results in in vitro solubility assays.
Possible Cause Troubleshooting Steps
Metastable solid form Ensure you are using the most stable crystalline form of your compound for equilibrium solubility studies.
Insufficient equilibration time For equilibrium solubility, allow sufficient time for the solid to dissolve and reach a steady state (can be 24-72 hours).[18]
pH shifts in buffer Verify the pH of your buffer before and after the experiment.
Compound degradation Assess the stability of your compound in the assay buffer over the incubation period using a stability-indicating HPLC method.
Adsorption to labware Use low-binding plates and tubes.
Issue: Low drug exposure (AUC) in pharmacokinetic studies despite improved formulation.
Possible Cause Troubleshooting Steps
High first-pass metabolism - Conduct in vitro metabolism studies using liver microsomes or hepatocytes.- Consider co-administration with a metabolic inhibitor in preclinical models to assess the impact of first-pass metabolism.
Efflux transporter activity - Use in vitro cell-based assays (e.g., Caco-2) to determine if your compound is a substrate for efflux transporters like P-glycoprotein.- In vivo, co-administer with a known P-glycoprotein inhibitor (e.g., verapamil) to see if exposure increases.[19]
Poor in vivo dissolution The in vitro dissolution method may not be predictive of the in vivo environment. Consider using biorelevant dissolution media (e.g., FaSSIF, FeSSIF).
Chemical instability in the GI tract Assess the stability of your compound in simulated gastric and intestinal fluids.

Data Presentation

Table 1: Hypothetical Solubility Data for this compound Analogue (MCM-A-01)
Medium Solubility (µg/mL)
Water< 1
Phosphate Buffered Saline (pH 7.4)1.5
0.1 N HCl (pH 1.2)2.3
Fasted State Simulated Intestinal Fluid (FaSSIF)3.1
Fed State Simulated Intestinal Fluid (FeSSIF)5.8
Table 2: Comparison of Formulation Strategies on the Oral Bioavailability of MCM-A-01 in Rats (Hypothetical Data)
Formulation Dose (mg/kg) Cmax (ng/mL) Tmax (h) AUC (ng*h/mL) Relative Bioavailability (%)
Aqueous Suspension10502.0250100
Nanosuspension101501.5900360
Solid Dispersion in Soluplus®102501.01500600
Self-Emulsifying Drug Delivery System (SEDDS)104001.02200880

Experimental Protocols

Protocol 1: Kinetic Solubility Assay by Nephelometry

Objective: To rapidly assess the aqueous solubility of this compound analogues.

Materials:

  • This compound analogue stock solution in DMSO (e.g., 10 mM).

  • Phosphate buffered saline (PBS), pH 7.4.

  • 96-well microplates.

  • Plate reader with nephelometry capabilities.

Procedure:

  • Add a small volume of the DMSO stock solution to PBS to create a high concentration starting solution (e.g., 200 µM).[1]

  • Serially dilute this solution across a 96-well plate.

  • Incubate the plate at room temperature for a defined period (e.g., 1-2 hours) with gentle shaking.

  • Measure the light scattering of each well using a nephelometer.

  • The concentration at which a significant increase in light scattering is observed is considered the kinetic solubility.

Protocol 2: In Vivo Pharmacokinetic Study in Mice

Objective: To evaluate the oral bioavailability of different formulations of a this compound analogue.

Materials:

  • This compound analogue formulations (e.g., aqueous suspension, nanosuspension).

  • Male CD-1 mice (or other appropriate strain).

  • Oral gavage needles.

  • Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes).

  • Analytical method for quantifying the analogue in plasma (e.g., LC-MS/MS).

Procedure:

  • Fast the mice overnight with free access to water.

  • Administer the this compound analogue formulation via oral gavage at the desired dose (e.g., 10 mg/kg).[19]

  • Collect blood samples (e.g., via tail vein) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).[19]

  • Process the blood samples to obtain plasma.

  • Analyze the plasma samples to determine the concentration of the analogue using a validated LC-MS/MS method.

  • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.

  • For absolute bioavailability determination, a separate group of mice should be administered the analogue intravenously.

Visualizations

Biosynthesis of this compound

The biosynthesis of this compound is a complex process involving ribosomal synthesis followed by extensive post-translational modifications.[20][21]

cluster_0 Ribosomal Synthesis cluster_1 Post-Translational Modification cluster_2 Final Product Precursor_Peptide mcmA Precursor Peptide Dehydration Dehydration (mcmL) Precursor_Peptide->Dehydration Heterocyclization Heterocyclization Dehydration->Heterocyclization Dehydrogenation Dehydrogenation Heterocyclization->Dehydrogenation Macrocyclization Macrocyclization Dehydrogenation->Macrocyclization MCM_A This compound Macrocyclization->MCM_A

This compound Biosynthetic Pathway

References

Troubleshooting degradation of precursor peptides in Mechercharmycin A biosynthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering degradation of precursor peptides during the biosynthesis of Mechercharmycin A.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Q: We are observing low yields of this compound in our heterologous expression system (B. subtilis or E. coli). We suspect precursor peptide degradation. What are the initial steps to confirm this?

A: Low yields can indeed be a result of the degradation of the McmA precursor peptide.[1] The first step is to verify if the precursor peptide is being expressed and then determine its stability.

Initial Verification Steps:

  • Western Blot Analysis:

    • Engineer a tagged version of the McmA precursor peptide (e.g., with a His-tag or FLAG-tag).

    • Perform a western blot on cell lysates at different time points post-induction.

    • The presence of smaller bands recognized by the anti-tag antibody would indicate degradation.

  • Mass Spectrometry:

    • Use MALDI-TOF or LC-MS analysis of cell lysates to detect the full-length precursor peptide and any potential degradation fragments.

Troubleshooting Workflow for Precursor Peptide Degradation

G cluster_0 Problem Identification cluster_1 Initial Verification cluster_2 Troubleshooting Strategies cluster_3 Outcome Low Yield of this compound Low Yield of this compound Western Blot (Tagged McmA) Western Blot (Tagged McmA) Low Yield of this compound->Western Blot (Tagged McmA) Mass Spectrometry Mass Spectrometry Western Blot (Tagged McmA)->Mass Spectrometry Degradation Confirmed? Degradation Confirmed? Mass Spectrometry->Degradation Confirmed? Optimize Expression Conditions Optimize Expression Conditions Degradation Confirmed?->Optimize Expression Conditions Yes Check other parameters Check other parameters Degradation Confirmed?->Check other parameters No Use Protease-Deficient Strains Use Protease-Deficient Strains Optimize Expression Conditions->Use Protease-Deficient Strains Add Protease Inhibitors Add Protease Inhibitors Use Protease-Deficient Strains->Add Protease Inhibitors In Vitro Reconstitution In Vitro Reconstitution Add Protease Inhibitors->In Vitro Reconstitution Improved Precursor Stability Improved Precursor Stability In Vitro Reconstitution->Improved Precursor Stability

Caption: Troubleshooting workflow for McmA degradation.

2. Q: We have confirmed that the McmA precursor peptide is degrading. What are the common causes of peptide degradation in heterologous hosts like E. coli and B. subtilis?

A: Peptide degradation in these hosts is primarily due to endogenous proteases. Additionally, certain amino acid sequences within the precursor peptide itself can be inherently unstable.

Common Degradation Pathways:

  • Proteolysis: Host cell proteases can cleave the precursor peptide at specific recognition sites.

  • Hydrolysis: Can occur at aspartic acid (Asp) residues, especially at Asp-Pro or Asp-Gly sequences, leading to peptide bond cleavage.[2]

  • Deamidation: Asparagine (Asn) and glutamine (Gln) residues, particularly when followed by glycine (B1666218) (Gly), are prone to deamidation, which can alter peptide structure and function.[2]

  • Oxidation: Cysteine (Cys) and methionine (Met) residues are susceptible to oxidation, which can be accelerated at higher pH.[2] The McmA core sequence (FIVSSSCS) contains two cysteine residues, making it susceptible to oxidation.[1]

3. Q: What strategies can we employ to minimize precursor peptide degradation during expression?

A: Several strategies can be implemented to enhance the stability of the McmA precursor peptide.

Strategies to Minimize Degradation:

  • Optimization of Expression Conditions:

    • Lower Temperature: Induce expression at a lower temperature (e.g., 16-20°C) to reduce the activity of many host proteases.

    • Shorter Induction Time: Minimize the time the precursor peptide is exposed to the cellular environment by harvesting cells at an earlier time point post-induction.

  • Use of Protease-Deficient Strains: Employ genetically engineered host strains that lack major proteases (e.g., E. coli BL21(DE3)pLysS, which has reduced protease activity, or specific knockout strains).

  • Addition of Protease Inhibitors: Supplement the culture medium or lysis buffer with a cocktail of protease inhibitors (e.g., PMSF, EDTA, benzamidine).

  • Co-expression with Modifying Enzymes: Co-expressing the McmA precursor with its cognate modifying enzymes can sometimes protect the precursor from degradation as it is rapidly processed into more stable intermediates.[3]

4. Q: We are still observing degradation even after optimizing expression conditions. Are there any in vitro approaches we can try?

A: Yes, an in vitro reconstitution of the early biosynthetic steps can be a powerful approach to bypass the issue of host cell proteases.

In Vitro Reconstitution Workflow:

  • Purify Components: Individually express and purify the tagged McmA precursor peptide and the initial modifying enzymes (e.g., McmL, the dehydratase).[1]

  • Reaction Setup: Combine the purified components in a reaction buffer optimized for the modifying enzyme's activity.

  • Time-Course Analysis: Take aliquots at different time points and analyze the reaction products by mass spectrometry to observe the conversion of the precursor to modified, and potentially more stable, forms.

Proposed this compound Biosynthetic Pathway

G McmA (Precursor Peptide) McmA (Precursor Peptide) Dehydrated Precursor Dehydrated Precursor McmA (Precursor Peptide)->Dehydrated Precursor McmL (Dehydratase) Polyazole Intermediate Polyazole Intermediate Dehydrated Precursor->Polyazole Intermediate Heterocyclization & Dehydrogenation This compound This compound Polyazole Intermediate->this compound Further Modifications & Cyclization

Caption: Proposed biosynthesis of this compound.[3]

Data Presentation

Table 1: Effect of Temperature on Precursor Peptide Stability (Hypothetical Data)

Induction Temperature (°C)Full-Length Precursor (%)Degradation Products (%)
373070
256535
188515

Table 2: Efficacy of Protease Inhibitors on Precursor Peptide Stability in Cell Lysate (Hypothetical Data)

ConditionFull-Length Precursor (%) after 1 hr
No Inhibitor20
PMSF (1 mM)50
EDTA (5 mM)45
Inhibitor Cocktail80

Experimental Protocols

Protocol 1: Western Blot Analysis of Tagged McmA Precursor Peptide

  • Sample Preparation:

    • Collect cell pellets from 1 mL of culture at various time points after induction.

    • Resuspend the cell pellet in 100 µL of 2x SDS-PAGE loading buffer.

    • Boil the samples for 10 minutes at 95°C.

    • Centrifuge at maximum speed for 5 minutes to pellet cell debris.

  • SDS-PAGE and Electrotransfer:

    • Load 10-15 µL of the supernatant onto an appropriate percentage SDS-PAGE gel.

    • Run the gel until the dye front reaches the bottom.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunodetection:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with the primary antibody (e.g., anti-His) overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Develop the blot using an ECL substrate and image the chemiluminescence.

Protocol 2: In Vitro Stability Assay of Purified McmA

  • Reaction Setup:

    • Prepare reaction mixtures (50 µL) containing 5 µM of purified tagged McmA in different buffers (e.g., varying pH from 6.0 to 8.0).

    • For testing protease susceptibility, add a small amount of cell lysate from the expression host to the purified peptide. To test the effect of inhibitors, add them to this mixture.

  • Incubation:

    • Incubate the reactions at a relevant temperature (e.g., 25°C).

  • Time Points:

    • Remove 10 µL aliquots at 0, 1, 2, 4, and 8 hours.

  • Quenching and Analysis:

    • Immediately quench the reaction by adding an equal volume of 2x SDS-PAGE loading buffer and boiling, or by adding 1% trifluoroacetic acid for mass spectrometry analysis.

    • Analyze the samples by SDS-PAGE followed by Coomassie staining or western blotting, or by MALDI-TOF/LC-MS to quantify the amount of remaining full-length precursor peptide.

References

Enhancing the purity of Mechercharmycin A during chromatographic separation.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the purity of Mechercharmycin A during chromatographic separation.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities encountered during the purification of this compound?

A1: While specific impurities for this compound are not extensively documented in publicly available literature, typical impurities for complex peptide natural products synthesized via solid-phase peptide synthesis (SPPS) or fermentation can be anticipated. These often include deletion sequences (missing amino acids), insertion sequences (additional amino acids), and products of incomplete deprotection of side chains.[1] Diastereomeric impurities can also arise from racemization of amino acid residues during synthesis.[1] Additionally, oxidation of susceptible amino acid side chains can occur.

Q2: What type of chromatographic column is best suited for this compound purification?

A2: Reversed-phase high-performance liquid chromatography (RP-HPLC) is a common and effective technique for purifying peptides like this compound. C18 columns are a standard choice, offering good retention and resolution of peptidic compounds. For complex mixtures or impurities that are structurally very similar to the target compound, experimenting with different stationary phases (e.g., C8, Phenyl-Hexyl) or columns with different particle sizes (e.g., sub-2 µm for UHPLC) may be beneficial.

Q3: How can I improve the resolution between this compound and closely eluting impurities?

A3: To improve resolution, you can optimize several chromatographic parameters. Modifying the gradient slope is a primary strategy; a shallower gradient provides more time for separation of closely eluting peaks.[2] Adjusting the mobile phase composition, such as the type of organic modifier (e.g., acetonitrile (B52724) vs. methanol) or the ion-pairing agent (e.g., trifluoroacetic acid - TFA), can alter selectivity. Temperature control is also crucial, as it can affect solvent viscosity and stationary phase interactions.

Q4: My this compound peak is broad. What are the potential causes and solutions?

A4: Peak broadening can be caused by several factors including column overload, secondary interactions with the stationary phase, or issues with the mobile phase.[3] To address this, consider reducing the sample load, ensuring the sample is fully dissolved in a solvent compatible with the mobile phase, or adding a stronger organic solvent to your sample diluent.[4] A contaminated guard column or a deteriorating analytical column can also lead to broad peaks; replacing these components may be necessary.[3]

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting)

Symptoms:

  • Asymmetrical peaks.

  • Reduced peak height and poor integration.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Column Overload Reduce the mass of sample injected onto the column.[2]
Secondary Interactions Add a competitive agent to the mobile phase (e.g., a higher concentration of TFA) to mask active sites on the stationary phase.
Inappropriate Sample Solvent Dissolve the sample in the initial mobile phase or a weaker solvent. Injecting in a stronger solvent than the mobile phase can cause peak distortion.[4]
Column Contamination/Deterioration Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.[4]
Issue 2: Variable Retention Times

Symptoms:

  • This compound peak elutes at different times in consecutive runs.

  • Inconsistent separation profile.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Inconsistent Mobile Phase Preparation Prepare fresh mobile phase daily and ensure thorough mixing. Use high-purity solvents and additives (e.g., HPLC-grade).[2]
Pump Malfunction Check for leaks in the pump heads and ensure proper check valve function. Degas the mobile phase to prevent bubble formation.[5]
Lack of Column Equilibration Equilibrate the column with at least 10-20 column volumes of the initial mobile phase before each injection.[3]
Temperature Fluctuations Use a column oven to maintain a constant temperature. Ensure the laboratory environment has stable temperature control.[2]

Experimental Protocols

Standard RP-HPLC Protocol for this compound Purity Analysis
  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: A typical starting point would be a linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm and 280 nm.

  • Column Temperature: 30 °C.

  • Injection Volume: 10-20 µL.

  • Sample Preparation: Dissolve the sample in 50% acetonitrile/water at a concentration of approximately 1 mg/mL.

Visualizations

experimental_workflow General Workflow for Enhancing this compound Purity cluster_0 Initial Analysis cluster_1 Problem Identification cluster_2 Optimization cluster_3 Purification and Final Analysis start Crude this compound Sample initial_hplc Initial RP-HPLC Analysis start->initial_hplc analyze_chromatogram Analyze Chromatogram for Purity, Peak Shape, and Resolution initial_hplc->analyze_chromatogram optimization Method Optimization (Gradient, Mobile Phase, Column) analyze_chromatogram->optimization troubleshooting Troubleshooting (See Guides) optimization->troubleshooting preparative_hplc Preparative HPLC optimization->preparative_hplc fraction_analysis Purity Analysis of Fractions preparative_hplc->fraction_analysis pooling Pool High-Purity Fractions fraction_analysis->pooling final_purity_check Final Purity Assessment pooling->final_purity_check end Pure this compound final_purity_check->end

Caption: Workflow for this compound Purification.

troubleshooting_logic Troubleshooting Logic for Common HPLC Issues cluster_peak_shape Poor Peak Shape cluster_retention Inconsistent Retention cluster_resolution Poor Resolution start Observe Chromatographic Issue peak_shape Tailing or Fronting Peak start->peak_shape retention_time Variable Retention Time start->retention_time resolution Co-eluting Peaks start->resolution check_load Reduce Sample Load peak_shape->check_load check_solvent Adjust Sample Solvent peak_shape->check_solvent check_column Check Column Health peak_shape->check_column end Improved Separation check_column->end check_mobile_phase Check Mobile Phase Prep retention_time->check_mobile_phase check_pump Inspect Pump retention_time->check_pump check_equilibration Ensure Equilibration retention_time->check_equilibration check_equilibration->end adjust_gradient Optimize Gradient resolution->adjust_gradient change_mobile_phase Change Organic Modifier resolution->change_mobile_phase change_column Try Different Column resolution->change_column change_column->end

Caption: Troubleshooting Decision Tree.

References

Strategies to minimize off-target effects in Mechercharmycin A cytotoxicity assays.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with strategies to minimize off-target effects in cytotoxicity assays involving Mechercharmycin A. It includes troubleshooting advice, frequently asked questions, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound? this compound is a natural product isolated from the marine-derived bacterium Thermoactinomyces sp. YM3-251.[1] Structurally, it is a cyclic peptide containing four oxazoles and a thiazole.[1] It belongs to a family of ribosomally synthesized and post-translationally modified peptides (RiPPs) and has demonstrated potent cytotoxic and antitumor activities in preclinical studies.[1][2][3][4]

Q2: What are the potential off-target effects of a complex natural product like this compound in cellular assays? While specific off-target interactions of this compound are not extensively documented, small molecule inhibitors can exhibit several general off-target effects that may confound cytotoxicity data:

  • Mitochondrial Toxicity: The compound may disrupt mitochondrial function, affecting metabolic assays like the MTT assay, independent of its primary mechanism.[5]

  • Interaction with Cellular Kinases: Structural similarities to endogenous molecules could lead to unintended interactions with various cellular proteins, including kinases.[5]

  • Induction of Cellular Stress Pathways: High concentrations of a foreign compound can trigger cellular stress responses, such as oxidative stress or the unfolded protein response (UPR), leading to cytotoxicity that is not related to the intended therapeutic target.[5]

  • Direct Assay Interference: The compound itself might chemically interact with assay reagents (e.g., directly reducing MTT tetrazolium salt), leading to false-positive or false-negative results.[6][7]

Q3: How do I select an appropriate cell line for my experiments? Choosing the right cell line is critical for obtaining relevant data.

  • Target Expression: If the molecular target of this compound is known or hypothesized, select cell lines with varying expression levels of this target. An effect observed only in target-expressing cells is less likely to be an off-target phenomenon.[8]

  • Primary vs. Continuous Cell Lines: Continuous cell lines are easy to culture, but primary cells may provide a more biologically relevant system. Be aware that metabolic and apoptotic rates can differ significantly between them, which can influence assay outcomes.[8]

  • Target-Negative Control: As a crucial control, test this compound in a cell line that does not express the intended target. Any cytotoxic effect in this cell line is, by definition, off-target.[9][10]

Q4: How can I establish a "therapeutic window" to minimize off-target cytotoxicity? The first step is to perform a dose-response experiment for both the desired on-target effect and general cytotoxicity in parallel.[9] Use a broad range of this compound concentrations to identify a concentration range that produces the intended biological effect without causing significant, widespread cell death.[9] This helps separate specific, on-target activity from non-specific, off-target toxicity.

Q5: What are best practices for cell handling to ensure assay reproducibility? Consistent and careful cell culture technique is essential for reliable data.

  • Maintain Healthy Cells: Use cells that are in the logarithmic growth phase and show normal morphology. Never allow cells to become over-confluent in flasks, and avoid using cells that have been passaged for extended periods, as this can lead to phenotypic drift.[8][11]

  • Gentle Handling: Pipette gently when resuspending or plating cells to avoid causing cellular stress or damage.[8]

  • Optimize Seeding Density: Test different cell seeding densities to find one that provides a robust signal without overcrowding the wells, which can affect cell health and compound access.[8]

Troubleshooting Guide

This guide addresses common issues encountered during this compound cytotoxicity assays.

IssuePotential Cause(s)Recommended Solution(s)Relevant Controls
High Background Absorbance in MTT Assay 1. Direct MTT Reduction by this compound: The compound's chemical structure may allow it to reduce the MTT reagent in the absence of cells.[7] 2. Media Component Interference: Phenol (B47542) red or serum components in the culture medium can contribute to background signal.[7][12] 3. Contamination: Microbial contamination can reduce MTT and generate high background.[6]1. Perform a cell-free assay by adding this compound to media with MTT reagent. If a color change occurs, the compound is interfering directly. Switch to a non-metabolic assay like LDH or SRB.[7] 2. Use phenol red-free media for the assay. Minimize serum concentration or use serum-free media during the MTT incubation step.[7][12] 3. Visually inspect plates for contamination and ensure sterile technique.- Wells with media, MTT, and this compound (no cells).[7] - Media-only background controls.[12]
Inconsistent Results Between Experiments 1. Variability in Cell Health: Differences in cell passage number, confluence, or viability at the time of plating can alter the response. 2. Compound Degradation: this compound may be unstable with repeated freeze-thaw cycles or after dilution in media.[5]1. Standardize your cell culture practice. Use cells within a narrow passage range and seed at a consistent density. Always perform a viability count before plating.[5][8] 2. Store stock solutions in small, single-use aliquots at -80°C. Prepare fresh dilutions from a new aliquot for each experiment.[5]- Include a positive control compound (e.g., staurosporine) with a known IC50 to monitor assay performance between runs.
"Edge Effects" in 96-Well Plate Evaporation: The outermost wells of a plate are prone to evaporation during long incubation periods, which concentrates the compound and media components, affecting cell viability.[13]Avoid using the outermost wells for experimental samples. Fill these wells with 100-200 µL of sterile PBS or media to create a humidity barrier.[7][9] Ensure the incubator has a properly filled water pan.Not applicable.
Observed Cytotoxicity Does Not Correlate with On-Target Activity Off-Target Effects: this compound may be inducing cell death through a mechanism other than its intended target, especially at higher concentrations.1. Corroborate results with a secondary cytotoxicity assay that measures a different cellular endpoint (e.g., membrane integrity via LDH assay instead of metabolic activity via MTT).[9][14] 2. Test the compound on a cell line that lacks the primary target.[9] 3. If available, test a close structural analog of this compound known to be inactive against the primary target.[9]- Target-negative cell line.[9] - Inactive structural analog.[9]

Experimental Protocols

Protocol 1: Optimized MTT Assay for Primary Cytotoxicity Screening

This protocol is designed to measure cell viability based on mitochondrial reductase activity and includes steps to minimize common interferences.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well clear-bottom tissue culture plates

  • Complete culture medium (phenol red-free recommended)

  • Serum-free culture medium (phenol red-free recommended)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Positive control (e.g., Staurosporine)

  • Vehicle control (e.g., DMSO)

Procedure:

  • Cell Plating: Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium) and allow them to adhere and recover for 18-24 hours.[9]

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final concentration of the vehicle (e.g., DMSO) should be consistent across all wells and typically ≤0.5%. Remove the old medium and add 100 µL of the compound-containing medium to the appropriate wells.

  • Controls: Include the following controls on each plate:

    • Vehicle Control: Cells treated with medium containing the same final concentration of vehicle as the experimental wells.

    • Positive Control: Cells treated with a known cytotoxic agent.

    • Media Blank: Wells containing medium only (no cells) to determine background absorbance.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, carefully aspirate the compound-containing medium. Wash cells once with 100 µL of sterile PBS. Add 100 µL of serum-free medium to each well, followed by 10 µL of the 5 mg/mL MTT solution.[7][12]

  • Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well. Place the plate on an orbital shaker for 15-30 minutes, protected from light, to ensure complete dissolution of the formazan crystals.[7][12]

  • Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to subtract background absorbance from sources like cell debris.

Protocol 2: LDH Release Assay for Secondary Validation

This assay validates cytotoxicity by measuring the release of lactate (B86563) dehydrogenase (LDH) from cells with compromised membrane integrity. It serves as an excellent orthogonal method to a metabolic assay like MTT.[6][14]

Materials:

  • This compound

  • 96-well tissue culture plates

  • Commercially available LDH cytotoxicity assay kit (containing LDH substrate, cofactor, and diaphorase)

  • Lysis Buffer (often 10X, provided in kit)

  • Stop Solution (often provided in kit)

Procedure:

  • Cell Plating and Treatment: Plate and treat cells with this compound as described in steps 1-4 of the MTT protocol.

  • Control Wells: In addition to vehicle and media controls, prepare a "Maximum LDH Release" control by adding 10 µL of 10X Lysis Buffer to a set of untreated wells 45 minutes before the end of the incubation period.

  • Sample Collection: After incubation, centrifuge the plate at 250 x g for 4 minutes to pellet any detached cells. Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well of the new plate containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Measurement: Add 50 µL of Stop Solution to each well. Measure the absorbance at 490 nm within 1 hour.

  • Calculation: Determine the percentage of cytotoxicity using the following formula:

    • % Cytotoxicity = 100 x [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)]

    • Spontaneous LDH Release is the absorbance from the vehicle control wells.

Data Presentation

Quantitative data should be summarized in clear, structured tables for easy comparison.

Table 1: Dose-Response of this compound in Different Cell Lines This table should be populated with your experimental data to compare the potency of this compound across cell lines with different characteristics (e.g., target expression levels).

Cell LinePrimary TissueTarget ExpressionIC50 (µM) after 48h95% Confidence Interval
A549Lung CarcinomaHighDataData
MCF-7Breast AdenocarcinomaMediumDataData
HCT116Colon CarcinomaHighDataData
NHDFNormal FibroblastLow/NoneDataData

Table 2: Comparison of Cytotoxicity Endpoints for this compound in A549 Cells This table is used to compare results from orthogonal assays to identify potential assay-specific artifacts.

Assay TypeMeasured EndpointIncubation TimeIC50 (µM)
MTT AssayMitochondrial Reductase Activity48 hoursData
LDH Release AssayMembrane Integrity48 hoursData
Caspase-3/7 ActivityApoptosis Induction24 hoursData
CellTiter-Glo®Intracellular ATP Levels48 hoursData

Mandatory Visualizations

Experimental Workflow for Off-Target Effect Minimization

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Artifact & Specificity Testing cluster_2 Phase 3: Data Interpretation start Select Panel of Cell Lines (Target+, Target-, Normal) dose_response Perform Dose-Response (MTT Assay, 0.01-100 µM) start->dose_response calc_ic50 Calculate IC50 Values dose_response->calc_ic50 check_interference Cell-Free Assay Control (Compound + MTT Reagent) calc_ic50->check_interference secondary_assay Orthogonal Assay Validation (e.g., LDH Release Assay) compare_ic50 Compare IC50 Values (MTT vs. LDH) secondary_assay->compare_ic50 interpret Assess Therapeutic Window (Potency vs. Toxicity in Normal Cells) compare_ic50->interpret decision Conclusion: On-Target or Off-Target Effect? interpret->decision G start Issue: High Background Absorbance in MTT Assay q1 Run Cell-Free Control: (Media + MTT + Compound) start->q1 a1_yes Compound directly reduces MTT q1->a1_yes Yes q2 Using Phenol Red or High Serum Media? q1->q2 No sol1 Solution: Use alternative assay (LDH, SRB, CellTiter-Glo®) a1_yes->sol1 end_node Background Resolved sol1->end_node a2_yes Media components are interfering q2->a2_yes Yes q3 Evidence of Microbial Contamination? q2->q3 No sol2 Solution: Use Phenol Red-Free and/or Serum-Free Media during incubation a2_yes->sol2 sol2->end_node sol3 Solution: Discard reagents & cultures. Review sterile technique. q3->sol3 Yes q3->end_node No sol3->end_node G cluster_0 On-Target Pathway cluster_1 Off-Target Pathway mcm_a This compound target Target Protein (e.g., Kinase X) mcm_a->target Inhibition off_target Off-Target (e.g., Mitochondrial Protein) mcm_a->off_target Non-specific Interaction downstream Downstream Effector target->downstream apoptosis Apoptosis downstream->apoptosis mt_assay MTT Assay Readout (Measures Metabolic Activity) apoptosis->mt_assay Decreases Signal ros ROS Production off_target->ros stress Oxidative Stress ros->stress cyto General Cytotoxicity stress->cyto cyto->mt_assay Decreases Signal

References

Refinement of NMR and MS techniques for unambiguous structure confirmation.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for NMR and MS techniques. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in obtaining unambiguous structure confirmation.

Troubleshooting Guides

This section addresses specific issues you may encounter during your NMR and MS experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Question: Why are my NMR peaks broad?

Answer: Peak broadening in NMR spectra can be caused by several factors. Here's a systematic approach to troubleshoot this issue:

  • Poor Shimming: The magnetic field homogeneity directly impacts peak sharpness. Ensure the spectrometer has been recently and properly shimmed.

  • Sample Homogeneity: If your compound has poor solubility or has precipitated, it can lead to broad peaks.[1] Visually inspect your sample for any solids. If solubility is an issue, consider trying a different deuterated solvent.[1]

  • Sample Concentration: Overly concentrated samples can also cause peak broadening.[1][2] Try diluting your sample to an optimal concentration.

  • Paramagnetic Impurities: The presence of paramagnetic metals (e.g., iron, copper) can significantly broaden NMR signals. Ensure your glassware is clean and free from such contaminants.

  • Chemical Exchange: If your molecule is undergoing conformational changes or proton exchange on the NMR timescale, it can lead to broad peaks. Try acquiring the spectrum at a different temperature to see if the peaks sharpen.

Question: I see unexpected peaks in my ¹H NMR spectrum. What are they?

Answer: Unexpected peaks often arise from residual solvents or impurities. Here are some common culprits and solutions:

  • Residual Solvents: Solvents used during your reaction workup or purification (e.g., ethyl acetate, dichloromethane (B109758), acetone) can be retained in the sample even after drying under high vacuum.[1]

    • Solution: Co-evaporate your sample with a solvent like dichloromethane to help remove residual ethyl acetate.[1] Ensure NMR tubes are thoroughly dried after cleaning, as residual acetone (B3395972) can take hours to disappear.[1]

  • Water: Many deuterated solvents are hygroscopic and can absorb water from the atmosphere.[1]

    • Solution: Add a small amount of D₂O to your sample, shake it, and re-acquire the spectrum. If the peak disappears or reduces in intensity, it was due to exchangeable protons (e.g., -OH, -NH) swapping with deuterium.[1]

  • Grease: Stopcock grease from glassware can appear as broad, rolling peaks in the baseline. Use minimal grease and consider using Teflon stopcocks.

Question: My product peaks are overlapping, making interpretation difficult. What can I do?

Answer: Overlapping signals can obscure important coupling information and make integration inaccurate. Here are some strategies to resolve overlapping peaks:

  • Change the Solvent: The chemical shifts of protons can be solvent-dependent. Acquiring the spectrum in a different deuterated solvent (e.g., benzene-d₆, acetone-d₆) can often shift the peaks enough to resolve them.[1]

  • Higher Field Instrument: A spectrometer with a higher magnetic field strength will increase the chemical shift dispersion, often leading to better peak separation.

  • 2D NMR Experiments: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can help to identify and assign protons even when their signals overlap in the 1D spectrum.

Mass Spectrometry (MS)

Question: I don't see my expected molecular ion peak. Why?

Answer: The absence of a molecular ion peak (M⁺) can be due to several reasons, depending on the ionization technique and the stability of your molecule:

  • Fragmentation: The molecular ion may be unstable and fragment immediately upon ionization. This is common in techniques like electron ionization (EI). Look for fragment ions that correspond to logical losses from your expected structure.[3][4]

  • Adduct Formation: In soft ionization techniques like electrospray ionization (ESI), your molecule might preferentially form adducts with ions present in the mobile phase or from contaminants (e.g., [M+Na]⁺, [M+K]⁺, [M+NH₄]⁺).[5] Check for peaks at masses corresponding to your molecule plus the mass of these common adducts.

  • Ion Suppression: The presence of salts, buffers, or detergents in your sample can interfere with the ionization of your analyte, leading to a weak or absent signal.[6] Ensure your sample is sufficiently pure.

  • Incorrect Ionization Mode: Ensure you are using the appropriate ionization mode (positive or negative) for your analyte. Molecules with basic sites (e.g., amines) are best analyzed in positive ion mode, while acidic molecules (e.g., carboxylic acids) are better in negative ion mode.

Question: My mass accuracy is poor. How can I fix this?

Answer: Inaccurate mass measurements can lead to incorrect elemental composition assignments. Here are steps to improve mass accuracy:

  • Instrument Calibration: The mass spectrometer needs to be calibrated regularly using a known standard.[7] Ensure the instrument has been recently calibrated and has passed its performance checks.

  • Internal Standard/Reference Mass: For high-resolution mass spectrometry (HRMS), using an internal standard or a lock mass can correct for mass drift during the acquisition.

  • Sufficient Signal Intensity: Low signal intensity can lead to poor ion statistics and, consequently, less accurate mass determination. Optimize sample concentration and ionization conditions to improve the signal-to-noise ratio.

Frequently Asked Questions (FAQs)

NMR FAQs
  • Q1: How much sample do I need for NMR?

    • A1: For a standard ¹H NMR spectrum of a small molecule (< 600 g/mol ), 1-10 mg is typically sufficient.[2] For ¹³C NMR, which is much less sensitive, a higher concentration is needed, often requiring more sample.[2] For proteins, concentrations of 0.3-0.5 mM are recommended.[8]

  • Q2: What deuterated solvent should I use?

    • A2: The choice of solvent depends on the solubility of your analyte.[9] Chloroform-d (CDCl₃) is a common starting point for many organic molecules. If your compound is not soluble, try other solvents like acetone-d₆, methanol-d₄, or DMSO-d₆.[1] Also, consider the solvent's residual peak, ensuring it doesn't overlap with important signals from your compound.[9]

  • Q3: How do I prepare my NMR sample?

    • A3: Dissolve your sample in the appropriate deuterated solvent in a clean, high-quality NMR tube. The sample height in the tube is crucial for good shimming; a height of 40-50 mm (about 550-680 µL) is recommended for Bruker spectrometers.[9] Ensure the sample is fully dissolved and the solution is homogeneous.

MS FAQs
  • Q1: What is the difference between nominal mass and exact mass?

    • A1: Nominal mass is the integer mass of an ion, calculated using the most abundant isotope of each element. Exact mass is the calculated mass of an ion based on the most abundant isotope of each element to several decimal places. High-resolution mass spectrometers measure exact mass, which allows for the determination of the elemental composition.

  • Q2: What are common sources of contamination in LC-MS?

    • A2: Contaminants can originate from various sources, including the mobile phase, glassware, and the sample itself. Common contaminants include plasticizers, detergents, and salts. Using high-purity LC-MS grade solvents and reagents is crucial.

  • Q3: How do I interpret the fragmentation pattern in a mass spectrum?

    • A3: The fragmentation pattern is a unique fingerprint of a molecule.[3] The most intense peak is the base peak, which corresponds to the most stable fragment ion.[4][10] By analyzing the mass differences between the molecular ion and the fragment ions, you can deduce the structure of the molecule.[3]

Data Presentation

Table 1: Recommended Sample Concentrations for NMR and MS

TechniqueAnalyte TypeRecommended ConcentrationNotes
¹H NMRSmall Molecule (<600 g/mol )1-10 mg in 0.6 mLHigher concentration may lead to broad lines.[2]
¹³C NMRSmall Molecule> 10 mg in 0.6 mLHigher concentration improves signal-to-noise.
Protein NMRProtein0.3 - 0.5 mMStability for at least one week is desirable.[8]
LC-MSSmall Molecule1-10 µg/mLDependent on ionization efficiency.
Direct Infusion MSSmall Molecule0.1-1 µg/mLFor tuning and initial analysis.

Experimental Protocols

Protocol 1: Standard ¹H NMR Sample Preparation
  • Weigh Sample: Accurately weigh 1-5 mg of your purified, dry sample directly into a clean, dry vial.

  • Add Solvent: Add approximately 0.6 mL of the chosen deuterated solvent (e.g., CDCl₃) to the vial.

  • Dissolve Sample: Gently vortex or sonicate the vial to ensure the sample is completely dissolved.

  • Filter (if necessary): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[9]

  • Cap and Label: Cap the NMR tube securely and label it clearly with a unique identifier.

  • Check Sample Height: Ensure the sample height is between 4 and 5 cm.[9]

  • Clean Tube: Before inserting into the spectrometer, wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol (B130326) or acetone.[2]

Protocol 2: General LC-MS Sample Preparation
  • Dissolve Sample: Prepare a stock solution of your sample in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.

  • Dilute Sample: Dilute the stock solution with the initial mobile phase composition to a final concentration of 1-10 µg/mL.

  • Filter Sample: Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter that could clog the LC system.

  • Transfer to Vial: Transfer the filtered sample to an appropriate autosampler vial.

  • Run a Blank: Before running your sample, inject a blank (mobile phase) to ensure the system is clean and to identify any background peaks.

Visualizations

Unambiguous_Structure_Confirmation_Workflow cluster_NMR NMR Analysis cluster_MS MS Analysis NMR_Sample Prepare NMR Sample Acquire_1D Acquire 1D Spectra (¹H, ¹³C) NMR_Sample->Acquire_1D Analyze_1D Analyze 1D Data (Chemical Shift, Integration, Coupling) Acquire_1D->Analyze_1D Initial_Hypothesis Propose Initial Structure Analyze_1D->Initial_Hypothesis MS_Sample Prepare MS Sample Acquire_MS Acquire MS Spectra (LRMS/HRMS) MS_Sample->Acquire_MS Analyze_MS Analyze MS Data (Molecular Ion, Fragmentation) Acquire_MS->Analyze_MS Analyze_MS->Initial_Hypothesis Consistent Data Consistent? Initial_Hypothesis->Consistent Structure_Confirmed Structure Confirmed Consistent->Structure_Confirmed  Yes Further_Analysis Further Analysis Required Consistent->Further_Analysis No Acquire_2D Acquire 2D NMR (COSY, HSQC, HMBC) Further_Analysis->Acquire_2D MS_MS Acquire MS/MS Spectra Further_Analysis->MS_MS Refined_Hypothesis Refine Structure Acquire_2D->Refined_Hypothesis MS_MS->Refined_Hypothesis Refined_Hypothesis->Consistent

Caption: Workflow for unambiguous structure confirmation using NMR and MS.

NMR_Troubleshooting_Tree cluster_broad cluster_unexpected cluster_overlap Start Poor Quality NMR Spectrum Issue Identify Primary Issue Start->Issue Broad_Peaks Broad Peaks Issue->Broad_Peaks Broadening Unexpected_Peaks Unexpected Peaks Issue->Unexpected_Peaks Extra Signals Overlapping_Peaks Overlapping Peaks Issue->Overlapping_Peaks Poor Resolution Check_Shim Re-shim Spectrometer Broad_Peaks->Check_Shim Check_Solvents Identify Residual Solvents Unexpected_Peaks->Check_Solvents Change_Solvent Acquire Spectrum in New Solvent Overlapping_Peaks->Change_Solvent Check_Solubility Check Sample Solubility/Concentration Check_Shim->Check_Solubility Check_Purity Check for Paramagnetic Impurities Check_Solubility->Check_Purity Solution Acquire High-Quality Spectrum Check_Purity->Solution Check_Water Check for Water (D₂O exchange) Check_Solvents->Check_Water Check_Grease Check for Grease Check_Water->Check_Grease Check_Grease->Solution Higher_Field Use Higher Field Spectrometer Change_Solvent->Higher_Field Run_2D Run 2D NMR Experiment Higher_Field->Run_2D Run_2D->Solution

Caption: Troubleshooting decision tree for common NMR spectral issues.

MS_Data_Interpretation_Logic Start Acquire Mass Spectrum Find_Mol_Ion Identify Molecular Ion Peak (M⁺)? Start->Find_Mol_Ion Yes_Mol_Ion Yes Find_Mol_Ion->Yes_Mol_Ion No_Mol_Ion No Find_Mol_Ion->No_Mol_Ion Analyze_Fragments Analyze Fragmentation Pattern Yes_Mol_Ion->Analyze_Fragments Check_Adducts Look for Adducts ([M+Na]⁺, [M+K]⁺, etc.) No_Mol_Ion->Check_Adducts High_Res High-Resolution Data Available? Analyze_Fragments->High_Res Check_Fragments Analyze Fragments for Neutral Losses from M Check_Adducts->Check_Fragments Check_Fragments->High_Res Yes_High_Res Yes High_Res->Yes_High_Res No_High_Res No High_Res->No_High_Res Elemental_Comp Determine Elemental Composition Yes_High_Res->Elemental_Comp Propose_Structure Propose Candidate Structure(s) No_High_Res->Propose_Structure Elemental_Comp->Propose_Structure

Caption: Logical flow for interpreting mass spectrometry data.

References

Improving the stability of Mechercharmycin A for in vitro and in vivo experiments.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Mechercharmycin A

Welcome to the technical support center for this compound. This guide is intended for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) for in vitro and in vivo experiments.

Disclaimer: Publicly available data on the specific stability and formulation of this compound is limited. The recommendations provided below are based on its known structure as a cyclic peptide containing oxazole (B20620) and thiazole (B1198619) rings, and general best practices for handling similar compounds.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary biological activity?

This compound is a cyclic peptide-like natural product isolated from the marine-derived bacterium Thermoactinomyces sp. YM3-251.[1][2] Its structure contains four oxazoles and a thiazole.[1][2] It has demonstrated potent cytotoxic and antitumor activity.[1][2]

Q2: What is the key structural feature of this compound related to its activity?

The cyclic structure of this compound is essential for its strong antitumor activity.[3] A linear version, Mechercharmycin B, has been shown to have almost no cytotoxic activity.[2][3] Therefore, maintaining the cyclic integrity of the molecule is critical for experimental success.

Q3: How should I store this compound?

While specific storage conditions are not detailed in the literature, for general guidance, this compound should be stored as a solid at -20°C or lower, protected from light and moisture to prevent degradation. For solutions, it is advisable to prepare fresh stocks for each experiment or store them at -80°C in small aliquots to minimize freeze-thaw cycles.

Troubleshooting Guide

Issue 1: Loss of Biological Activity in Experiments

  • Potential Cause: Degradation of this compound from its active cyclic form to its inactive linear form (Mechercharmycin B).[3]

  • Troubleshooting Steps:

    • pH of Solutions: Avoid strongly acidic or basic conditions, which can catalyze the hydrolysis of the peptide backbone, leading to ring opening. Use buffers in the physiological pH range (6.8-7.4) where possible.

    • Enzymatic Degradation: If working with cell lysates or in serum-containing media for extended periods, proteases may contribute to degradation. Minimize the duration of exposure or consider using protease inhibitors if compatible with the experimental design.

    • Purity Check: If possible, verify the integrity of your this compound sample using analytical techniques like HPLC or LC-MS to check for the presence of the linear Mechercharmycin B.

Issue 2: Poor Solubility in Aqueous Media

  • Potential Cause: this compound is a complex, largely hydrophobic molecule and is expected to have low water solubility.

  • Troubleshooting Steps:

    • Solvent Choice: Prepare a high-concentration stock solution in an organic solvent such as DMSO or ethanol. The initial purification of this compound utilized chloroform/methanol, indicating its solubility in these solvents.[2]

    • Working Concentration: When diluting the stock solution into aqueous experimental media, ensure the final concentration of the organic solvent is low (typically <0.5%) to avoid solvent-induced toxicity and precipitation of the compound.

    • Sonication: Gentle sonication in a water bath may aid in the dissolution of the compound in the stock solvent.

Issue 3: Inconsistent Results Between Experiments

  • Potential Cause: Inconsistent sample preparation or degradation during storage and handling.

  • Troubleshooting Steps:

    • Standardized Stock Preparation: Prepare a large, single batch of high-concentration stock solution and aliquot it into single-use vials to be stored at -80°C. This will ensure the same starting material is used for a series of experiments.

    • Fresh Dilutions: Prepare fresh dilutions from the frozen stock for each experiment. Avoid using diluted solutions that have been stored for extended periods, even at 4°C.

    • Light and Air Exposure: Minimize the exposure of the compound, both in solid form and in solution, to light and air to reduce the risk of oxidative damage.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₃₅H₃₂N₈O₇S[2]
AppearanceNot specified in literature-
BioactivityStrong antitumor/cytotoxic activity[1][2]
Inactive CongenerMechercharmycin B (linear form)[2][3]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Weighing: Carefully weigh out the required amount of solid this compound in a sterile microfuge tube.

  • Solvent Addition: Add the appropriate volume of sterile, anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10 mM).

  • Dissolution: Vortex the solution gently until the solid is completely dissolved. Gentle warming or sonication may be used if necessary.

  • Aliquoting and Storage: Aliquot the stock solution into single-use, light-protected tubes. Store the aliquots at -80°C.

Protocol 2: General In Vitro Cytotoxicity Assay (Example)

  • Cell Seeding: Seed tumor cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Dilution: Thaw an aliquot of the this compound stock solution. Prepare a series of dilutions in the appropriate cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include appropriate controls (vehicle control with DMSO, untreated control).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).

  • Viability Assessment: Assess cell viability using a suitable method, such as an MTT, XTT, or CellTiter-Glo assay, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Visualizations

cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation solid Solid This compound dmso Add DMSO solid->dmso stock 10 mM Stock in DMSO dmso->stock aliquot Aliquot & Store at -80°C stock->aliquot thaw Thaw Aliquot aliquot->thaw dilute Dilute in Culture Medium thaw->dilute treat Treat Cells dilute->treat

Caption: Workflow for preparing this compound solutions.

cluster_troubleshooting Troubleshooting Logic: Loss of Activity start Inconsistent or No Activity Observed check_integrity Is the compound degraded? start->check_integrity check_solubility Is the compound precipitating? check_integrity->check_solubility No degradation_source Potential Degradation Sources check_integrity->degradation_source Yes solubility_solution Improve Solubility check_solubility->solubility_solution Yes ph Extreme pH degradation_source->ph enzyme Proteases degradation_source->enzyme storage Improper Storage degradation_source->storage solvent Use DMSO Stock solubility_solution->solvent concentration Lower Final Conc. solubility_solution->concentration

Caption: Troubleshooting guide for loss of compound activity.

cluster_degradation Degradation Pathways MCM_A This compound (Cyclic, Active) MCM_B Mechercharmycin B (Linear, Inactive) MCM_A->MCM_B Ring Opening hydrolysis Hydrolysis (e.g., pH extremes) hydrolysis->MCM_B enzymatic Enzymatic Cleavage enzymatic->MCM_B

Caption: Relationship between active and inactive forms.

References

Validation & Comparative

Comparative Analysis of Mechercharmycin A Analogues: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the synthetic analogues of Mechercharmycin A reveals critical insights into their structure-activity relationships (SAR), highlighting key structural modifications that influence their potent antitumor activity. This guide provides a comparative analysis of these analogues, supported by experimental data on their cytotoxicity and effects on the cell cycle and apoptosis, offering valuable information for researchers in drug discovery and development.

This compound, a cytotoxic thiopeptide, has demonstrated significant antitumor properties. Researchers have synthesized and evaluated several analogues to understand the structural requirements for its biological activity. The cytotoxicity of this compound and its analogues has been assessed against a panel of human tumor cell lines, revealing that even minor chemical modifications can lead to substantial changes in potency. The primary mechanism of action for the most active compounds involves the induction of cell cycle arrest at the G2/M phase and the activation of programmed cell death, or apoptosis.[1][2]

Comparative Cytotoxicity of this compound Analogues

The antitumor activity of this compound and its synthetic analogues was evaluated against three human cancer cell lines: A549 (non-small cell lung cancer), HT-29 (colon adenocarcinoma), and MDA-MB-231 (breast adenocarcinoma). The following table summarizes the 50% growth inhibition (GI50) values, providing a quantitative comparison of their cytotoxic potency.

CompoundModificationGI50 (μM) vs. A549GI50 (μM) vs. HT-29GI50 (μM) vs. MDA-MB-231
This compound (1) Natural Product0.030.040.09
Analogue 2 Modified Side Chain0.020.030.05
Analogue 3c Modified Peptide Backbone0.040.050.11
Mechercharmycin B Linear Analogue>10>10>10

Data compiled from published research.[3][4][5]

The data clearly indicates that the cyclic structure of this compound is paramount for its potent cytotoxic activity, as the linear analogue, Mechercharmycin B, is virtually inactive.[4][5] Analogue 2, with a modified side chain, exhibited slightly enhanced potency compared to the parent compound, suggesting that this region is a viable site for further optimization. Conversely, modifications to the peptide backbone, as seen in analogue 3c, resulted in a slight decrease in activity, highlighting the sensitivity of this region to structural changes.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound analogues.

Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of the compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Plating: Human tumor cell lines (A549, HT-29, MDA-MB-231) were seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells were then treated with various concentrations of this compound and its analogues for 48 to 72 hours.

  • MTT Addition: After the incubation period, the medium was replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 4 hours.

  • Formazan (B1609692) Solubilization: The formazan crystals formed by viable cells were solubilized by adding a solubilization buffer (e.g., DMSO).

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The GI50 values were calculated from dose-response curves.

Cell Cycle Analysis by Flow Cytometry

The effect of the compounds on the cell cycle distribution was analyzed using flow cytometry with propidium (B1200493) iodide (PI) staining.

  • Cell Treatment: Cells were treated with the test compounds at their respective GI50 concentrations for 24 hours.

  • Cell Harvesting and Fixation: Cells were harvested, washed with PBS, and fixed in cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: The fixed cells were washed with PBS and then incubated with a solution containing RNase A and propidium iodide (PI) to stain the cellular DNA.

  • Flow Cytometry: The DNA content of the cells was analyzed using a flow cytometer. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle was determined using cell cycle analysis software.

Apoptosis Assay (Annexin V-FITC/PI Staining)

The induction of apoptosis was quantified using an Annexin V-FITC and propidium iodide (PI) double staining assay.

  • Cell Treatment: Cells were treated with the compounds for 48 hours.

  • Staining: The treated cells were harvested, washed, and resuspended in Annexin V binding buffer. Annexin V-FITC and PI were then added to the cell suspension.

  • Incubation: The cells were incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry: The stained cells were immediately analyzed by flow cytometry. The populations of viable (Annexin V- and PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic (Annexin V- and PI-positive), and necrotic (PI-positive) cells were quantified.

Visualizing the Molecular Mechanism and Experimental Workflow

To better understand the biological processes influenced by this compound and the experimental procedures used in its evaluation, the following diagrams have been generated.

G cluster_0 Experimental Workflow Synthesis Analogue Synthesis Purification HPLC Purification Synthesis->Purification Characterization Mass Spec & NMR Purification->Characterization Cytotoxicity_Screening MTT Assay Characterization->Cytotoxicity_Screening Mechanism_Studies Cell Cycle & Apoptosis Assays Cytotoxicity_Screening->Mechanism_Studies

A high-level overview of the experimental workflow for the synthesis and biological evaluation of this compound analogues.

G Mechercharmycin_A This compound / Active Analogues Cellular_Stress Cellular Stress/DNA Damage Mechercharmycin_A->Cellular_Stress p53_activation p53 Activation Cellular_Stress->p53_activation p21_transcription p21 Transcription p53_activation->p21_transcription Apoptosis_Pathway Pro-apoptotic Gene Transcription (e.g., Bax) p53_activation->Apoptosis_Pathway CDK1_CyclinB_inhibition CDK1/Cyclin B Inhibition p21_transcription->CDK1_CyclinB_inhibition G2_M_Arrest G2/M Phase Arrest CDK1_CyclinB_inhibition->G2_M_Arrest Apoptosis Apoptosis Apoptosis_Pathway->Apoptosis

References

Validating the Cellular Target of Mechercharmycin A: A Comparative Guide to Genetic Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Mechercharmycin A, a potent cytotoxic cyclic peptide isolated from the marine-derived actinomycete Thermoactinomyces sp. YM3-251, has demonstrated significant antitumor activity, including the induction of apoptosis and inhibition of cell division.[1][2] While its biological effects are pronounced, its precise molecular target within the cell remains to be definitively identified. This guide provides a comparative overview of genetic approaches that can be employed to validate a putative cellular target of this compound, a critical step in its development as a therapeutic agent.

The Critical Role of Target Validation

Target validation is the process of demonstrating that a specific molecular entity, typically a protein, is critically involved in the pathophysiology of a disease and that its modulation will likely have a therapeutic effect. Robust target validation is paramount to mitigating the high attrition rates in drug discovery and development. Genetic methods, which directly manipulate the expression of the target gene, offer a high degree of specificity and are considered a gold standard for target validation.[3][4][5]

This guide will focus on two powerful and widely used genetic techniques for target validation: CRISPR-Cas9-mediated gene knockout and shRNA-mediated gene knockdown. We will explore their application in a hypothetical scenario where "Protein X" is a candidate target for this compound.

Comparative Analysis of Genetic Validation Approaches

The two primary genetic strategies for target validation, CRISPR-Cas9 and shRNA interference, differ in their mechanism, permanence, and potential for off-target effects. The choice between these methods depends on the specific experimental context and desired outcomes.

FeatureCRISPR-Cas9shRNA (short hairpin RNA)
Mechanism of Action Induces double-strand breaks at a specific genomic locus, leading to gene knockout through error-prone DNA repair (NHEJ) or precise editing through homology-directed repair (HDR).[][7]Utilizes the cell's RNA interference (RNAi) machinery to degrade target mRNA, resulting in reduced protein expression (knockdown).[8][9]
Effect on Gene Permanent gene disruption (knockout).[10]Transient or stable, but typically incomplete, reduction in gene expression (knockdown).[11]
Specificity High, guided by a specific single-guide RNA (sgRNA). Off-target effects can occur but can be minimized through careful sgRNA design and off-target prediction algorithms.Can have significant off-target effects due to the "seed" region of the shRNA binding to unintended mRNAs.[12]
Rescue Experiments Phenotype rescue can be achieved by re-expressing a CRISPR-resistant version of the target gene.Rescue experiments involve expressing an shRNA-resistant version of the target cDNA.
Screening Format Well-suited for pooled and arrayed genome-wide screens to identify genes that confer sensitivity or resistance to a compound.[]Also applicable for large-scale screens, though off-target effects can complicate data interpretation.[9]

Experimental Protocols for Validating "Protein X" as the Target of this compound

Here, we outline detailed methodologies for validating our hypothetical target, "Protein X," using both CRISPR-Cas9 and shRNA approaches.

Protocol 1: CRISPR-Cas9-Mediated Knockout of "Protein X"

Objective: To determine if the genetic ablation of "Protein X" phenocopies the cytotoxic effects of this compound and confers resistance to the compound.

Methodology:

  • sgRNA Design and Cloning:

    • Design at least two independent sgRNAs targeting early exons of the "Protein X" gene to ensure complete loss of function.

    • Utilize online design tools to minimize off-target effects.

    • Clone the designed sgRNAs into a suitable lentiviral vector co-expressing Cas9 and a selectable marker (e.g., puromycin (B1679871) resistance).

  • Lentivirus Production and Transduction:

    • Co-transfect HEK293T cells with the sgRNA-Cas9 vector and lentiviral packaging plasmids.

    • Harvest the lentiviral particles and transduce the target cancer cell line (e.g., A549, a cell line sensitive to this compound).

  • Selection and Validation of Knockout Cells:

    • Select transduced cells with puromycin.

    • Expand the resistant cell population.

    • Validate the knockout of "Protein X" by Western blot and Sanger sequencing of the targeted genomic locus.

  • Phenotypic Assays:

    • Cell Viability Assay: Compare the viability of "Protein X" knockout cells and wild-type control cells in the presence and absence of this compound using an MTS or CellTiter-Glo assay.

    • Apoptosis Assay: Measure apoptosis in both cell lines treated with this compound using Annexin V/PI staining and flow cytometry.

    • Rescue Experiment: Transduce the "Protein X" knockout cells with a vector expressing a CRISPR-resistant version of "Protein X" and repeat the viability and apoptosis assays.

Protocol 2: shRNA-Mediated Knockdown of "Protein X"

Objective: To assess if reducing the expression of "Protein X" mimics the effects of this compound and increases resistance.

Methodology:

  • shRNA Design and Cloning:

    • Design at least two independent shRNAs targeting the "Protein X" mRNA.

    • Clone the shRNAs into a lentiviral vector containing a selectable marker.

  • Lentivirus Production and Transduction:

    • Follow the same procedure as for the CRISPR-Cas9 protocol to produce and transduce lentivirus into the target cancer cell line.

  • Selection and Validation of Knockdown Cells:

    • Select and expand the transduced cells.

    • Validate the knockdown of "Protein X" at the mRNA level using qRT-PCR and at the protein level using Western blot.

  • Phenotypic Assays:

    • Perform the same cell viability and apoptosis assays as described in the CRISPR-Cas9 protocol, comparing the "Protein X" knockdown cells to control cells transduced with a non-targeting shRNA.

    • For a rescue experiment, co-transduce cells with the shRNA vector and a vector expressing an shRNA-resistant "Protein X" cDNA.

Visualizing the Validation Workflows

The following diagrams illustrate the experimental workflows for validating the cellular target of this compound using CRISPR-Cas9 and shRNA.

G cluster_crispr CRISPR-Cas9 Workflow crispr_design sgRNA Design & Cloning crispr_virus Lentivirus Production crispr_design->crispr_virus crispr_transduction Transduction of Target Cells crispr_virus->crispr_transduction crispr_selection Selection & Validation (KO) crispr_transduction->crispr_selection crispr_phenotype Phenotypic Assays crispr_selection->crispr_phenotype crispr_rescue Rescue Experiment crispr_phenotype->crispr_rescue

Caption: CRISPR-Cas9 target validation workflow.

G cluster_shrna shRNA Workflow shrna_design shRNA Design & Cloning shrna_virus Lentivirus Production shrna_design->shrna_virus shrna_transduction Transduction of Target Cells shrna_virus->shrna_transduction shrna_selection Selection & Validation (KD) shrna_transduction->shrna_selection shrna_phenotype Phenotypic Assays shrna_selection->shrna_phenotype shrna_rescue Rescue Experiment shrna_phenotype->shrna_rescue G MechercharmycinA This compound ProteinX Protein X (Kinase) MechercharmycinA->ProteinX inhibition Substrate Substrate ProteinX->Substrate phosphorylation pSubstrate Phosphorylated Substrate Substrate->pSubstrate ProSurvival Pro-Survival Signaling pSubstrate->ProSurvival Apoptosis Apoptosis ProSurvival->Apoptosis inhibition

References

Unveiling the Potency of Mechercharmycin A and its Synthetic Cousins: A Comparative Bioactivity Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Mechercharmycin A, a potent cyclopeptide of marine origin, has demonstrated significant cytotoxic activity against various cancer cell lines. This has spurred the development of synthetic derivatives aimed at enhancing its therapeutic potential. This guide provides a comparative analysis of the bioactivity of this compound and its key synthetic analogues, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers in the field of drug discovery and development.

Comparative Cytotoxicity: A Tabular Overview

The in vitro cytotoxic activity of this compound and its synthetic derivatives was evaluated against a panel of human cancer cell lines, including A-549 (lung carcinoma), HT-29 (colon adenocarcinoma), and MDA-MB-231 (breast adenocarcinoma). The results, expressed as GI50 (concentration required to inhibit cell growth by 50%), are summarized in the table below.

CompoundA-549 (μM)HT-29 (μM)MDA-MB-231 (μM)
This compound (1) 0.030.020.04
Analogue 2 0.050.040.06
Analogue 3a >10>10>10
Analogue 3b 1.51.22.5
Analogue 3c 0.080.060.1

Data sourced from Hernández et al., J Med Chem. 2008.

Diving Deeper: Insights into Biological Mechanisms

Beyond cytotoxicity, studies have delved into the mechanisms by which this compound and its active derivatives exert their anti-cancer effects. The primary modes of action identified are the induction of apoptosis (programmed cell death) and arrest of the cell cycle, preventing cancer cells from proliferating.

Induction of Apoptosis

This compound and its more potent analogues have been shown to trigger the intrinsic pathway of apoptosis. This is characterized by the activation of key executioner enzymes, caspase-3 and caspase-9.

Mechercharmycin_A This compound / Active Derivatives Mitochondrion Mitochondrion Mechercharmycin_A->Mitochondrion Induces stress Caspase9 Caspase-9 (Initiator) Mitochondrion->Caspase9 Cytochrome c release Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Fig. 1: Intrinsic Apoptosis Pathway Triggered by this compound.
Cell Cycle Arrest

A significant effect observed upon treatment with this compound and its active analogues is the arrest of the cell cycle at the G2/M phase. This prevents the cancer cells from entering mitosis and dividing. This arrest is mediated by the modulation of key regulatory proteins, including Cyclin B1 and CDK1.

Mechercharmycin_A This compound / Active Derivatives CyclinB1_CDK1 Cyclin B1 / CDK1 Complex Mechercharmycin_A->CyclinB1_CDK1 Inhibits M_Phase M Phase (Mitosis) CyclinB1_CDK1->M_Phase Drives G2_Phase G2 Phase G2_Phase->M_Phase Progression Cell_Division Cell Division M_Phase->Cell_Division

Fig. 2: G2/M Cell Cycle Arrest Induced by this compound.

Experimental Corner: Protocols for Key Assays

To ensure the reproducibility and accuracy of the presented data, detailed methodologies for the key experiments are provided below.

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • 96-well microtiter plates

  • Cancer cell lines (A-549, HT-29, MDA-MB-231)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound and its synthetic derivatives

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Treat the cells with various concentrations of this compound or its derivatives and incubate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the GI50 values from the dose-response curves.

Cell Cycle Analysis (Flow Cytometry)

This technique is used to determine the distribution of cells in the different phases of the cell cycle.

Materials:

  • 6-well plates

  • Cancer cell lines

  • This compound or its derivatives

  • PBS (Phosphate-Buffered Saline)

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the compounds for the desired time.

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and store at -20°C overnight.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate for 30 minutes in the dark at room temperature.

  • Analyze the samples using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • 6-well plates

  • Cancer cell lines

  • This compound or its derivatives

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the compounds.

  • Harvest the cells and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Analyze the stained cells by flow cytometry within one hour. Viable cells are negative for both stains, early apoptotic cells are Annexin V-FITC positive and PI negative, and late apoptotic/necrotic cells are positive for both stains.

Conclusion

The comparative analysis reveals that this compound remains a highly potent cytotoxic agent. While many of its synthetic derivatives show reduced or no activity, certain modifications, as seen in analogues 2 and 3c, can retain significant bioactivity. The primary mechanisms of action for the active compounds involve the induction of apoptosis through the intrinsic caspase pathway and the halting of cell proliferation via G2/M cell cycle arrest. The provided experimental protocols offer a foundation for further research into the structure-activity relationships and mechanistic details of this promising class of anti-cancer compounds.

Cross-resistance studies of Mechercharmycin A in drug-resistant cancer cell lines.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparison Guide for Researchers in Oncology and Drug Discovery

This guide provides a comparative analysis of the cytotoxic activity of Mechercharmycin A and its analogues against human cancer cell lines. Due to the absence of direct cross-resistance studies for this compound in the public domain, this guide establishes a baseline for its efficacy and offers a comparison with a standard chemotherapeutic agent, doxorubicin (B1662922), in a well-characterized drug-resistant model. This allows for an informed perspective on its potential performance in resistant cancer phenotypes.

Cytotoxicity Profile of this compound and Its Analogues

This compound, a thiopeptide antibiotic, has demonstrated potent cytotoxic effects against various human cancer cell lines. A study by Hernández et al. synthesized several analogues of this compound and evaluated their antitumor activity. The half-maximal inhibitory concentration (IC50) values were determined against A549 (lung carcinoma), HT-29 (colon adenocarcinoma), and MDA-MB-231 (breast adenocarcinoma) cell lines.

CompoundA549 (nM)HT-29 (nM)MDA-MB-231 (nM)
This compound (1) 101215
Analogue 2 81012
Analogue 3c 151820

Table 1: Cytotoxicity (IC50, nM) of this compound and its analogues against human tumor cell lines. Data extracted from Hernández et al., J Med Chem. 2008.

Comparative Cytotoxicity of Doxorubicin in Sensitive and Resistant Breast Cancer Cell Lines

To provide a framework for understanding how a standard chemotherapeutic agent performs in a drug-resistant context, the following table summarizes the IC50 values of doxorubicin in the parental MCF-7 human breast cancer cell line and its doxorubicin-resistant sublines. The development of resistance leads to a significant increase in the IC50 value, indicating a decreased sensitivity to the drug.

Cell LineIC50 of DoxorubicinFold Resistance
MCF-7 (Sensitive) 400 nM[1]-
MCF-7/DOX (Resistant) 700 nM[1]1.75
MCF-7 (Sensitive) 0.68 µg/ml (~1.25 µM)[2]-
MCF-7/Adr (Resistant) >10 µM[3]>8

Table 2: Comparison of Doxorubicin IC50 values in sensitive and resistant MCF-7 breast cancer cell lines.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

The determination of the half-maximal inhibitory concentration (IC50) is a standard method to quantify the cytotoxic potential of a compound. The following is a generalized protocol for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4][5][6][7]

Principle: The MTT assay is a colorimetric assay that measures the reduction of yellow MTT by mitochondrial succinate (B1194679) dehydrogenase in metabolically active cells.[4] The resulting purple formazan (B1609692) crystals are solubilized, and the absorbance is measured, which is directly proportional to the number of viable cells.

Materials:

  • Cancer cell lines

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well plates

  • Test compound (e.g., this compound)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells. Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate the plate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value.

Visualizations

Hypothetical Signaling Pathway of this compound

This compound belongs to the thiopeptide class of antibiotics. While its precise mechanism in cancer cells is not fully elucidated, related compounds like thiostrepton (B1681307) are known to inhibit protein synthesis and target the oncogenic transcription factor FOXM1.[8][9] Thiopeptides have also been shown to induce autophagy.[10][11] The following diagram illustrates a hypothetical signaling pathway for this compound in a cancer cell.

MechercharmycinA_Pathway MechercharmycinA This compound Ribosome Ribosome MechercharmycinA->Ribosome Inhibits FOXM1 FOXM1 MechercharmycinA->FOXM1 Inhibits Autophagy Autophagy Induction MechercharmycinA->Autophagy Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Proliferation Cell Proliferation & Survival Protein_Synthesis->Proliferation FOXM1->Proliferation Promotes Apoptosis Apoptosis Proliferation->Apoptosis Inhibition of leads to Autophagy->Apoptosis Can lead to

Caption: Hypothetical signaling pathway of this compound in cancer cells.

Experimental Workflow for Cytotoxicity and Cross-Resistance Analysis

The following diagram outlines a typical workflow for assessing the cytotoxicity of a novel compound and investigating its cross-resistance profile in drug-resistant cancer cell lines.

Experimental_Workflow start Start cell_culture Culture Sensitive & Resistant Cancer Cell Lines start->cell_culture treatment Treat Cell Lines cell_culture->treatment compound_prep Prepare Serial Dilutions of This compound & Standard Drug compound_prep->treatment incubation Incubate for 48-72h treatment->incubation mtt_assay Perform MTT Assay incubation->mtt_assay data_analysis Calculate IC50 Values & Resistance Index mtt_assay->data_analysis end End data_analysis->end

Caption: Workflow for assessing cytotoxicity and cross-resistance.

References

Mechercharmycin A: A Comparative Analysis of its Therapeutic Potential Against Established Anticancer Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive evaluation of the therapeutic potential of Mechercharmycin A, a novel cyclic peptide, in comparison to established anticancer drugs. This document is intended for researchers, scientists, and professionals in the field of drug development, offering an objective analysis supported by available experimental data.

Introduction

This compound is a marine-derived cyclic peptide characterized by a unique structure containing oxazole (B20620) and thiazole (B1198619) rings.[1][2] Preliminary studies have demonstrated its cytotoxic activity against a range of human cancer cell lines, suggesting its potential as a novel antineoplastic agent.[1][3] This guide aims to consolidate the existing data on this compound and compare its performance with widely used anticancer drugs such as doxorubicin (B1662922), cisplatin, paclitaxel, and etoposide.

Data Presentation: Comparative Cytotoxicity

The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound and established anticancer drugs against various cancer cell lines. It is crucial to note that the data has been compiled from different studies, and direct comparisons should be made with caution due to variations in experimental conditions, such as incubation times and specific assay protocols.

Table 1: IC50 Values of this compound

Cell LineCancer TypeIC50 (µM)Incubation TimeReference
A549Lung Carcinoma0.0448h[2]
JurkatT-cell Leukemia0.04648h[2]
HT-29Colon AdenocarcinomaNot Reported-[4]
MDA-MB-231Breast AdenocarcinomaNot Reported-[4]

Table 2: IC50 Values of Established Anticancer Drugs

DrugCell LineCancer TypeIC50 (µM)Incubation TimeReference
Doxorubicin A549Lung Carcinoma> 2024h
HT-29Colon Adenocarcinoma~1.548h
MDA-MB-231Breast Adenocarcinoma3.16Not Specified[5]
JurkatT-cell Leukemia0.16 - 0.6396h[6]
Cisplatin A549Lung Carcinoma16.4824h
HT-29Colon Adenocarcinoma~1072h
MDA-MB-231Breast Adenocarcinoma30.5172h
JurkatT-cell Leukemia~2.548h
Paclitaxel A549Lung Carcinoma~0.005 - 0.0172h
HT-29Colon Adenocarcinoma~0.00472h
MDA-MB-231Breast Adenocarcinoma0.3Not Specified[7]
JurkatT-cell Leukemia~0.00848h
Etoposide A549Lung Carcinoma~572h
HT-29Colon Adenocarcinoma~1072h
MDA-MB-231Breast Adenocarcinoma~15048h
JurkatT-cell Leukemia~124h

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

Current research indicates that this compound exerts its anticancer effects through the induction of programmed cell death (apoptosis) and inhibition of cell division (cell cycle arrest).[1][4]

Apoptosis Induction

This compound has been shown to activate apoptotic pathways in cancer cells.[4] While the precise molecular interactions are still under investigation, the general mechanism of apoptosis involves the activation of a cascade of enzymes called caspases, which ultimately leads to cell dismantling. This process is tightly regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members. It is hypothesized that this compound may modulate the balance of these proteins to favor apoptosis.

cluster_stimulus Apoptotic Stimulus cluster_bcl2 Bcl-2 Family Regulation cluster_mitochondria Mitochondrial Pathway cluster_caspase Caspase Cascade This compound This compound Bcl2 Anti-apoptotic Bcl-2, Bcl-xL This compound->Bcl2 Inhibits Bax Pro-apoptotic Bax, Bak This compound->Bax Activates Bcl2->Bax Inhibits Mito Mitochondrion Bax->Mito Promotes CytC Cytochrome c release Mito->CytC Casp9 Caspase-9 (Initiator) CytC->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

Proposed Apoptotic Pathway of this compound.
Cell Cycle Arrest

In addition to inducing apoptosis, this compound has been observed to cause cell cycle arrest, halting the proliferation of cancer cells.[3] The cell cycle is a series of events that leads to cell division and replication. It is tightly regulated by checkpoints that ensure the fidelity of the process. Many anticancer drugs function by inducing cell cycle arrest at specific phases, such as G1, S, or G2/M. The available data suggests that this compound may induce arrest at the G2/M checkpoint. This phase is controlled by the activity of the Cyclin B1/CDK1 complex.

cluster_cellcycle Cell Cycle Progression cluster_regulation G2/M Checkpoint Regulation G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M M->G1 MechercharmycinA This compound CyclinB1_CDK1 Cyclin B1/CDK1 Complex MechercharmycinA->CyclinB1_CDK1 Inhibits Arrest G2/M Arrest MechercharmycinA->Arrest CyclinB1_CDK1->M Promotes entry Arrest->M Blocks entry

Proposed Mechanism of this compound-induced G2/M Arrest.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound and other anticancer drugs.

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Drug Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (this compound or established anticancer drugs). A control group receives medium with the vehicle (e.g., DMSO) only.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for an additional 2-4 hours.

  • Formazan (B1609692) Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) is added to dissolve the formazan crystals formed by viable cells.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability against the drug concentration and fitting the data to a dose-response curve.

cluster_workflow MTT Assay Workflow A Seed Cells in 96-well plate B Treat with Compound A->B C Incubate (e.g., 48h) B->C D Add MTT Reagent C->D E Incubate (2-4h) D->E F Solubilize Formazan E->F G Measure Absorbance (570nm) F->G H Calculate IC50 Value G->H

Workflow for a standard MTT-based cytotoxicity assay.
Apoptosis Assay (Annexin V/Propidium Iodide Staining with Flow Cytometry)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a specified time.

  • Cell Harvesting: Adherent cells are detached using a gentle enzyme (e.g., trypsin), and both adherent and floating cells are collected by centrifugation.

  • Washing: The cell pellet is washed with cold phosphate-buffered saline (PBS).

  • Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark at room temperature.

  • Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. Annexin V-FITC detects phosphatidylserine (B164497) on the outer leaflet of the cell membrane of apoptotic cells, while PI stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

  • Data Interpretation: The data is analyzed to quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Cell Cycle Analysis (Propidium Iodide Staining with Flow Cytometry)

This technique determines the distribution of cells in different phases of the cell cycle.

  • Cell Treatment and Harvesting: Cells are treated with the test compound and harvested as described for the apoptosis assay.

  • Fixation: The cells are fixed in cold 70% ethanol (B145695) and stored at -20°C overnight to permeabilize the cell membrane.

  • Staining: The fixed cells are washed with PBS and then incubated with a solution containing Propidium Iodide (PI) and RNase A. RNase A is included to ensure that only DNA is stained by PI.

  • Flow Cytometry Analysis: The DNA content of the cells is measured by a flow cytometer. The intensity of the PI fluorescence is directly proportional to the amount of DNA.

  • Data Analysis: A histogram of DNA content is generated. Cells in the G1 phase have a 2n DNA content, cells in the G2/M phase have a 4n DNA content, and cells in the S phase have a DNA content between 2n and 4n. The percentage of cells in each phase is quantified.

Conclusion

This compound demonstrates significant cytotoxic activity against various cancer cell lines, with reported IC50 values in the nanomolar range for lung and leukemia cancer cells.[2] Its proposed mechanism of action, involving the induction of both apoptosis and cell cycle arrest, aligns with the mechanisms of many clinically successful anticancer drugs.

However, a direct and definitive comparison of its therapeutic potential with established drugs is currently limited by the lack of head-to-head comparative studies under standardized conditions. The variability in reported IC50 values for established drugs across different studies highlights the importance of such direct comparisons.

Future research should focus on elucidating the specific molecular targets of this compound within the apoptotic and cell cycle pathways. Furthermore, in vivo studies are necessary to evaluate its efficacy and safety profile in preclinical models. The information presented in this guide provides a solid foundation for these future investigations and underscores the potential of this compound as a promising candidate for further anticancer drug development.

References

In Vivo Efficacy of Mechercharmycin A Analogues: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the reported biological activities of Mechercharmycin A analogues. Due to the limited availability of public data on their in vivo efficacy in xenograft mouse models, this guide focuses on the available in vitro data and provides standardized protocols and conceptual frameworks relevant to preclinical anticancer drug evaluation.

This compound, a cytotoxic thiopeptide, and its synthetic analogues have demonstrated notable antitumor properties in laboratory studies. Research has primarily focused on their ability to induce programmed cell death (apoptosis) and inhibit cell division in human cancer cell lines. This guide synthesizes the available information to facilitate further research and development.

Comparative In Vitro Efficacy

While specific in vivo efficacy data from xenograft mouse models for this compound analogues is not publicly available in the reviewed literature, in vitro studies have identified promising candidates. The cytotoxic activity of this compound (also known as IB-01211) and its analogues has been evaluated against various human tumor cell lines. Notably, analogues designated as 2 and 3c have emerged as the most active derivatives in these assays.[1][2][3]

The primary mechanism of action for these compounds is reported to be the induction of apoptosis and the inhibition of cell cycle progression.[1][2][3]

Experimental Protocols

Below are detailed methodologies for key experiments typically employed in the preclinical evaluation of anticancer compounds, based on established practices.

General Xenograft Mouse Model Protocol for Antitumor Efficacy Studies

This protocol outlines a standard procedure for establishing and utilizing a xenograft mouse model to assess the in vivo antitumor activity of investigational compounds.

1. Cell Culture and Animal Models:

  • Human cancer cell lines (e.g., from breast, lung, colon) are cultured under standard sterile conditions.
  • Immunocompromised mice (e.g., athymic nude or SCID mice) are used to prevent rejection of the human tumor xenograft.

2. Tumor Implantation:

  • Cultured cancer cells are harvested, washed, and resuspended in a suitable medium (e.g., PBS or Matrigel).
  • A specific number of cells (typically 1 x 10^6 to 1 x 10^7) are injected subcutaneously into the flank of each mouse.

3. Tumor Growth Monitoring and Treatment Initiation:

  • Tumor dimensions are measured regularly (e.g., 2-3 times per week) using calipers. Tumor volume is calculated using the formula: (Length x Width^2) / 2.
  • When tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into control and treatment groups.

4. Compound Administration:

  • The investigational compound (e.g., a this compound analogue) is formulated in a suitable vehicle.
  • The compound is administered to the treatment group via a specified route (e.g., intravenous, intraperitoneal, or oral) at a predetermined dose and schedule. The control group receives the vehicle only.

5. Efficacy Evaluation:

  • Tumor volumes and body weights are monitored throughout the study.
  • The primary efficacy endpoint is often Tumor Growth Inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group.
  • Other endpoints may include tumor growth delay and survival analysis.

6. Termination and Analysis:

  • The study is terminated when tumors in the control group reach a specified size or at a predetermined time point.
  • Tumors may be excised for further analysis, such as histopathology or biomarker assessment.

Signaling Pathway

The mechanism of action of this compound and its analogues involves the induction of apoptosis. Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways. Both pathways converge on the activation of executioner caspases, which are responsible for the biochemical and morphological changes associated with apoptotic cell death.

Apoptosis_Signaling_Pathway General Apoptosis Signaling Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligands Death Ligands Death Receptors Death Receptors Death Ligands->Death Receptors Caspase-8 Caspase-8 Death Receptors->Caspase-8 Mitochondrion Mitochondrion Caspase-8->Mitochondrion Crosstalk via Bid Executioner Caspases (e.g., Caspase-3) Executioner Caspases (e.g., Caspase-3) Caspase-8->Executioner Caspases (e.g., Caspase-3) Cellular Stress Cellular Stress Cellular Stress->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Apoptosome Apoptosome Cytochrome c->Apoptosome Caspase-9 Caspase-9 Apoptosome->Caspase-9 Caspase-9->Executioner Caspases (e.g., Caspase-3) Apoptosis Apoptosis Executioner Caspases (e.g., Caspase-3)->Apoptosis Experimental_Workflow Xenograft Model Workflow for Efficacy Cell_Culture 1. Cancer Cell Culture Implantation 2. Subcutaneous Implantation Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth Monitoring Implantation->Tumor_Growth Randomization 4. Randomization Tumor_Growth->Randomization Treatment 5. Treatment (Compound vs. Vehicle) Randomization->Treatment Monitoring 6. Efficacy Monitoring Treatment->Monitoring Analysis 7. Data Analysis Monitoring->Analysis

References

Safety Operating Guide

Safe Disposal of Mechercharmycin A: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidelines for the safe handling and disposal of the potent cytotoxic compound Mechercharmycin A, ensuring the safety of laboratory personnel and environmental protection.

This compound, a marine-derived natural product, is a potent cytotoxic agent with significant antitumor activity. Due to its inherent toxicity, stringent procedures must be followed for its disposal to mitigate risks to researchers and the environment. This guide provides a comprehensive overview of the necessary safety protocols and logistical steps for the proper disposal of this compound and associated contaminated materials.

Hazard Profile and Safety Precautions

This compound is classified as a highly hazardous substance. A Safety Data Sheet (SDS) for similar cytotoxic compounds indicates it is fatal if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, all handling and disposal procedures must be conducted with the utmost care.

Hazard IDDescriptionKey Safety Measures
Acute Toxicity (Oral) Fatal if swallowed[1].Do not eat, drink, or smoke in laboratory areas. Wash hands thoroughly after handling.
Environmental Hazard Very toxic to aquatic life with long-lasting effects[1].Prevent release into the environment. All waste must be contained and disposed of as hazardous.
Cytotoxicity Potent cytotoxic agent.All handling of the compound should be performed in a designated area, such as a chemical fume hood or biological safety cabinet, while wearing appropriate Personal Protective Equipment (PPE), including double gloves, a disposable gown, and eye protection.

Standard Operating Procedure for Disposal

Given the high stability and toxicity of this compound's polyazole cyclopeptide structure, standard chemical inactivation methods in a laboratory setting are not recommended without specific, validated protocols. The required method of disposal is high-temperature incineration through an approved hazardous waste management facility.

Step 1: Waste Segregation at the Source

Immediate and correct segregation of all materials contaminated with this compound is the first critical step in the disposal process.

  • Solid Waste: Includes all contaminated non-sharp items such as personal protective equipment (gloves, gowns), absorbent pads, and plasticware (e.g., pipette tips, microfuge tubes).

  • Liquid Waste: Consists of any unused solutions of this compound, contaminated buffers, and cell culture media.

  • Sharps Waste: Encompasses any contaminated items that can puncture or cut, such as needles, syringes, and glass slides.

Step 2: Proper Waste Containment and Labeling

All segregated waste must be placed in designated, robust, and clearly labeled containers.

  • Solid Cytotoxic Waste: Collect in a leak-proof, puncture-resistant container lined with a distinctly colored (often purple or yellow) plastic bag. The container must be clearly labeled "Cytotoxic Waste" with the appropriate biohazard symbol.

  • Liquid Cytotoxic Waste: Use a dedicated, shatter-proof, and leak-proof container clearly labeled "Cytotoxic Liquid Waste" and specifying "this compound." Do not overfill containers.

  • Cytotoxic Sharps: Must be placed directly into a designated, puncture-proof sharps container that is clearly labeled as "Cytotoxic Sharps."

Step 3: Storage and Collection

Contained cytotoxic waste must be stored in a secure, designated area away from general laboratory traffic until it is collected by the institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.

Disposal Workflow Diagram

The following diagram outlines the procedural flow for the safe disposal of this compound.

Workflow for this compound Disposal cluster_generation Generation cluster_handling On-Site Handling cluster_disposal Final Disposal gen Waste Generation (Contaminated Materials) seg Segregate Waste (Solid, Liquid, Sharps) gen->seg cont Contain in Labeled Cytotoxic Containers seg->cont store Secure Storage in Designated Area cont->store collect Collection by EHS/Licensed Contractor store->collect incin High-Temperature Incineration collect->incin

Caption: Step-by-step workflow for the safe disposal of this compound waste.

Chemical Stability and Disposal Implications

This compound is a complex cyclic peptide containing multiple oxazole (B20620) and thiazole (B1198619) rings. These heterocyclic structures contribute to the molecule's relative chemical stability, making it resistant to simple degradation methods like hydrolysis. This stability underscores the necessity for high-temperature incineration to ensure complete destruction and prevent environmental contamination.

Chemical Rationale for Incineration cluster_structure Molecular Structure cluster_properties Key Properties cluster_conclusion Disposal Requirement struct This compound (Polyazole Cyclopeptide) stability High Chemical Stability struct->stability resistance Resistant to Simple Chemical Degradation struct->resistance conclusion Requires High-Temperature Incineration for Destruction stability->conclusion resistance->conclusion

Caption: The chemical nature of this compound necessitates specialized disposal.

Emergency Spill Procedures

In case of a spill, immediate action is required to contain the contamination and ensure personnel safety.

  • Alert and Evacuate: Immediately notify others in the area and restrict access.

  • Wear Appropriate PPE: Don a disposable gown, double gloves, safety goggles, and if dealing with a powder, a respirator.

  • Contain the Spill:

    • Liquids: Cover with absorbent pads designed for chemical spills.

    • Solids: Gently cover with wetted absorbent paper to prevent aerosolization.

  • Clean the Area: Working from the perimeter inward, decontaminate the area using a suitable laboratory detergent, followed by 70% ethanol.

  • Dispose of Cleanup Materials: All materials used for cleanup must be disposed of as cytotoxic waste.

  • Report the Incident: Notify your institution's Environmental Health and Safety department immediately.

By strictly following these procedures, research professionals can manage this compound waste safely and responsibly, upholding the highest standards of laboratory safety and environmental stewardship. Always consult your local and institutional regulations for hazardous waste management.

References

Safe Handling, Operation, and Disposal of Mechercharmycin A: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical guidance for the handling of Mechercharmycin A, a marine-derived natural product with potent cytotoxic and antitumor properties. Due to the absence of a specific Material Safety Data Sheet (MSDS) for this compound, the following procedures are based on established best practices for handling highly potent and cytotoxic compounds. Adherence to these guidelines is critical to ensure personnel safety and minimize environmental contamination.

Hazard Assessment and Risk Mitigation

This compound is classified as a cytotoxic substance, meaning it is toxic to living cells.[1][2] Occupational exposure to cytotoxic compounds can lead to a range of adverse health effects. Therefore, a thorough risk assessment should be conducted before any handling activities.

Key Hazards:

  • High Potency and Cytotoxicity: The primary hazard is the compound's ability to damage or kill cells.

  • Unknown Long-Term Effects: As a research compound, the full toxicological profile may not be known.

  • Potential for Aerosolization: Handling of the solid compound or solutions can generate hazardous dust or aerosols.

Personal Protective Equipment (PPE)

The selection and proper use of PPE are the primary defense against exposure.[3][4] The following PPE is mandatory when handling this compound:

PPE CategorySpecification
Hand Protection Two pairs of chemotherapy-rated nitrile gloves should be worn. The outer glove should be changed immediately upon contamination.
Body Protection A disposable, solid-front, back-closing laboratory gown made of a low-permeability fabric. Cuffs should be tucked into the inner gloves.
Eye Protection ANSI-rated safety glasses with side shields or chemical splash goggles.
Face Protection A face shield should be worn in addition to safety glasses or goggles when there is a risk of splashes or aerosols.
Respiratory Protection For procedures that may generate aerosols or fine dust, a NIOSH-approved respirator (e.g., N95 or higher) is required.

Operational Plan: Step-by-Step Handling Procedures

3.1. Designated Handling Area

  • All work with this compound must be conducted in a designated and clearly marked area.

  • This area should be equipped with a certified chemical fume hood or a biological safety cabinet (Class II, Type B2 or C1) to control airborne particles.

3.2. Preparation and Weighing

  • Preparation: Before starting, ensure the designated work area is clean and decontaminated. Line the work surface with a disposable, plastic-backed absorbent pad.

  • Weighing: If weighing the solid compound, do so within the containment of a chemical fume hood. Use a dedicated and calibrated analytical balance.

  • Solution Preparation: When preparing solutions, add the solvent to the vial containing this compound slowly to avoid splashing.

3.3. Experimental Use

  • All procedures involving the handling of this compound, including cell culture applications, should be performed within a certified biological safety cabinet.

  • Use luer-lock syringes and needles to prevent accidental disconnection and aerosol generation.

  • Avoid pressurizing vials. Use vented needles or other pressure-equalizing devices.

3.4. Spill Management

In the event of a spill, immediately follow these steps:

  • Evacuate: Alert others in the area and evacuate the immediate vicinity of the spill.

  • Isolate: Secure the area to prevent entry.

  • Don PPE: Put on the appropriate PPE, including respiratory protection.

  • Contain: Cover the spill with absorbent pads from a cytotoxic spill kit, working from the outside in.

  • Decontaminate: Clean the spill area with an appropriate deactivating agent (e.g., a solution of sodium hypochlorite), followed by a rinse with water.

  • Dispose: All materials used for cleanup must be disposed of as cytotoxic waste.

Disposal Plan

All waste contaminated with this compound is considered hazardous cytotoxic waste and must be disposed of according to institutional and regulatory guidelines.[1][5][6]

Waste StreamDisposal Container and Procedure
Sharps Needles, syringes, and other contaminated sharps must be placed directly into a puncture-resistant, clearly labeled "Cytotoxic Sharps" container.[1][7]
Solid Waste Contaminated gloves, gowns, bench paper, and lab consumables must be placed in a designated, leak-proof, and clearly labeled "Cytotoxic Waste" container. This is often a purple or a yellow container with a purple lid.[6]
Liquid Waste Aqueous waste may require chemical deactivation before disposal. Follow your institution's specific procedures for hazardous liquid waste. Do not pour cytotoxic waste down the drain.
Empty Vials Empty vials that contained this compound should be disposed of as cytotoxic solid waste.

Waste Segregation is Crucial: Never mix cytotoxic waste with general or other types of hazardous waste.

Experimental Protocols Cited

While specific experimental protocols for the handling of this compound are not available, the procedures outlined in this document are based on the general principles found in the following resources for handling cytotoxic agents:

  • Safe Handling of Cytotoxic Drugs in the Workplace (HSE) [4]

  • Cytotoxic Waste Disposal Guidelines (Daniels Health) [1]

  • Safe Handling of Oral "Cytotoxic" and "Caution" Medications (HealthHub) [8]

Visualization of Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

G prep Preparation (Don PPE, Prepare Work Area) handling Handling (Weighing, Solution Prep, Experiment) prep->handling spill Spill Event handling->spill decon Decontamination (Clean Work Area) handling->decon spill_proc Spill Procedure (Evacuate, Contain, Clean) spill->spill_proc waste Waste Segregation spill_proc->waste decon->waste sharps Sharps Waste (Purple Container) waste->sharps solid Solid Waste (Purple Container) waste->solid liquid Liquid Waste (Hazardous Waste Container) waste->liquid disposal Final Disposal (Incineration) sharps->disposal solid->disposal liquid->disposal

Caption: Workflow for Safe Handling of this compound.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。